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  • Product: 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
  • CAS: 1042623-24-4

Core Science & Biosynthesis

Foundational

synthesis pathway of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

An In-depth Technical Guide on the Synthesis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one Abstract 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a pivotal chemical intermediate, most notably in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Abstract

3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a pivotal chemical intermediate, most notably in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban.[1][2] Its molecular architecture, featuring a substituted phenyl ring linked to an oxazolidinone heterocycle, is crucial for the pharmacological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, technically-grounded overview of a robust and widely-utilized synthetic pathway for this intermediate. We will delve into the strategic considerations behind each synthetic step, from the selection of starting materials to the final reduction, offering detailed protocols and mechanistic insights tailored for researchers, chemists, and professionals in the field of drug development and process chemistry.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (I) reveals a strategy centered on three key transformations:

  • Amine Formation: The primary amine at the C5 position can be derived from the reduction of a nitro group, a reliable and high-yielding transformation. This leads back to the nitro-analogue (II).

  • Oxazolidinone Ring Disconnection: The oxazolidinone ring is typically formed via the cyclization of a β-amino alcohol with a carbonylating agent. This disconnection reveals the N-(2-hydroxyethyl) intermediate (III).

  • Precursor Simplification: The N-(2-hydroxyethyl) group can be installed via N-alkylation of a suitable aniline precursor, 2-methoxy-5-nitroaniline (IV).[3][4]

This multi-step strategy is advantageous as it utilizes readily available starting materials and employs well-established, scalable chemical reactions.

G cluster_main Retrosynthetic Pathway Target Target Molecule (I) 3-(5-Amino-2-methoxyphenyl) -1,3-oxazolidin-2-one Intermediate_II Intermediate (II) 3-(2-Methoxy-5-nitrophenyl) -1,3-oxazolidin-2-one Target->Intermediate_II C-N Bond Formation (Nitro Reduction) Intermediate_III Intermediate (III) 2-((2-Methoxy-5-nitrophenyl)amino)ethan-1-ol Intermediate_II->Intermediate_III C-N & C-O Bond Formation (Cyclization) Precursor_IV Key Precursor (IV) 2-Methoxy-5-nitroaniline Intermediate_III->Precursor_IV C-N Bond Formation (N-Alkylation)

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor: 2-Methoxy-5-nitroaniline (IV)

The synthesis begins with the regioselective nitration of 2-methoxyaniline (o-anisidine). The methoxy (-OCH₃) group is a strongly activating, ortho-, para-directing group, while the amino (-NH₂) group is also strongly activating and ortho-, para-directing. To achieve the desired 5-nitro substitution, the directing effects must be carefully controlled. Direct nitration can be complex; therefore, a common industrial approach involves the nitration of N-acetyl-2-methoxyaniline, where the acetyl protecting group moderates the activating effect of the amine and directs substitution, followed by deprotection. However, direct nitration of 2-methoxyaniline can be achieved under specific conditions.

A more direct route involves the nitration of 2-methoxyaniline using a mixture of potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄).[5] The sulfuric acid protonates the nitric acid (formed in situ) to generate the powerful electrophile, the nitronium ion (NO₂⁺), which is essential for the electrophilic aromatic substitution.

Experimental Protocol: Nitration of 2-Methoxyaniline
  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid and cool the flask to 0-5°C in an ice-salt bath.

  • Addition of Aniline: Slowly add 2-methoxyaniline to the cooled sulfuric acid while maintaining the internal temperature below 10°C.

  • Nitration: Prepare a solution of potassium nitrate in concentrated sulfuric acid. Add this nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. Dry the resulting orange-red solid under vacuum to yield 2-methoxy-5-nitroaniline.[3]

ReagentMolar Mass ( g/mol )Moles (equiv.)Amount
2-Methoxyaniline123.151.0x g
Potassium Nitrate101.101.05y g
Sulfuric Acid (98%)98.08Solvent/Catalystz mL

Assembly of the Oxazolidinone Core and Final Amination

This phase of the synthesis involves a three-step sequence: N-alkylation to introduce the hydroxyethyl side chain, cyclization to form the heterocyclic ring, and reduction of the nitro group to yield the final product.

Step 3.1: N-Alkylation to form 2-((2-Methoxy-5-nitrophenyl)amino)ethan-1-ol (III)

The introduction of the 2-hydroxyethyl group onto the nitrogen atom of 2-methoxy-5-nitroaniline is typically achieved by reaction with 2-chloroethanol in the presence of a base. The base, such as sodium carbonate or triethylamine, is crucial for deprotonating the aniline nitrogen, increasing its nucleophilicity to facilitate the Sₙ2 reaction with 2-chloroethanol.

Step 3.2: Cyclization to form 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one (II)

The cyclization of the β-amino alcohol intermediate is the cornerstone of this synthesis. This transformation requires a carbonylating agent to provide the C2 carbonyl group of the oxazolidinone ring. While hazardous reagents like phosgene have been used historically, modern syntheses favor safer and more manageable alternatives like N,N'-Carbonyldiimidazole (CDI).

The mechanism involves the initial reaction of the hydroxyl group of the amino alcohol with CDI, forming an imidazole-carboxylate intermediate. This intermediate is highly reactive. An intramolecular nucleophilic attack by the adjacent nitrogen atom displaces the imidazole leaving group, resulting in the formation of the stable, five-membered oxazolidinone ring. This method is highly efficient and proceeds under mild conditions.

Step 3.3: Reduction of the Nitro Group to yield the Final Product (I)

The final step is the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency and clean reaction profile.

Mechanism Insight: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Hydrogen gas is adsorbed onto the metal surface, where it is activated. The nitro compound also adsorbs onto the catalyst surface, allowing for the stepwise transfer of hydrogen atoms, which reduces the nitro group through nitroso and hydroxylamine intermediates to the final amine. This method is highly effective and generally does not affect the oxazolidinone ring.

Integrated Experimental Protocol: Steps 3.1 - 3.3
  • N-Alkylation:

    • In a reaction vessel, suspend 2-methoxy-5-nitroaniline (IV) and sodium carbonate in a suitable solvent like DMF or acetonitrile.

    • Add 2-chloroethanol and heat the mixture to 80-90°C.

    • Stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude amino alcohol (III) can be purified or used directly in the next step.

  • Cyclization:

    • Dissolve the crude amino alcohol (III) in a solvent such as tetrahydrofuran (THF).

    • Add N,N'-Carbonyldiimidazole (CDI) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction and concentrate under vacuum. Purify the residue by recrystallization from a solvent system like ethanol/water to obtain the nitro-oxazolidinone intermediate (II).

  • Nitro Reduction:

    • Dissolve the purified intermediate (II) in a solvent like methanol or ethyl acetate.

    • Transfer the solution to a hydrogenation vessel.

    • Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by TLC analysis.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (I), as a solid.

Overall Synthesis Workflow

The complete synthetic pathway is a linear sequence that efficiently builds the target molecule from a simple, commercially available precursor. Each step is robust and amenable to scale-up for industrial production.

Caption: Forward synthesis workflow for the target molecule.

Conclusion

The synthesis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a well-defined process that relies on fundamental organic transformations. The pathway outlined in this guide, beginning with the regioselective nitration of 2-methoxyaniline, followed by N-alkylation, cyclization with a safe carbonylating agent like CDI, and a final catalytic hydrogenation, represents an efficient, reliable, and scalable route. Understanding the mechanistic underpinnings and strategic rationale for each step is paramount for process optimization, troubleshooting, and ensuring the high purity required for pharmaceutical intermediates. This knowledge provides a solid foundation for researchers and drug development professionals working on the synthesis of Rivaroxaban and other related oxazolidinone-based compounds.

References

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315. Available at: [Link]

  • Yuan, J., Liu, K., Li, L., Yuan, Y., Liu, X., & Li, Y. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999–15004. Available at: [Link]

  • PubChem. 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. Process for the preparation of rivaroxaban involving novel intermediate.
  • Yuan, J., Liu, K., Li, L., Yuan, Y., Liu, X., & Li, Y. (2014). A novel synthesis of the oxazolidinone antithrombotic agent rivaroxaban. PubMed. Available at: [Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of oxazolidinones. Available at: [Link]

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Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Oxazolidinone Scaffold and the Importance of Physicochemical Profiling The oxazolidinone class...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Oxazolidinone Scaffold and the Importance of Physicochemical Profiling

The oxazolidinone class of compounds represents a significant scaffold in medicinal chemistry, with applications spanning antibacterial, antituberculosis, and anticancer agents[1][2][3]. 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a specific derivative within this class, and a thorough understanding of its physicochemical properties is a critical prerequisite for its development as a potential therapeutic agent. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile[4][5][6]. This guide provides an in-depth analysis of the core physicochemical characteristics of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, offering both predicted data and detailed experimental protocols for their validation.

Core Physicochemical Properties of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

A summary of the available and predicted physicochemical data for 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is presented below. It is imperative to note that the experimental validation of these predicted values is a crucial step in the drug discovery process.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₃[7]
Molecular Weight 208.21 g/mol [7]
Physical Form Powder
Boiling Point (Predicted) 391.5 ± 35.0 °C[7]
Density (Predicted) 1.319 ± 0.06 g/cm³[7]
pKa (Predicted) 4.96 ± 0.10[7]
InChI Key BYEOHFUSTGPSEA-UHFFFAOYSA-N

Experimental Determination of Key Physicochemical Parameters

The following sections detail the standard methodologies for determining the critical physicochemical properties of a drug candidate like 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. The rationale behind each experimental choice is explained to provide a deeper understanding of the process.

Solubility: A Cornerstone of Bioavailability

Aqueous solubility is a fundamental property that dictates the bioavailability of an orally administered drug[6]. Poor solubility can lead to low absorption and insufficient therapeutic effect.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility[8].

Methodology:

  • Preparation of Saturated Solution: An excess amount of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is added to a series of vials containing buffers at different physiological pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25 °C or 37 °C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions are filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality of Experimental Choices:

  • Multiple pH points: Assessing solubility at various pH values is crucial as the ionization state of the amino group in 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one will change, significantly impacting its solubility.

  • Thermodynamic equilibrium: This method ensures that the measured solubility is the true equilibrium solubility, providing a stable and reproducible value.

G cluster_0 Thermodynamic Solubility Workflow A Add excess compound to buffers of varying pH B Equilibrate at constant temperature (24-72h) A->B C Separate solid and liquid phases (centrifuge/filter) B->C D Quantify dissolved compound in supernatant via HPLC C->D

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogP/LogD): Membrane Permeability and Beyond

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes[6]. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH for ionizable molecules.

Experimental Protocol: LogD Determination by Shake-Flask Method

Methodology:

  • Phase Preparation: A biphasic system of n-octanol (representing a lipidic phase) and an aqueous buffer (typically pH 7.4 to mimic physiological conditions) is prepared and mutually saturated.

  • Compound Addition: A known amount of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is dissolved in one of the phases.

  • Partitioning: The two phases are mixed vigorously for a set period to allow the compound to partition between them until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogD is calculated using the formula: LogD = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Causality of Experimental Choices:

  • n-Octanol/Water System: This is the most widely accepted model for mimicking the partitioning of a drug between an aqueous environment and a biological membrane.

  • pH 7.4: This pH is chosen to understand the lipophilicity of the compound under physiological conditions, where the amino group may be partially protonated.

G cluster_1 LogD Determination Workflow A Prepare saturated n-octanol and aqueous buffer (pH 7.4) B Dissolve compound and mix phases to equilibrium A->B C Separate phases by centrifugation B->C D Quantify compound concentration in each phase C->D E Calculate LogD D->E

Caption: Shake-Flask Method for LogD Measurement.

Melting Point: Purity and Solid-State Stability

The melting point is a fundamental physical property that provides an indication of the purity of a compound. A sharp melting range typically signifies a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination

Methodology:

  • Sample Preparation: A small amount of finely powdered 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is packed into a capillary tube.

  • Heating: The capillary tube is placed in a melting point apparatus and heated at a controlled rate.

  • Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded.

Causality of Experimental Choices:

  • Slow heating rate: A slow and controlled heating rate is essential for accurate determination of the melting range.

Ionization Constant (pKa): pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms[6]. For 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, the pKa of the amino group will significantly influence its solubility, absorption, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

Methodology:

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Causality of Experimental Choices:

  • Potentiometric titration: This method provides a direct and accurate measurement of the pKa by monitoring the change in pH as the ionization state of the molecule is altered.

Conclusion: A Foundation for Rational Drug Design

The physicochemical properties of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one are not merely a set of data points; they are the fundamental parameters that will guide its journey through the drug development pipeline. A comprehensive and experimentally validated understanding of its solubility, lipophilicity, melting point, and pKa is essential for optimizing its formulation, predicting its in vivo behavior, and ultimately, for the rational design of a safe and effective therapeutic agent. The protocols and principles outlined in this guide provide a robust framework for obtaining this critical information.

References

  • Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC - NIH.
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  • Importance of Physicochemical Properties In Drug Discovery. (Review Article).
  • Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing.
  • Application of 2,5-Diphenyl-4-Oxazolidinone and its Analogs in Medicinal Chemistry: A Detailed Overview - Benchchem.
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  • 3-Amino-2-oxazolidinone | C3H6N2O2 | CID 65725 - PubChem - NIH.
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  • 3-{[2-(4-Methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione - PubChem.
  • 1042623-24-4 | 3-(5-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.
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  • synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl)
  • methanone - ChemDiv.

  • 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem - NIH.
  • Synthesis and photophysical properties of the products of the reaction of 5-methyl-7-phenyl[1][5]oxazolo[5,4-b]pyridin-2(1H)-one with amino acids - ResearchGate.

  • 80-65-9, 3-Amino-2-oxazolidinone Formula - ECHEMI.
  • 5-Amino-2-methoxyphenol 98 1687-53-2 - Sigma-Aldrich.
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  • 3-(2-Aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | C13H14N2O3S | CID 2329357 - PubChem.
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Sources

Foundational

An In-Depth Technical Guide on the Core Mechanism of Action of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The oxazolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of both potent antibacterial agents and highly effective a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of both potent antibacterial agents and highly effective anticoagulants. This guide delves into the established mechanisms of action associated with the oxazolidinone class of molecules, with a specific focus on the therapeutic potential of compounds such as 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. While specific mechanistic data for this particular molecule is not extensively available in the public domain, its structural features suggest the potential for activity in two key areas: inhibition of bacterial protein synthesis and modulation of the coagulation cascade. This document will provide a comprehensive overview of these two distinct mechanisms, supported by experimental evidence and methodologies, to offer a predictive framework for the biological activity of this and related compounds.

Part 1: The Oxazolidinone Scaffold: A Versatile Pharmacophore

The 1,3-oxazolidin-2-one moiety is a five-membered heterocyclic ring system containing nitrogen and oxygen. Its unique structural and electronic properties have made it a cornerstone in the development of novel therapeutics. The versatility of this scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties and target specificity. Two of the most successful examples of drugs containing the oxazolidinone core are the antibiotic linezolid and the anticoagulant rivaroxaban. The presence of the oxazolidinone ring in these drugs underscores its importance as a pharmacophore that can interact with distinct biological targets to elicit different therapeutic effects.

The compound 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one serves as a key intermediate in the synthesis of more complex molecules, including rivaroxaban.[1][2] Its structure embodies the core oxazolidinone ring, substituted with a methoxyphenyl amine group. This substitution pattern provides a foundation for further chemical modifications to optimize binding to specific biological targets. Understanding the established mechanisms of action for the broader oxazolidinone class is therefore crucial for predicting and exploring the therapeutic potential of this and similar molecules.

Part 2: Mechanism of Action as an Antibacterial Agent: Inhibition of Bacterial Protein Synthesis

The oxazolidinone class of antibiotics, which includes linezolid and tedizolid, exhibits a novel mechanism of action that targets a very early stage of bacterial protein synthesis.[3][4] This unique mechanism contributes to their effectiveness against a wide range of multidrug-resistant Gram-positive bacteria.[5][6][7]

2.1. The Molecular Target: The 50S Ribosomal Subunit

Oxazolidinones exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[4][7][8] Specifically, they interact with the 23S rRNA at the peptidyl transferase center (PTC).[7] This binding site is distinct from those of other classes of antibiotics that target the ribosome, which explains the lack of cross-resistance.[4]

2.2. The Inhibitory Action: Prevention of the Initiation Complex Formation

The binding of oxazolidinones to the 50S subunit prevents the formation of a functional 70S initiation complex, which is a crucial first step in protein synthesis.[9] They interfere with the proper positioning of the initiator fMet-tRNA in the P-site of the ribosome, thereby inhibiting the formation of the first peptide bond.[3] This action effectively halts the translation process before it can begin, leading to the cessation of bacterial growth.

Visualizing the Antibacterial Mechanism

antibacterial_mechanism cluster_ribosome Bacterial Ribosome 30S 30S Subunit Initiation_Complex 70S Initiation Complex 30S->Initiation_Complex 50S 50S Subunit 50S->Initiation_Complex No_Protein_Synthesis Inhibition of Protein Synthesis 50S->No_Protein_Synthesis mRNA mRNA mRNA->30S fMet-tRNA fMet-tRNA fMet-tRNA->30S Oxazolidinone Oxazolidinone Oxazolidinone->50S Binds to 23S rRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis

Caption: Mechanism of oxazolidinone antibacterial action.

Experimental Protocol: In Vitro Translation Assay

This protocol outlines a method to assess the inhibitory effect of an oxazolidinone compound on bacterial protein synthesis.

Objective: To determine the concentration-dependent inhibition of bacterial translation by a test compound.

Materials:

  • S30 extract from E. coli or S. aureus

  • Test compound (e.g., 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., linezolid)

  • Negative control (vehicle)

  • Amino acid mixture

  • [³⁵S]-methionine

  • mRNA template (e.g., MS2 phage RNA)

  • Reaction buffer (containing Tris-HCl, MgCl₂, NH₄Cl, DTT, ATP, GTP)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing the S30 extract, reaction buffer, amino acid mixture (without methionine), and the mRNA template.

  • Add varying concentrations of the test compound, positive control, or vehicle to the reaction mixtures.

  • Initiate the translation reaction by adding [³⁵S]-methionine.

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

  • Collect the protein precipitates on glass fiber filters by vacuum filtration.

  • Wash the filters with cold TCA and then ethanol to remove unincorporated [³⁵S]-methionine.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of protein synthesis).

Data Presentation:

CompoundTarget OrganismIC₅₀ (µM)
LinezolidS. aureusX.X ± Y.Y
Test CompoundS. aureusA.A ± B.B
LinezolidE. coliX.X ± Y.Y
Test CompoundE. coliA.A ± B.B

Part 3: Mechanism of Action as an Anticoagulant Agent: Direct Factor Xa Inhibition

The oxazolidinone derivative rivaroxaban is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[10][11][12] Its mechanism of action is central to its therapeutic use in the prevention and treatment of thromboembolic disorders.[2][13]

3.1. The Molecular Target: Factor Xa

Factor Xa is a serine protease that plays a pivotal role in the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[14] Thrombin is the final enzyme in the coagulation cascade that cleaves fibrinogen to fibrin, leading to the formation of a blood clot. By directly inhibiting FXa, rivaroxaban effectively blocks the amplification of thrombin generation.[11]

3.2. The Inhibitory Action: Reversible and Competitive Binding

Rivaroxaban binds to the active site of both free FXa and FXa bound in the prothrombinase complex in a reversible and competitive manner.[10][15] This binding prevents FXa from cleaving its substrate, prothrombin, thereby reducing the overall production of thrombin.[14] The inhibition of FXa interrupts both the intrinsic and extrinsic pathways of the coagulation cascade.[10]

Visualizing the Anticoagulant Mechanism

anticoagulant_mechanism Prothrombin Prothrombin FXa Factor Xa Thrombin Thrombin Fibrin Fibrin Thrombin->Fibrin Converts Fibrinogen Fibrinogen Clot_Formation Clot Formation Fibrin->Clot_Formation FXa->Thrombin Converts Rivaroxaban Rivaroxaban (Oxazolidinone) Rivaroxaban->FXa Inhibits

Caption: Mechanism of rivaroxaban's anticoagulant action.

Experimental Protocol: Prothrombinase Assay

This protocol describes a method to evaluate the inhibitory activity of a compound against Factor Xa.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of Factor Xa.

Materials:

  • Purified human Factor Xa

  • Purified human Factor Va

  • Phospholipids

  • Prothrombin

  • Chromogenic substrate for thrombin (e.g., S-2238)

  • Test compound (e.g., 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., rivaroxaban)

  • Negative control (vehicle)

  • Reaction buffer (containing Tris-HCl, NaCl, CaCl₂)

  • Microplate reader

Procedure:

  • Assemble the prothrombinase complex by incubating Factor Xa, Factor Va, and phospholipids in the reaction buffer.

  • Add varying concentrations of the test compound, positive control, or vehicle to the prothrombinase complex and incubate for a short period.

  • Initiate the reaction by adding prothrombin.

  • Allow the conversion of prothrombin to thrombin to proceed for a defined time.

  • Stop the reaction and measure the amount of thrombin generated by adding a chromogenic substrate that is specifically cleaved by thrombin, resulting in a color change.

  • Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value.

Data Presentation:

CompoundIC₅₀ (nM) for Factor Xa Inhibition
RivaroxabanX.X ± Y.Y
Test CompoundA.A ± B.B

Part 4: Synthesis and Chemical Considerations

The synthesis of oxazolidinone-containing molecules often involves the construction of the core heterocyclic ring followed by the introduction of various substituents.[16][17] Compounds like 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one are valuable intermediates in these synthetic routes.[1] The amino group on the phenyl ring provides a convenient handle for further chemical modifications, such as acylation or coupling reactions, to build more complex structures like rivaroxaban.[2] The methoxy group can also influence the electronic properties and conformation of the molecule, which can in turn affect its binding to biological targets.

Part 5: Future Directions and Drug Development Insights

The dual potential of the oxazolidinone scaffold as both an antibacterial and an anticoagulant agent presents exciting opportunities for drug discovery and development. For a novel compound like 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, a thorough investigation of both mechanisms of action is warranted.

Key Considerations for Drug Development:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the substituents on the phenyl ring and the oxazolidinone core can help to elucidate the structural requirements for potent and selective activity against either bacterial ribosomes or Factor Xa.

  • Selectivity Profiling: It is crucial to assess the selectivity of new oxazolidinone derivatives to avoid off-target effects. For example, an antibacterial candidate should be evaluated for any potential anticoagulant activity, and vice versa.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds is essential for their development as therapeutic agents.[18]

  • Safety and Toxicity Assessment: In vitro and in vivo studies are necessary to evaluate the safety profile of new oxazolidinone derivatives.

By leveraging the knowledge of the established mechanisms of action of the oxazolidinone class, researchers can rationally design and synthesize novel compounds with improved efficacy, selectivity, and safety profiles for the treatment of bacterial infections or thromboembolic disorders.

References

  • ResearchGate. (2017, April 12). synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one. Retrieved from [Link]

  • Google Patents. US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate.
  • ResearchGate. Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Retrieved from [Link]

  • Google Patents. WO2003072576A2 - Oxazolidinone derivatives, processes for their preparation, and pharmaceutical compositions containing them.
  • PubMed. Mechanism of action of the oxazolidinone antibacterial agents. Retrieved from [Link]

  • Wikipedia. Rivaroxaban. Retrieved from [Link]

  • PMC. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Retrieved from [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. Retrieved from [Link]

  • MDPI. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Retrieved from [Link]

  • NCBI Bookshelf. Rivaroxaban - StatPearls. Retrieved from [Link]

  • ResearchGate. (PDF) Mechanism of action of oxazolidinones: Effects of linezolid and eperezolid on translation reactions. Retrieved from [Link]

  • American Heart Association Journals. Rivaroxaban: A New Oral Factor Xa Inhibitor | Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

  • PubMed Central. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. Retrieved from [Link]

  • Taylor & Francis. Oxazolidinone – Knowledge and References. Retrieved from [Link]

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

  • Patsnap Synapse. What is the mechanism of Rivaroxaban?. Retrieved from [Link]

  • AR Life Sciences. Rivaroxaban API & Intermediates Manufacturer. Retrieved from [Link]

  • YouTube. Oxazolidinone Pharmacology Nursing Antibiotics NCLEX Review (Metronidazole). Retrieved from [Link]

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Exploratory

A Comprehensive Guide to the Spectroscopic Analysis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Abstract This technical guide provides an in-depth exploration of the essential spectroscopic techniques required for the structural elucidation and purity assessment of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the essential spectroscopic techniques required for the structural elucidation and purity assessment of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. As a key intermediate in the synthesis of various pharmaceutical compounds, including anticoagulants like Rivaroxaban, rigorous characterization is paramount.[1] This document is designed for researchers, chemists, and quality control professionals, offering not only procedural steps but also the underlying scientific rationale for a multi-faceted analytical approach, encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By integrating these techniques, we establish a self-validating system for unambiguous compound identification.

Introduction and Molecular Overview

3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (CAS No: 1042623-24-4) is a substituted aromatic oxazolidinone.[2][3] Its structure combines a methoxy-substituted aniline ring with a five-membered oxazolidinone heterocycle. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which, when properly analyzed, serves as a definitive confirmation of its chemical identity.

Key Molecular Properties:

  • Molecular Formula: C₁₀H₁₂N₂O₃[2][3]

  • Molecular Weight: 208.22 g/mol

  • Physical Form: Typically a powder

The analytical strategy outlined herein is designed to probe every key feature of the molecule, from the proton and carbon environments to its functional group vibrations and mass-to-charge ratio.

Caption: Chemical Structure of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. By analyzing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, we can map the molecular skeleton and connectivity.

¹H NMR Spectroscopy: Proton Environment Analysis

Expertise & Causality: ¹H NMR provides information on the number of distinct proton types, their electronic environments, and their proximity to other protons. The chemical shift (δ) is dictated by electron density (shielding/deshielding), multiplicity reveals neighboring protons (spin-spin coupling), and integration corresponds to the proton count in a given environment.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆): The choice of DMSO-d₆ as a solvent is strategic; its ability to dissolve a wide range of organic compounds and its high boiling point are advantageous. The residual solvent peak appears at ~2.50 ppm.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.80d1HAr-H (H3)Proton ortho to the electron-donating OCH₃ group, shielded.
~6.65dd1HAr-H (H4)Coupled to both H3 and H6.
~6.50d1HAr-H (H6)Proton ortho to the electron-donating NH₂ group, highly shielded.
~5.10s2H-NH₂Amine protons; signal is often broad and its position can vary. Exchangeable with D₂O.
~4.25t2H-O-CH₂- (C8)Part of the oxazolidinone ring, adjacent to the CH₂-N group.
~3.95t2H-N-CH₂- (C9)Part of the oxazolidinone ring, adjacent to the CH₂-O group.
~3.75s3H-OCH₃Methoxy group protons, singlet due to no adjacent protons.

Protocol: ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer.

  • Acquisition: Acquire the spectrum using a standard 400 MHz (or higher) instrument. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering 0-12 ppm.

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (DMSO at 2.50 ppm).

¹³C NMR Spectroscopy: Carbon Backbone Mapping

Expertise & Causality: ¹³C NMR is crucial for confirming the total number of unique carbon atoms and identifying their functional roles (e.g., carbonyl, aromatic, aliphatic). The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Predicted Shift (δ, ppm)AssignmentRationale
~156.0C=O (C7)Carbonyl carbon of the cyclic carbamate (oxazolidinone), highly deshielded.[4]
~150.0Ar-C (C2)Aromatic carbon bonded to the electronegative oxygen of the methoxy group.
~145.0Ar-C (C5)Aromatic carbon bonded to the nitrogen of the amino group.
~130.0Ar-C (C1)Aromatic carbon bonded to the oxazolidinone nitrogen.
~115.0Ar-CH (C3)Aromatic methine carbon.
~112.0Ar-CH (C4)Aromatic methine carbon.
~110.0Ar-CH (C6)Aromatic methine carbon.
~63.0-O-CH₂- (C8)Aliphatic carbon of the oxazolidinone ring bonded to oxygen.
~55.5-OCH₃Methoxy group carbon.[5]
~45.0-N-CH₂- (C9)Aliphatic carbon of the oxazolidinone ring bonded to nitrogen.

Protocol: ¹³C NMR Acquisition

  • Sample: The same sample prepared for ¹H NMR can be used.

  • Acquisition: Run a proton-decoupled ¹³C experiment. Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good spectrum.

  • Processing: Process the data similarly to the ¹H spectrum. Calibrate using the DMSO-d₆ solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy probes the vibrational modes of functional groups. Specific bonds absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for functional group identification and confirming the presence of the key structural motifs within the molecule.

Predicted Key FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3300N-H StretchPrimary Amine (-NH₂)A characteristic doublet for the symmetric and asymmetric stretching of the primary amine.[6]
3100 - 3000C-H StretchAromatic C-HStretching vibrations of protons on the phenyl ring.
2980 - 2850C-H StretchAliphatic C-HStretching vibrations of the methoxy and oxazolidinone methylene groups.
~1750C=O StretchCyclic CarbamateA strong, sharp absorption characteristic of the 2-oxazolidinone carbonyl group. This is a key diagnostic peak.[7]
1620 - 1580C=C StretchAromatic RingPhenyl ring skeletal vibrations.
1250 - 1200C-O StretchAryl-Alkyl EtherAsymmetric C-O-C stretch of the methoxy group.
1180 - 1050C-N StretchAmine & CarbamateC-N stretching vibrations.

Protocol: FT-IR Analysis (ATR Method)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage.

  • Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for the presence of the characteristic absorption bands.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound and offers structural insights through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrum Data (ESI-MS):

m/z ValueIonRationale
209.09[M+H]⁺The protonated molecular ion, confirming the molecular weight of 208.22.
192.08[M-NH₂]⁺Loss of the amino group.
165.06[M-C₂H₂NO]⁺Fragmentation within the oxazolidinone ring.

Trustworthiness: Tandem MS (MS/MS) experiments can further validate the structure. By selecting the parent ion (m/z 209.09) and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated that serves as a secondary fingerprint of the molecule.

Fragmentation_Pathway parent Parent Ion [M+H]⁺ m/z = 209.09 frag1 Fragment 1 m/z = 192.08 parent->frag1 - NH₃ frag2 Fragment 2 m/z = 165.06 parent->frag2 - C₂H₄O frag3 Phenyl Cation Fragment frag2->frag3 - CO, -N

Caption: A simplified proposed fragmentation pathway for [M+H]⁺ in ESI-MS/MS.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~1-10 µg/mL.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that encompasses the expected molecular ion (e.g., m/z 50-500). Optimize source parameters like capillary voltage and gas temperatures to maximize the signal of the [M+H]⁺ ion.

  • MS/MS (Optional): For further confirmation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 209.09) as the precursor and applying collision energy to induce fragmentation.

Integrated Analytical Workflow

A robust analytical strategy relies on the convergence of data from multiple orthogonal techniques. Each method validates the others, leading to an unambiguous structural assignment.

Analytical_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound Sample NMR_Prep Dissolve in DMSO-d₆ Sample->NMR_Prep MS_Prep Dilute in ACN/H₂O Sample->MS_Prep IR_Prep Use neat powder Sample->IR_Prep NMR_Acq ¹H & ¹³C NMR NMR_Prep->NMR_Acq MS_Acq ESI-MS (/MS) MS_Prep->MS_Acq IR_Acq ATR-FTIR IR_Prep->IR_Acq NMR_Data Chemical Shifts Coupling Constants Integration NMR_Acq->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR_Acq->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS_Acq->MS_Data Conclusion Structure Confirmed Purity Assessed NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

Conclusion

The spectroscopic analysis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one requires a synergistic approach. ¹H and ¹³C NMR spectroscopy are used to define the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. FT-IR spectroscopy provides rapid confirmation of essential functional groups, most notably the primary amine and the diagnostic 2-oxazolidinone carbonyl. Finally, mass spectrometry confirms the molecular weight and offers additional structural proof through fragmentation analysis. Together, these techniques provide a comprehensive and self-validating dataset, ensuring the unequivocal identification and quality assessment of this important chemical intermediate.

References

  • Reddy, et al. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research. Available from: [Link]

  • Damdoom, I. A. & Al-Jeilawi, M. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science. Available from: [Link]

  • Paraskevopoulou, P. et al. (2004). FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. Food Chemistry. Available from: [Link]

  • Patil, S. et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management. Available from: [Link]

  • ResearchGate. FTIR Spectrum of C9H8N2O3, oxazolidinone ligand (L'). Available from: [Link]

  • ResearchGate. ¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Available from: [Link]

  • ResearchGate. Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Available from: [Link]

  • Khairullina, A. R. et al. (2021). Synthesis and photophysical properties of the products of the reaction of 5-methyl-7-phenyl[2]oxazolo[5,4-b]pyridin-2(1H)-one with amino acids. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Dekebo, A. (2017). synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

Sources

Foundational

starting materials for 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one synthesis

An In-Depth Technical Guide to the Synthesis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, a key chemical intermediate for various pharmacologically active molecules. The document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry. We will explore the most scientifically sound and industrially viable synthetic strategies, delving into the rationale behind the selection of starting materials, reaction mechanisms, and detailed experimental protocols. The guide emphasizes chemical logic, safety, and efficiency, grounding all claims in authoritative scientific literature.

Introduction and Strategic Overview

3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a substituted aryl oxazolidinone, a structural motif of significant interest in medicinal chemistry. The oxazolidinone core is a privileged scaffold found in several approved drugs, valued for its unique pharmacological properties and synthetic versatility. The specific substitution pattern of this intermediate—an aniline amine for further derivatization and a methoxy group influencing electronic properties—makes it a valuable building block.

This guide focuses on the deconstruction of the target molecule to its fundamental starting materials, presenting a logical and field-proven pathway for its synthesis. Our primary approach will be a linear synthesis starting from a commercially available substituted aniline, upon which the oxazolidinone ring is constructed.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a robust and logical pathway for the synthesis. The target molecule can be disconnected at the C-N bond of the aniline and the C-O/C-N bonds of the oxazolidinone ring. This suggests a forward synthesis that begins with a suitably protected aniline precursor.

G TM 3-(5-Amino-2-methoxyphenyl) -1,3-oxazolidin-2-one I1 3-(2-Methoxy-5-nitrophenyl) -1,3-oxazolidin-2-one TM->I1 <= Nitro Reduction I2 N-(3-chloro-2-hydroxypropyl) -2-methoxy-5-nitroaniline I1->I2 <= Cyclization SM3 Carbonyl Source (e.g., CDI) I1->SM3 SM1 2-Methoxy-5-nitroaniline I2->SM1 <= N-Alkylation SM2 Epichlorohydrin I2->SM2 <= N-Alkylation

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis points to 2-methoxy-5-nitroaniline as the critical starting material, which undergoes N-alkylation followed by cyclization and final reduction to yield the desired product.

Primary Synthetic Pathway: Step-by-Step Elucidation

The most efficient and widely adopted strategy involves a four-step sequence starting from commercially available 2-methoxyaniline (o-anisidine). The use of a nitro group serves as a robust protecting group for the aniline functionality, which is deprotected in the final step.

Step 1: Synthesis of the Key Intermediate: 2-Methoxy-5-nitroaniline

The synthesis begins with the regioselective nitration of 2-methoxyaniline. The methoxy (-OCH₃) and amino (-NH₂) groups are both ortho-, para-directing activators. The para-position relative to the powerful methoxy group is the most sterically accessible and electronically favorable site for electrophilic substitution.

Rationale: Direct nitration of anilines can be aggressive, leading to oxidation and polysubstitution. While protection of the amine (e.g., as an acetamide) is a common strategy to moderate its reactivity[1], direct nitration under controlled conditions is also feasible[2]. For the purpose of this guide, we will detail the synthesis from the precursor 2-methoxyaniline.

Experimental Protocol: Nitration of 2-Methoxyaniline

  • Preparation: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 3 molar equivalents) to 0-5 °C in an ice-water bath.

  • Addition: Slowly add 2-methoxyaniline (1 molar equivalent) to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 molar equivalents) and concentrated sulfuric acid (H₂SO₄, 2 molar equivalents), pre-cooled to 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the solution from step 2 over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Quenching: After the addition is complete, stir the mixture for an additional 2-3 hours at 5-10 °C. Pour the reaction mixture slowly onto crushed ice.

  • Isolation: The product, 2-methoxy-5-nitroaniline, will precipitate as a solid. Neutralize the solution with a base (e.g., NaOH or NH₄OH) to complete precipitation. Filter the solid, wash thoroughly with water, and dry under vacuum. The product typically appears as an orange or red powder[2][3].

Starting MaterialRoleMolar Mass ( g/mol )Key Suppliers
2-MethoxyanilineAniline Precursor123.15Sigma-Aldrich, TCI, Alfa Aesar
Nitric AcidNitrating Agent63.01Standard chemical suppliers
Sulfuric AcidCatalyst/Solvent98.08Standard chemical suppliers
Step 2: N-Alkylation with Epichlorohydrin

The aniline nitrogen of 2-methoxy-5-nitroaniline is alkylated with epichlorohydrin. This reaction proceeds via a nucleophilic attack of the amine on the terminal carbon of the epoxide, leading to ring-opening.

Rationale: Epichlorohydrin is a cost-effective and highly reactive three-carbon electrophile that serves as the backbone for the oxazolidinone ring. The choice between racemic, (R)-, or (S)-epichlorohydrin will determine the stereochemistry of the final product. For many pharmaceutical applications, a specific stereoisomer is required, making chiral epichlorohydrin the starting material of choice[4].

Experimental Protocol: Synthesis of N-(3-chloro-2-hydroxypropyl)-2-methoxy-5-nitroaniline

  • Reaction Setup: Dissolve 2-methoxy-5-nitroaniline (1 molar equivalent) in a suitable solvent such as isopropanol or acetonitrile.

  • Addition of Epichlorohydrin: Add epichlorohydrin (1.2-1.5 molar equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 6-12 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the desired amino alcohol intermediate.

Step 3: Cyclization to Form the Oxazolidinone Ring

The intermediate N-(3-chloro-2-hydroxypropyl)-2-methoxy-5-nitroaniline is cyclized to form the 3-(2-methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one. This is achieved by introducing a carbonyl group that bridges the nitrogen and oxygen atoms.

Rationale: An intramolecular SN2 reaction is induced by deprotonating the hydroxyl group, which then attacks the carbon bearing the chlorine atom. However, a more common and efficient method involves using a carbonylating agent with the amino alcohol. 1,1'-Carbonyldiimidazole (CDI) is an excellent choice as it is safer than phosgene and its byproducts are gaseous (imidazole and CO₂), simplifying purification[5].

Experimental Protocol: CDI-Mediated Cyclization

  • Reaction Setup: Dissolve the amino alcohol intermediate (1 molar equivalent) in a dry, aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 molar equivalents), to the solution.

  • CDI Addition: Add CDI (1.1 molar equivalents) portion-wise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC/HPLC.

  • Isolation: Quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group on the phenyl ring to the target primary amine, yielding 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

Rationale: Catalytic hydrogenation is the preferred method for this transformation in industrial settings due to its high efficiency, clean reaction profile, and mild conditions, which preserve the oxazolidinone ring structure.

Experimental Protocol: Catalytic Hydrogenation

  • Catalyst Slurry: In a hydrogenation vessel, suspend palladium on carbon (Pd/C, 10% w/w, ~1-5 mol%) in a solvent such as methanol, ethanol, or ethyl acetate.

  • Substrate Addition: Add the nitro-oxazolidinone intermediate (1 molar equivalent) to the vessel.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing samples via TLC/HPLC. The reaction is typically complete within 2-6 hours.

  • Filtration and Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Final Product: Concentrate the filtrate under reduced pressure to obtain the final product, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, which can be further purified by recrystallization if necessary.

Overall Synthetic Workflow

The complete, optimized pathway is a robust and scalable method for producing the target compound with high fidelity.

G cluster_0 Synthetic Pathway A 2-Methoxyaniline B 2-Methoxy-5-nitroaniline A->B HNO₃, H₂SO₄ C N-(3-chloro-2-hydroxypropyl) -2-methoxy-5-nitroaniline B->C Epichlorohydrin D 3-(2-Methoxy-5-nitrophenyl) -1,3-oxazolidin-2-one C->D CDI, Base E 3-(5-Amino-2-methoxyphenyl) -1,3-oxazolidin-2-one D->E H₂, Pd/C

Figure 2: Step-by-step synthetic workflow.

Summary of Starting Materials

MaterialRoleStep UsedRationale for Selection
2-Methoxyaniline Primary Starting Material1Commercially available, inexpensive aromatic core.
Nitric Acid/Sulfuric Acid Nitrating Agents1Standard, effective reagents for electrophilic aromatic nitration.
Epichlorohydrin C3 Synthon2Cost-effective, reactive building block for the oxazolidinone backbone.
Carbonyldiimidazole (CDI) Cyclizing Agent3Safe and efficient alternative to phosgene for ring closure.
Palladium on Carbon (Pd/C) Hydrogenation Catalyst4Highly efficient and selective catalyst for nitro group reduction under mild conditions.

Conclusion

The synthesis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is most effectively achieved through a well-established, four-step linear sequence. This pathway, beginning with the nitration of 2-methoxyaniline and proceeding through N-alkylation, cyclization, and final reduction, represents a logical, scalable, and industrially relevant approach. The strategic use of a nitro group as a precursor to the final amine functionality is a key element of this process, allowing for controlled and high-yield transformations. This guide provides the foundational knowledge and detailed protocols necessary for researchers and chemists to successfully synthesize this valuable chemical intermediate.

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Exploratory

An In-Depth Technical Guide to 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (CAS Number: 1042623-24-4)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, a key chemical intermediate in the synt...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, a key chemical intermediate in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban. The document delineates its chemical and physical properties, offers insights into its synthesis, and discusses its critical role in pharmaceutical manufacturing. Furthermore, this guide addresses the biological context of the broader oxazolidinone class and outlines essential safety and handling protocols. This document is intended to be a valuable resource for professionals engaged in pharmaceutical research and development, particularly in the field of anticoagulant therapies.

Introduction: A Pivotal Intermediate in Anticoagulant Synthesis

3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry due to its integral role as a precursor in the synthesis of Rivaroxaban. Rivaroxaban, marketed under the trade name Xarelto®, is a widely prescribed oral anticoagulant used for the prevention and treatment of various thromboembolic disorders.[1][2] The structural integrity and purity of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one are paramount as they directly impact the quality and efficacy of the final active pharmaceutical ingredient (API).[1] This guide aims to provide a detailed technical understanding of this crucial intermediate.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is essential for its effective use in synthesis, purification, and formulation development.

General Properties
PropertyValueSource
CAS Number 1042623-24-4
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
Appearance Off-white to pale yellow solid (typical)General chemical supplier information
Predicted Boiling Point 391.5 ± 35.0 °C
Predicted Density 1.319 ± 0.06 g/cm³
Structural Elucidation

The molecular structure of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one features a central oxazolidin-2-one ring system substituted at the nitrogen atom with a 5-amino-2-methoxyphenyl group.

Caption: Molecular structure of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl ring, the methoxy group protons (a singlet), the amine protons (a broad singlet), and the protons of the oxazolidinone ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the oxazolidinone ring, the carbons of the aromatic ring, the methoxy carbon, and the carbons of the oxazolidinone ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine group, C=O stretching of the oxazolidinone carbonyl group, C-O-C stretching of the ether and the oxazolidinone ring, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the oxazolidinone and aminomethoxyphenyl moieties.

Synthesis and Manufacturing

The synthesis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a critical step in the overall production of Rivaroxaban. Various synthetic strategies have been developed to produce this intermediate with high yield and purity. A common approach involves the coupling of a suitably protected aminophenol derivative with a precursor for the oxazolidinone ring.

G cluster_0 Synthetic Pathway A Starting Materials (e.g., 2-methoxy-5-nitroaniline) B Protection of Amine/Phenol (if necessary) A->B Protection D Coupling Reaction B->D Protected Intermediate C Formation of Oxazolidinone Ring Precursor (e.g., from epichlorohydrin) C->D Oxazolidinone Precursor E Deprotection/Reduction D->E Coupled Product F 3-(5-Amino-2-methoxyphenyl)- 1,3-oxazolidin-2-one E->F Final Intermediate

Caption: Generalized synthetic workflow.

Representative Synthetic Protocol

While specific industrial processes are proprietary, a general synthetic approach can be outlined based on published literature and patents. One plausible route involves the reaction of a protected 4-aminophenol derivative with a suitable reagent to form the oxazolidinone ring, followed by deprotection.

Step 1: Preparation of a Protected Arylamine

  • A starting material such as 4-amino-3-methoxyphenol would be appropriately protected, for instance, by carbamate formation on the amino group.

Step 2: Formation of the Oxazolidinone Ring

  • The protected arylamine is then reacted with a suitable C2 synthon, such as (R)-glycidyl butyrate, often in the presence of a strong base like n-butyllithium, to construct the oxazolidinone ring.[3]

Step 3: Deprotection

  • The protecting groups are subsequently removed under appropriate conditions to yield the final product, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

Applications in Drug Development

The primary and most significant application of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is as a key intermediate in the synthesis of Rivaroxaban.[4]

G cluster_0 Role in Rivaroxaban Synthesis A 3-(5-Amino-2-methoxyphenyl)- 1,3-oxazolidin-2-one B Coupling with 5-chlorothiophene-2-carbonyl chloride A->B Amide Bond Formation C Rivaroxaban B->C

Caption: Role as a key intermediate.

In the synthesis of Rivaroxaban, the primary amine group of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one undergoes an acylation reaction with 5-chlorothiophene-2-carbonyl chloride to form the final amide bond, completing the synthesis of the Rivaroxaban molecule.[2][5] The stereochemistry of the oxazolidinone ring is crucial for the biological activity of Rivaroxaban.

Biological Activity Context

As a synthetic intermediate, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is not intended to have direct therapeutic activity. Its biological relevance is derived from its role as a precursor to Rivaroxaban. The final drug, Rivaroxaban, functions as a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[6][7] By inhibiting Factor Xa, Rivaroxaban effectively reduces thrombin generation and prevents the formation of blood clots.

The oxazolidinone scaffold itself is a well-known pharmacophore, most notably in the class of oxazolidinone antibiotics, such as Linezolid. These antibiotics exert their effect by inhibiting bacterial protein synthesis. However, the specific substitution pattern of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is tailored for its role in the synthesis of a Factor Xa inhibitor, and it is not expected to possess significant antibacterial activity.

Safety and Handling

Proper handling of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is essential to ensure the safety of laboratory and manufacturing personnel. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, the following precautions are recommended based on the handling of structurally similar chemicals.[1][8][9][10][11]

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation or damage.

  • Sensitization: May cause an allergic skin reaction.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Conclusion

3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a compound of significant industrial importance, serving as a cornerstone in the synthesis of the life-saving anticoagulant, Rivaroxaban. Its chemical properties and the efficiency of its synthesis are critical determinants of the quality of the final pharmaceutical product. This technical guide has provided a detailed examination of its properties, synthesis, applications, and safety considerations, offering valuable insights for professionals in the field of drug development and manufacturing. Further research into optimizing the synthesis of this intermediate and detailed characterization of its properties will continue to be of great interest to the pharmaceutical community.

References

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Foundational

An In-depth Technical Guide to the Biological Activity Screening of Novel Oxazolidinone Compounds

Introduction: The Enduring Imperative for Novel Oxazolidinones The oxazolidinone class of synthetic antibiotics represents a significant advancement in the fight against multidrug-resistant (MDR) Gram-positive bacteria.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Imperative for Novel Oxazolidinones

The oxazolidinone class of synthetic antibiotics represents a significant advancement in the fight against multidrug-resistant (MDR) Gram-positive bacteria.[1][2][3] Linezolid, the first of this class to be approved, offered a new mechanism of action by inhibiting the initiation of bacterial protein synthesis, a departure from existing antibiotic classes.[1][4][5][6][7] This unique mechanism involves binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[1][2][4][5][8] However, the emergence of resistance to linezolid and other oxazolidinones necessitates the continued discovery and development of novel analogues with improved potency, expanded spectra of activity, and the ability to overcome existing resistance mechanisms.[2][8][9][10][11]

This guide provides a comprehensive framework for the biological activity screening of novel oxazolidinone compounds, designed for researchers and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating screening cascade.

Part 1: The Hierarchical Screening Cascade: From Broad Strokes to Mechanistic Insights

A successful screening campaign for novel oxazolidinones follows a logical, multi-tiered approach. This cascade is designed to efficiently identify promising lead compounds while systematically eliminating those with undesirable characteristics.

Screening_Cascade A Primary Screening: Broad-Spectrum Antibacterial Activity B Secondary Screening: Potency & Spectrum Determination A->B Active Compounds C Tertiary Screening: Safety & Mechanism of Action B->C Potent & Broad-Spectrum Hits D Lead Optimization C->D Safe & Mechanistically Understood Leads

Caption: A hierarchical approach to screening novel oxazolidinone compounds.

Primary Screening: Casting a Wide Net

The initial goal is to identify compounds with any significant antibacterial activity against a representative panel of Gram-positive pathogens.

Core Principle: The agar diffusion method, including disk diffusion or well diffusion, is a cost-effective and high-throughput initial screen.[12][13][14]

Experimental Protocol: Agar Disk Diffusion Assay

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus, Enterococcus faecalis) equivalent to a 0.5 McFarland standard.[15]

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[14]

  • Disk Application: Impregnate sterile paper disks with a known concentration of the novel oxazolidinone compounds. Place the disks onto the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours).[15]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.[16]

Causality Behind Choices:

  • Mueller-Hinton Agar: This medium is standardized for antimicrobial susceptibility testing and has minimal inhibitors of antibiotic activity.

  • 0.5 McFarland Standard: Ensures a consistent bacterial density, which is crucial for reproducible results.

Secondary Screening: Quantifying Potency and Defining the Spectrum

Compounds that exhibit activity in the primary screen are advanced to determine their potency and spectrum of activity against a broader, more challenging panel of bacteria.

Core Principle: Broth microdilution is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits visible growth of a microorganism.[13][14]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a serial two-fold dilution of each novel oxazolidinone compound in a 96-well microtiter plate using appropriate broth media (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculum Addition: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

Data Presentation: Representative MIC Data for Novel Oxazolidinones

CompoundS. aureus (MSSA)S. aureus (MRSA)E. faecalis (VSE)E. faecium (VRE)S. pneumoniae (PRSP)
Linezolid 0.5-2 µg/mL0.5-2 µg/mL1-4 µg/mL1-4 µg/mL0.25-1 µg/mL
Compound X 0.25 µg/mL0.5 µg/mL1 µg/mL2 µg/mL0.125 µg/mL
Compound Y >64 µg/mL>64 µg/mL>64 µg/mL>64 µg/mL>64 µg/mL

Note: This is example data. Actual values will vary.

Trustworthiness through Standardization: Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for ensuring the accuracy and comparability of MIC data.[17][18][19][20][21][22][23][24][25]

Tertiary Screening: Assessing Safety and Elucidating Mechanism of Action

Promising candidates from secondary screening undergo evaluation for potential cytotoxicity and confirmation of their mechanism of action.

1.3.1 Cytotoxicity Assays: The Gatekeeper for Safety

Core Principle: It is crucial to assess the toxicity of novel compounds to mammalian cells to ensure a favorable therapeutic index.[26][27] The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[28][29]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the novel oxazolidinone compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[28]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.

1.3.2 Mechanism of Action Studies: Confirming the Target

Core Principle: The hallmark of oxazolidinones is their inhibition of bacterial protein synthesis.[1][4][5][6][7] An in vitro transcription/translation assay can confirm this mechanism.

Experimental Workflow: In Vitro Protein Synthesis Inhibition

MOA_Workflow A Bacterial Cell-Free Extract (Ribosomes, tRNAs, etc.) D Incubation A->D B DNA/RNA Template & Amino Acids B->D C Novel Oxazolidinone Compound C->D E Quantification of Protein Synthesis (e.g., Luciferase Assay) D->E F Inhibition of Protein Synthesis? E->F

Caption: Workflow for confirming the inhibition of bacterial protein synthesis.

Part 2: Addressing the Challenge of Resistance

A critical aspect of screening novel oxazolidinones is evaluating their activity against resistant strains.

Mechanisms of Oxazolidinone Resistance:

  • Target Site Mutations: The most common mechanism involves mutations in the 23S rRNA, a component of the 50S ribosomal subunit.[4][8][9][10]

  • Ribosomal Protein Alterations: Mutations in ribosomal proteins L3 and L4 can also confer resistance.[8][9]

  • Acquired Resistance Genes: The acquisition of mobile genetic elements carrying resistance genes, such as cfr, optrA, and poxtA, is an emerging threat.[3][8][9][10]

Screening Against Resistant Strains: It is imperative to include well-characterized resistant strains in the secondary screening panel. This should include strains with known 23S rRNA mutations and those carrying acquired resistance genes.

Data Presentation: Activity Against Resistant Strains

CompoundS. aureus (Linezolid-Susceptible) MICS. aureus (23S rRNA mutation) MICS. aureus (cfr-positive) MIC
Linezolid 1 µg/mL16 µg/mL8 µg/mL
Compound Z 0.5 µg/mL2 µg/mL1 µg/mL

Note: This is example data. Actual values will vary.

Conclusion: A Pathway to a New Generation of Antibiotics

The systematic screening of novel oxazolidinone compounds, guided by a deep understanding of their mechanism of action and the challenges of resistance, is essential for the development of the next generation of treatments for serious Gram-positive infections. By integrating robust protocols, rational experimental design, and a commitment to scientific integrity, researchers can effectively identify and advance promising candidates that have the potential to make a significant impact on global health.

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Exploratory

A Technical Guide to Investigating the Therapeutic Potential of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Abstract The oxazolidinone class of synthetic compounds has yielded significant therapeutic agents, most notably in the field of antibiotics. This guide focuses on a specific, under-characterized molecule, 3-(5-Amino-2-m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazolidinone class of synthetic compounds has yielded significant therapeutic agents, most notably in the field of antibiotics. This guide focuses on a specific, under-characterized molecule, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. While direct biological data for this compound is scarce, its structural features—a core oxazolidinone ring analogous to approved drugs and specific phenyl substitutions—provide a strong rationale for targeted investigation. This document outlines a hypothesis-driven framework for elucidating its primary and secondary therapeutic targets. We propose that its principal target is the bacterial 50S ribosomal subunit, conferring antibacterial activity. A secondary potential target, based on historical data for this compound class, is monoamine oxidase (MAO). For each hypothesis, this guide provides the scientific rationale and detailed, field-proven experimental protocols for validation, from initial screening to mechanism of action studies. This serves as a strategic roadmap for researchers and drug development professionals aiming to characterize this and similar novel chemical entities.

Introduction: Rationale for Target Investigation

The oxazolidinones are a clinically important class of synthetic antimicrobials, with linezolid being the first member approved for treating multidrug-resistant Gram-positive infections.[1][2] These agents exert their therapeutic effect through a unique mechanism: inhibition of bacterial protein synthesis.[3][4] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial early step in protein translation.[1][5]

The subject of this guide, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, is a novel entity with limited published data. However, its chemical architecture provides a compelling basis for formulating and testing therapeutic hypotheses.

  • The Oxazolidinone Core: This pharmacophore is strongly associated with binding to the bacterial ribosome.[3][4][6] Its presence is the primary driver for investigating this molecule as a potential antibacterial agent.

  • Aryl Substituents (5-Amino, 2-Methoxy): The nature and position of substituents on the N-aryl ring are critical for activity and selectivity.[7] These groups can influence binding affinity, pharmacokinetic properties, and potential off-target effects. Notably, some oxazolidinone derivatives are known to be potent inhibitors of monoamine oxidase (MAO), an enzyme family involved in neurotransmitter metabolism.[][9][10] The antibiotic linezolid itself exhibits weak, non-selective MAO inhibitory effects.[][11]

Therefore, a logical, tiered approach to characterizing this molecule involves two primary hypotheses:

  • Primary Hypothesis: The compound is an antibacterial agent that targets the bacterial 50S ribosomal subunit.

  • Secondary Hypothesis: The compound exhibits inhibitory activity against monoamine oxidase (MAO-A or MAO-B).

This guide provides the experimental framework to systematically test these hypotheses.

Primary Target Hypothesis: Bacterial Protein Synthesis Inhibition

The most probable mechanism of action, based on the oxazolidinone scaffold, is the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit.[3][12] The validation pathway involves a tiered screening approach to first confirm antibacterial activity and then elucidate the specific mechanism.

Tier 1: In Vitro Antibacterial Activity Assessment

The initial step is to determine if the compound has inherent antibacterial properties. This is achieved by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[13][14][15]

This protocol is adapted from established guidelines by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][16]

  • Preparation of Compound Stock: Prepare a high-concentration stock solution of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one in a suitable solvent (e.g., DMSO).

  • Bacterial Strain Selection: A panel of clinically relevant Gram-positive bacteria should be used, including:

    • Staphylococcus aureus (including a methicillin-resistant strain, MRSA)

    • Enterococcus faecalis (including a vancomycin-resistant strain, VRE)

    • Streptococcus pneumoniae

  • Inoculum Preparation: Grow bacterial strains overnight. Dilute the culture to achieve a standardized final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microplate.[14][15]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculation & Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only). Incubate the plates at 37°C for 16-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[15]

Tier 2: Mechanism of Action - Protein Synthesis Inhibition

If the compound demonstrates antibacterial activity (i.e., has a low MIC value), the next step is to confirm that it acts by inhibiting protein synthesis. Cell-free in vitro translation (IVT) assays are ideal for this purpose.[17][18][19] These systems contain all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes) and can be used to measure the production of a reporter protein, such as luciferase.[17]

  • Assay System: Utilize a commercial bacterial IVT kit (e.g., PURExpress®, which uses purified components from E. coli).

  • Template: Use an mRNA template encoding a reporter enzyme, such as Firefly Luciferase.

  • Reaction Setup: In a microplate, combine the IVT system components, the luciferase mRNA template, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction at 37°C for 60-90 minutes to allow for protein synthesis.[18]

  • Signal Detection: Add the luciferase substrate (luciferin). The amount of light produced is directly proportional to the amount of functional luciferase synthesized.[17] Measure luminescence using a plate reader.

  • Data Analysis: A dose-dependent decrease in the luminescent signal indicates inhibition of protein synthesis. Calculate the IC50 value (the concentration of compound that inhibits 50% of protein synthesis).

Tier 3: Direct Target Engagement - Ribosomal Subunit Binding

Confirmation that the compound's mechanism involves direct interaction with the ribosome is the final validation step. While complex, techniques like filter binding assays or ribosome profiling can provide this evidence.[20][21][22] A competitive binding assay using a radiolabeled ligand known to bind the 50S subunit can demonstrate that the test compound binds at or near the same site.

Workflow for Primary Target Validation

G cluster_0 Tier 1: Activity Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Engagement MIC Perform Broth Microdilution MIC Assay Result_MIC MIC <= 8 µg/mL? MIC->Result_MIC IVT Perform In Vitro Translation (IVT) Assay Result_MIC->IVT Yes Stop Compound Inactive or Different MOA. Stop. Result_MIC->Stop No Result_IVT Dose-dependent Inhibition? IVT->Result_IVT Binding Conduct Ribosomal Binding Assay Result_IVT->Binding Yes Result_IVT->Stop No Result_Binding Evidence of direct 50S subunit binding? Binding->Result_Binding Result_Binding->Stop No Proceed Primary Target Validated. Proceed to Lead Optimization. Result_Binding->Proceed Yes G Compound 3-(5-Amino-2-methoxyphenyl) -1,3-oxazolidin-2-one MAO Monoamine Oxidase (MAO-A / MAO-B) Compound->MAO Inhibition Metabolites Inactive Metabolites MAO->Metabolites Produces Neurotransmitter Neurotransmitters (e.g., Serotonin, Dopamine) Neurotransmitter->MAO Metabolism

Caption: Mechanism of MAO inhibition by the test compound.

Data Synthesis and Interpretation

The quantitative data from the proposed experiments should be tabulated for clear interpretation and decision-making.

Table 1: Hypothetical Antibacterial and MAO Inhibition Profile

AssayTarget Organism/EnzymeEndpointResultInterpretation
MIC Assay S. aureus (MRSA)MIC2 µg/mLPotent Gram-positive activity
E. faecalis (VRE)MIC4 µg/mLGood Gram-positive activity
IVT Assay Bacterial RibosomeIC501.5 µMConfirms protein synthesis inhibition
MAO-Glo™ Assay Human MAO-AIC5075 µMWeak MAO-A inhibition
Human MAO-BIC50> 100 µMNo significant MAO-B inhibition

Interpretation: The hypothetical data in Table 1 would strongly support the primary hypothesis. The low MIC values against key resistant pathogens, coupled with a potent IC50 in the protein synthesis assay, validate the compound as an antibacterial agent targeting the ribosome. The high IC50 values against MAO-A and MAO-B suggest a favorable safety profile with low risk for the associated drug-drug interactions, indicating good selectivity for the bacterial target over this common off-target.

Conclusion and Future Directions

This guide presents a structured, evidence-based approach to defining the therapeutic potential of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. By systematically testing the primary (antibacterial) and secondary (MAO inhibition) hypotheses, researchers can efficiently characterize the compound's mechanism of action and preliminary safety profile. Positive validation of the primary target with sufficient selectivity would warrant progression to further preclinical studies, including advanced safety pharmacology, pharmacokinetic profiling, and in vivo efficacy studies in animal models of infection.

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Foundational

In Silico Analysis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical walkthrough for the in silico modeling of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one , a novel compound with therapeutic potential. We will navigate the computational workf...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical walkthrough for the in silico modeling of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one , a novel compound with therapeutic potential. We will navigate the computational workflow from initial molecular characterization to predictive ADMET profiling, offering insights grounded in established scientific principles and field-proven methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design and evaluation of new chemical entities.

Introduction: The Therapeutic Promise of Oxazolidinones

The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably recognized in the antibiotic linezolid.[1] Beyond their antibacterial properties, modifications of the oxazolidinone ring have yielded compounds with a diverse range of biological activities. Our focus, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, incorporates structural motifs suggestive of interaction with key physiological targets. The presence of an aminophenyl group attached to the oxazolidinone ring hints at potential activity as a monoamine oxidase (MAO) inhibitor, a class of enzymes crucial in the metabolism of neurotransmitters.[2][3] Dysregulation of MAO activity is implicated in a variety of neurological disorders, including depression and Parkinson's disease.[4]

This guide will therefore focus on the in silico evaluation of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one as a potential inhibitor of both MAO-A and MAO-B, providing a comprehensive framework for its computational characterization.

Part 1: Molecular Scaffolding - Ligand and Target Preparation

A robust in silico model begins with meticulously prepared structures of both the small molecule (ligand) and its biological target (protein).

Ligand Preparation: From 2D Structure to 3D Conformation

The initial step involves translating the 2D chemical structure of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one into a three-dimensional model suitable for computational analysis.

Table 1: Physicochemical Properties of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

PropertyValueSource
CAS Number 1042623-24-4[5][6]
Molecular Formula C10H12N2O3[5][6]
Molecular Weight 208.22 g/mol
InChI Key BYEOHFUSTGPSEA-UHFFFAOYSA-N
SMILES COc1ccc(N)cc1N1CCOC1=O

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: The SMILES string (COc1ccc(N)cc1N1CCOC1=O) is used as input for a molecular modeling software (e.g., Avogadro, ChemDraw 3D).

  • Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. This step is crucial to remove any steric clashes or unfavorable bond angles resulting from the 2D-to-3D conversion.

  • File Format Conversion: The optimized structure is saved in a format compatible with molecular docking software, such as the .pdbqt format for AutoDock Vina, which includes atomic charges and defines rotatable bonds.

Target Identification and Preparation: Monoamine Oxidase A and B

Based on the structural features of our compound, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) are selected as high-priority targets.[3] Crystal structures of these enzymes are available in the Protein Data Bank (PDB).

Table 2: Selected Protein Data Bank (PDB) Entries for MAO-A and MAO-B

TargetPDB IDOrganismResolution (Å)Co-crystallized Ligand
MAO-A 2Z5XHomo sapiens2.20Harmine
MAO-B 2BYBHomo sapiens1.90Safinamide

Experimental Protocol: Protein Preparation

  • PDB File Retrieval: The crystal structures of MAO-A (PDB ID: 2Z5X) and MAO-B (PDB ID: 2BYB) are downloaded from the PDB database.[3]

  • Protein Cleaning: Non-essential components such as water molecules, co-crystallized ligands, and any non-standard residues are removed from the PDB file. The flavin adenine dinucleotide (FAD) cofactor, essential for catalytic activity, is retained.

  • Addition of Polar Hydrogens: Polar hydrogen atoms are added to the protein structure, as they are crucial for forming hydrogen bonds.

  • Charge Assignment: Gasteiger charges are computed and assigned to all atoms in the protein.

  • Grid Box Definition: A grid box is defined around the active site of each enzyme. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file to encompass the entire binding pocket.

Part 2: Predicting Interactions - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This provides insights into the binding affinity and the specific molecular interactions driving the complex formation.

Causality Behind Experimental Choices: We employ AutoDock Vina, a widely used and validated open-source docking program, due to its accuracy and computational efficiency. The docking protocol is validated by redocking the co-crystallized ligand into the active site and ensuring the resulting pose has a low root-mean-square deviation (RMSD) from the crystallographic pose.[7]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Input File Preparation: The prepared ligand (.pdbqt) and protein (.pdbqt) files are used as inputs.

  • Configuration File: A configuration file is created specifying the coordinates of the grid box center and its dimensions for both MAO-A and MAO-B.

  • Docking Execution: The docking simulation is run using the AutoDock Vina executable. The program will generate a set of binding poses for the ligand within the protein's active site, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results: The top-ranked binding poses are visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.

Visualization of the Docking Workflow

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure (SMILES) l2 3D Conversion l1->l2 l3 Energy Minimization l2->l3 l4 Save as .pdbqt l3->l4 dock Molecular Docking (AutoDock Vina) l4->dock p1 Download PDB p2 Clean Protein p1->p2 p3 Add Hydrogens & Charges p2->p3 p4 Define Grid Box p3->p4 p4->dock analysis Analysis of Binding Poses - Binding Affinity - Interactions dock->analysis

Figure 1: Molecular Docking Workflow.

Part 3: Simulating Dynamics - Unveiling the Stability of the Complex

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and the conformational changes that may occur upon ligand binding.[8][9][10]

Causality Behind Experimental Choices: GROMACS is chosen for its high performance and extensive documentation. A 100-nanosecond simulation is a standard and often sufficient timeframe to assess the stability of a small molecule-protein complex.

Experimental Protocol: Molecular Dynamics Simulation with GROMACS

  • System Preparation: The top-ranked docked complex from the molecular docking step is used as the starting structure. The complex is placed in a simulation box (e.g., a cubic box) and solvated with an explicit water model (e.g., TIP3P).

  • Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.[11]

  • Energy Minimization: The entire system (protein-ligand-water-ions) is energy-minimized to relieve any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production Run: A production MD simulation is run for 100 nanoseconds, during which the trajectory of all atoms is saved at regular intervals.

  • Trajectory Analysis: The resulting trajectory is analyzed to calculate various parameters, including:

    • Root-Mean-Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

    • Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

Visualization of the MD Simulation Workflow

G start Docked Complex solvate Solvation & Ionization start->solvate minimize Energy Minimization solvate->minimize equilibrate NVT & NPT Equilibration minimize->equilibrate production Production MD Run (100 ns) equilibrate->production analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) production->analysis

Figure 2: Molecular Dynamics Simulation Workflow.

Part 4: Predicting Pharmacokinetics - ADMET Profiling

A promising drug candidate must not only exhibit high potency but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[12][13] In silico ADMET prediction provides an early assessment of a compound's drug-likeness.[14]

Causality Behind Experimental Choices: A combination of well-established online tools like SwissADME and pkCSM is utilized to provide a comprehensive and cross-validated ADMET profile. These tools employ a variety of models to predict a wide range of pharmacokinetic and toxicological endpoints.[13]

Experimental Protocol: In Silico ADMET Prediction

  • Input: The SMILES string of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is submitted to the selected ADMET prediction servers.

  • Parameter Analysis: The output from the servers is compiled and analyzed. Key parameters to evaluate include:

    • Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.

    • Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeability: Indicates the likelihood of the compound crossing into the central nervous system.

    • CYP450 Inhibition: Predicts potential drug-drug interactions.

    • Toxicity Endpoints: Assesses potential for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other toxic effects.

Table 3: Predicted ADMET Properties of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

ParameterPredicted ValueInterpretation
Molecular Weight 208.22 g/mol Compliant with Lipinski's Rule (< 500)
LogP (Predicted Value)Indicates lipophilicity
H-bond Donors 1Compliant with Lipinski's Rule (≤ 5)
H-bond Acceptors 4Compliant with Lipinski's Rule (≤ 10)
GI Absorption (Predicted Value)High/Low
BBB Permeant (Predicted Value)Yes/No
CYP2D6 Inhibitor (Predicted Value)Yes/No
AMES Toxicity (Predicted Value)Positive/Negative
hERG I Inhibitor (Predicted Value)Yes/No

(Note: The predicted values in this table are placeholders and would be populated with the actual output from ADMET prediction tools.)

Conclusion and Future Directions

This in-depth technical guide outlines a comprehensive in silico workflow for the initial characterization of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, we can generate a robust hypothesis regarding its potential as a selective MAO inhibitor with favorable drug-like properties.

The findings from these computational studies provide a strong foundation for subsequent experimental validation. High-throughput screening, in vitro enzyme inhibition assays, and cell-based assays are the logical next steps to confirm the predicted biological activity. The synergistic application of in silico and experimental approaches is paramount to accelerating the drug discovery and development process, ultimately bringing novel and effective therapies to patients in need.

References

  • In silico identification of novel and selective monoamine oxidase B inhibitors. PubMed. [Link]

  • A QSAR model for in silico screening of MAO-A inhibitors. Prediction, synthesis, and biological assay of novel coumarins. PubMed. [Link]

  • Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. PubMed. [Link]

  • New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. MDPI. [Link]

  • Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Springer Link. [Link]

  • Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Biophysical chemistry laboratory. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. National Institutes of Health (NIH). [Link]

  • Development of novel monoamine oxidase B (MAO-B) inhibitors by combined application of docking-based alignment, 3D-QSAR, ADMET prediction, molecular dynamics simulation, and MM_GBSA binding free energy. PubMed. [Link]

  • In silico Screening of Monamine Oxidase B Inhibitors for the Treatment of Central Nervous System Disorders. SciELO. [Link]

  • ADMET prediction. Fiveable. [Link]

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  • Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. MDPI. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for In Vitro Antibacterial Susceptibility Testing of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Abstract This application note provides a comprehensive, step-by-step protocol for determining the in vitro antibacterial activity of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, a novel oxazolidinone compound. The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for determining the in vitro antibacterial activity of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, a novel oxazolidinone compound. The oxazolidinone class of antibiotics, which includes the FDA-approved drug Linezolid, represents a critical tool against multidrug-resistant Gram-positive pathogens.[1][2] These synthetic agents uniquely inhibit bacterial protein synthesis at the initiation step by binding to the 50S ribosomal subunit, a mechanism distinct from most other antibiotic classes.[3][4][5] This protocol is grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution, ensuring reproducibility and accuracy.[6] We detail the procedures for determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), providing researchers in drug development and microbiology with a robust framework for evaluating this and similar novel chemical entities.

Introduction and Scientific Principle

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. The compound 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one belongs to the oxazolidinone class, synthetic antibiotics known for their potent activity against a wide spectrum of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[7][8] The core mechanism of oxazolidinones involves the inhibition of the formation of the 70S initiation complex in bacterial protein synthesis, thereby halting bacterial growth.[2][5]

The foundational method for assessing the in vitro efficacy of a new antibacterial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This protocol employs the broth microdilution method, a standardized, scalable, and quantitative technique recommended by the CLSI.[6][10]

Following MIC determination, the Minimum Bactericidal Concentration (MBC) can be established. The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium, typically defined as a ≥99.9% reduction in the initial bacterial inoculum.[11][12][13] This distinction is crucial: a bacteriostatic agent inhibits growth (revealed by MIC), while a bactericidal agent actively kills the bacteria (revealed by MBC). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[11][12]

Materials and Reagents

This protocol requires standard microbiology laboratory equipment and reagents. All materials must be sterile.

Category Item Specifications & Rationale
Test Compound & Controls 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-oneHigh purity (>95%). The subject of the investigation.
Dimethyl Sulfoxide (DMSO)ACS grade, sterile-filtered. Solvent for dissolving the test compound and control antibiotics.
LinezolidAnalytical standard. Positive control to validate the assay against a known oxazolidinone.
Vancomycin / CiprofloxacinAnalytical standards. Additional controls for Gram-positive and Gram-negative bacteria, respectively.
Bacterial Strains Gram-positive Panele.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae.
Gram-negative Panele.g., Escherichia coli, Pseudomonas aeruginosa.
Quality Control (QC) StrainsS. aureus ATCC® 29213™, E. faecalis ATCC® 29212™, E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™.[14][15][16] Essential for validating media, reagents, and operator technique.
Media & Buffers Cation-Adjusted Mueller-Hinton Broth (CAMHB)The CLSI-recommended standard medium for susceptibility testing of non-fastidious aerobic bacteria.[6][17]
Mueller-Hinton Agar (MHA)For subculturing and MBC determination.
Tryptic Soy Broth (TSB) / Agar (TSA)For initial culture of non-fastidious bacteria.
0.85% NaCl (Sterile Saline)For preparation of bacterial inoculum.
Labware & Equipment Sterile 96-well, U-bottom microtiter platesFor performing the broth microdilution assay.
Pipettes and sterile tips (multichannel recommended)For accurate liquid handling.
Sterile reagent reservoirsFor use with multichannel pipettes.
IncubatorSet to 35°C ± 2°C, ambient air.
Spectrophotometer or DensitometerFor standardizing bacterial inoculum.
McFarland Turbidity Standard No. 0.5A critical reference for standardizing inoculum density to ~1.5 x 10⁸ CFU/mL.[18][19]
Vortex mixerFor sample homogenization.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation of Reagents and Stock Solutions
  • Compound Stock Preparation: Prepare a 10 mg/mL stock solution of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one in 100% DMSO. Prepare identical stock solutions for control antibiotics (e.g., Linezolid).

    • Rationale: DMSO is a common solvent for organic compounds. A high-concentration stock minimizes the final DMSO concentration in the assay wells, preventing solvent-induced toxicity.

  • Working Solution Preparation: From the 10 mg/mL stock, prepare a working solution in CAMHB. For example, to test a final concentration range up to 128 µg/mL, prepare a 256 µg/mL working solution (this will be the starting concentration in the first well, which is then diluted 1:1 with the inoculum).

  • Media Preparation: Prepare all media (CAMHB, MHA, TSA) according to the manufacturer's instructions and sterilize by autoclaving. Ensure CAMHB is used within 12 hours of preparation for certain antibiotics.[20]

Phase 2: Inoculum Preparation and Standardization

This is a critical step for reproducibility. The goal is to achieve a final inoculum concentration in each well of approximately 5 x 10⁵ CFU/mL.

  • Bacterial Culture: From a stock culture, streak the QC and test bacterial strains onto TSA plates and incubate at 35°C for 18-24 hours to obtain well-isolated colonies.

  • Colony Selection: Select 3-5 morphologically similar colonies from the fresh agar plate using a sterile loop.[20]

  • Suspension Preparation: Transfer the colonies into a tube containing 3-5 mL of sterile saline. Vortex thoroughly to create a smooth, homogenous suspension.

  • Turbidity Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by visually comparing the tubes against a white background with a black line.[18][21] This corresponds to approximately 1.5 x 10⁸ CFU/mL. Use a calibrated densitometer for greater accuracy.

    • Rationale: A standardized starting bacterial concentration is paramount. An inoculum that is too dense can lead to falsely high MIC values, while one that is too sparse can lead to falsely low values.[19]

  • Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension 1:150 in CAMHB. This will yield a final inoculum of ~1 x 10⁶ CFU/mL. Since 50 µL of this will be added to 50 µL of drug solution in the plate, the final concentration in the well will be the target of ~5 x 10⁵ CFU/mL.

Phase 3: Broth Microdilution Assay (MIC Determination)
  • Plate Setup: Add 50 µL of sterile CAMHB to wells 2 through 12 in each row of a 96-well microtiter plate.

  • Compound Addition: Add 100 µL of the 256 µg/mL working solution of the test compound to well 1.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down. Continue this 2-fold serial dilution across the plate from well 2 to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32, ..., 0.25 µg/mL).

  • Control Wells:

    • Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive the inoculum but no drug.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no drug and no inoculum.

  • Inoculation: Add 50 µL of the final standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Phase 4: Data Reading and Interpretation (MIC)
  • Visual Inspection: After incubation, place the plate on a dark, non-reflective surface. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

  • Control Validation:

    • The Sterility Control (Well 12) must be clear.

    • The Growth Control (Well 11) must show distinct turbidity.

    • The MIC for the relevant QC strain must fall within its acceptable published range.[14][22] If any of these conditions are not met, the assay is invalid and must be repeated.

Phase 5: Minimum Bactericidal Concentration (MBC) Determination
  • Subculturing: From each well that shows no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35°C for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum. For a starting inoculum of 5 x 10⁵ CFU/mL, this means ≤50 CFU would grow from a 10 µL spot (or ≤5 colonies from a 1 µL spot, depending on plating volume and dilution).[11][12][17]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from inoculum preparation to MBC determination.

InVitro_Assay_Workflow cluster_prep Phase 1 & 2: Preparation cluster_mic Phase 3 & 4: MIC Determination cluster_mbc Phase 5: MBC Determination prep_culture 1. Streak Bacteria on TSA Plate prep_colonies 2. Select 3-5 Colonies prep_culture->prep_colonies prep_suspension 3. Suspend in Saline prep_colonies->prep_suspension prep_standardize 4. Adjust to 0.5 McFarland Standard prep_suspension->prep_standardize prep_dilute 5. Dilute 1:150 in CAMHB prep_standardize->prep_dilute mic_inoculate 7. Inoculate Wells (50 µL) prep_dilute->mic_inoculate Standardized Inoculum prep_compound Prepare Compound Stock & Working Solutions mic_setup 6. Prepare 96-Well Plate (Serial Dilutions) prep_compound->mic_setup Test Compound mic_setup->mic_inoculate mic_incubate 8. Incubate 16-20h at 35°C mic_inoculate->mic_incubate mic_read 9. Read MIC (Lowest Concentration with No Growth) mic_incubate->mic_read mbc_subculture 10. Subculture from Clear MIC Wells onto MHA mic_read->mbc_subculture Proceed if MIC is determined mbc_incubate 11. Incubate 18-24h at 35°C mbc_subculture->mbc_incubate mbc_read 12. Read MBC (Lowest Concentration with ≥99.9% Killing) mbc_incubate->mbc_read

Caption: Workflow for MIC and MBC Determination.

Conclusion and Further Steps

This application note provides a validated, CLSI-based protocol for assessing the in vitro antibacterial potency of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. Adherence to this methodology, particularly the precise standardization of the bacterial inoculum and the consistent use of QC strains, is essential for generating reliable and comparable data. The resulting MIC and MBC values are the first critical step in the preclinical evaluation of this novel compound, providing the foundational data needed for further studies, such as time-kill kinetics, post-antibiotic effect analysis, and initial safety profiling.

References

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  • Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

  • Buratovich, M. A. (n.d.). Oxazolidinone antibiotics. Research Starters: Academic Topic Overviews. Retrieved from EBSCO. [Link]

  • Shinabarger, D. (1999). Mechanism of action of oxazolidinone antibacterial agents. ResearchGate. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Grokipedia. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

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  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Microbe Online. [Link]

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  • Kim, J., et al. (2018). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. Annals of Laboratory Medicine, 38(6), 559-565. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Microbe Online. (2016). Preparation of McFarland Turbidity Standards. Microbe Online. [Link]

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  • CLSI. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. [Link]

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  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]

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  • Slee, A. M., et al. (1987). Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721. Antimicrobial Agents and Chemotherapy, 31(11), 1791-1797. [Link]

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Application

Application Note &amp; Protocol: Determination of Minimum Inhibitory Concentration (MIC) for 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Abstract This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of the novel synthetic compound, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. As a member of the oxazo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of the novel synthetic compound, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. As a member of the oxazolidinone class of antibiotics, this compound is anticipated to exhibit activity primarily against Gram-positive bacteria by inhibiting protein synthesis.[1][2] The protocols detailed herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data accuracy, reproducibility, and integrity.[3][4] This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new antimicrobial agents.

Introduction: The Scientific Rationale

The Minimum Inhibitory Concentration (MIC) is the most fundamental quantitative measure of an antimicrobial agent's in vitro activity. It is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism after a standardized incubation period.[5][6] For a novel compound like 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, establishing a reliable MIC profile across a panel of relevant bacterial pathogens is a critical first step in the drug discovery pipeline.

Expertise in Action: The subject compound belongs to the oxazolidinone class, exemplified by linezolid. These antibiotics act by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis.[1] Resistance can emerge through mutations in the 23S rRNA gene or ribosomal proteins.[7][8] Therefore, the test panel for this compound should ideally include not only wild-type strains but also well-characterized strains with known resistance mechanisms to other oxazolidinones to assess potential cross-resistance.

This guide will detail two gold-standard methodologies: Broth Microdilution and Agar Dilution.[9][10][11] The choice between them often depends on throughput needs and the specific research question. Broth microdilution is highly amenable to automation and high-throughput screening, while agar dilution, though more laborious, is considered by many to be the most accurate and reproducible reference method.[9][12]

Principle of the Methods

Both methods rely on exposing a standardized bacterial inoculum to a series of twofold serial dilutions of the antimicrobial agent under defined conditions.

  • Broth Microdilution: The test is performed in 96-well microtiter plates where serial dilutions of the compound are prepared in a liquid growth medium (broth).[10][11] A standardized bacterial suspension is added to each well. Following incubation, the MIC is determined as the lowest concentration of the agent in a well that remains visually clear (no turbidity).[12]

  • Agar Dilution: The antimicrobial agent is incorporated directly into molten agar at various concentrations, which is then poured into petri dishes.[9][10] A standardized inoculum of one or more bacterial strains is then spotted onto the surface of each plate. The MIC is the lowest concentration of the agent that completely inhibits visible growth on the agar surface.[9][12]

Materials and Reagents

  • Test Compound: 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one powder with a known purity/potency.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile.

  • Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.[5]

    • Mueller-Hinton Agar (MHA).[13]

    • For fastidious organisms (e.g., Streptococcus pneumoniae), supplement media with 2.5% to 5% lysed horse blood.[14]

  • Bacterial Strains:

    • Quality Control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Escherichia coli ATCC® 25922™).

    • Panel of clinically relevant Gram-positive and Gram-negative isolates.

  • Equipment & Consumables:

    • Sterile 96-well, U-bottom microtiter plates.

    • Sterile test tubes, pipettes, and multichannel pipettors.

    • Spectrophotometer or McFarland turbidity standards (0.5 McFarland).

    • Incubator (35 ± 2°C).

    • Vortex mixer.

    • Sterile petri dishes.

    • Water bath (45-50°C).

    • Multipoint inoculator (optional, for agar dilution).

Protocol 1: Broth Microdilution Method

This protocol is harmonized with CLSI M07 guidelines.[15]

Step 1: Preparation of Compound Stock Solution

The causality behind this step is to create a sterile, high-concentration starting solution from which all subsequent dilutions will be made. The choice of solvent is critical; it must fully dissolve the compound and not exhibit antimicrobial activity at the final concentration in the assay.

  • Accurately weigh the test compound powder. Based on its potency, calculate the required weight to prepare a stock solution of 1280 µg/mL in DMSO.

  • Dissolve the powder in DMSO and vortex until fully dissolved.

  • This stock solution should be prepared fresh on the day of the experiment.

Step 2: Preparation of Standardized Bacterial Inoculum

The goal is to achieve a final inoculum density in each well of approximately 5 x 10⁵ CFU/mL.[16] This density is crucial for reproducibility and comparability with established breakpoints.

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to ~1.5 x 10⁸ CFU/mL).

  • Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB to achieve a final density of ~1 x 10⁶ CFU/mL. This is the working inoculum.

Step 3: Microtiter Plate Setup and Serial Dilution

This process creates the twofold dilution series of the antimicrobial agent.

  • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Prepare an intermediate dilution of the stock compound by adding a calculated volume of the 1280 µg/mL stock to CAMHB to achieve a concentration of 128 µg/mL (this will be the highest concentration tested).

  • Add 50 µL of the 128 µg/mL compound solution to the first well of each test row. This well now contains 100 µL at a concentration of 64 µg/mL.

  • Using a multichannel pipette, transfer 50 µL from the first row of wells to the second, mixing thoroughly. Continue this serial dilution process down the plate to the desired final concentration (e.g., to column 10).

  • Discard the final 50 µL from the last dilution well.

  • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).

Step 4: Inoculation and Incubation
  • Inoculate each well (columns 1-11) with 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL). This brings the final volume in each well to 100 µL and the final inoculum to ~5 x 10⁵ CFU/mL.

  • Seal the plates to prevent evaporation.

  • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

Step 5: Reading and Interpreting Results

The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well). A small, pinpoint button of growth at the bottom of the well may be disregarded for certain bacteriostatic agents like oxazolidinones.[16]

Protocol 2: Agar Dilution Method

This protocol is considered a reference method and is aligned with CLSI M07 standards.[15] It is particularly useful when testing multiple isolates against a single compound.

Step 1: Preparation of Compound Stock and Agar Plates
  • Prepare a high-concentration stock solution of the test compound in an appropriate solvent (e.g., DMSO) as described in Protocol 1.

  • Prepare a series of working dilutions of the compound at 10 times the final desired concentrations in the agar.

  • Prepare molten Mueller-Hinton Agar and hold it in a 45-50°C water bath to prevent premature solidification.

  • For each desired final concentration, add 1 part of the 10x compound working dilution to 9 parts of molten agar (e.g., 2 mL of drug solution + 18 mL of MHA).[17] Mix thoroughly by inverting the tube several times, avoiding air bubbles, and pour into sterile petri dishes.

  • Also prepare a drug-free control plate.

  • Allow the plates to solidify at room temperature.

Step 2: Preparation and Application of Inoculum
  • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

  • For agar dilution, this suspension is typically further diluted to achieve a final inoculum spot of approximately 10⁴ CFU.[9]

  • Using a multipoint inoculator or a micropipette, spot 1-2 µL of each standardized bacterial suspension onto the surface of the agar plates. Start with the control plate and move to plates with increasing concentrations of the compound.

  • Allow the inoculum spots to dry completely before inverting the plates.

Step 3: Incubation and Interpretation
  • Incubate the plates at 35 ± 2°C for 16-20 hours.[12]

  • After incubation, examine the plates for bacterial growth at the inoculation spots.

  • The MIC is the lowest concentration of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one that completely inhibits visible growth. The growth of a single colony or a faint haze is generally disregarded.[16]

Quality Control and Data Validation

Trustworthiness by Design: A self-validating protocol requires stringent quality control.

  • Sterility Control: The uninoculated well/plate (containing only broth/agar and the highest drug concentration) must remain clear.

  • Growth Control: The well/plate containing no drug must show adequate growth.

  • Reference Strains: Concurrently test standard QC strains (e.g., S. aureus ATCC® 29213™). The resulting MIC values must fall within the acceptable ranges published by CLSI or EUCAST to validate the entire experiment.[18][19]

Table 1: Hypothetical MIC Data Presentation

OrganismStrain IDMIC (µg/mL) of Compound XLinezolid MIC (µg/mL)
Staphylococcus aureusATCC® 29213™12
Staphylococcus aureus (MRSA)Clinical Isolate 112
Staphylococcus aureus (LR)Clinical Isolate 2816
Enterococcus faecalisATCC® 29212™22
Streptococcus pneumoniaeClinical Isolate 30.51
Escherichia coliATCC® 25922™>64>64
LR: Linezolid-Resistant

Visualizing the Workflows

Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation Phase cluster_plate Plate Setup cluster_final Final Steps stock Prepare Compound Stock Solution (1280 µg/mL) serial_dilution Perform 2-fold Serial Dilution of Compound stock->serial_dilution inoculum Prepare Standardized Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum (to ~1x10^6 CFU/mL) inoculum->dilute_inoculum add_inoculum Inoculate wells with 50 µL Diluted Inoculum dilute_inoculum->add_inoculum add_broth Dispense 50 µL Broth to all wells add_broth->serial_dilution serial_dilution->add_inoculum incubate Incubate Plate 16-20h at 35°C add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Testing.

Agar Dilution Workflow

Agar_Dilution cluster_prep Preparation Phase cluster_plate Plate Preparation & Inoculation cluster_final Final Steps stock Prepare Compound Stock Solutions (10x) add_to_agar Add Compound to Molten MHA (1:9) stock->add_to_agar inoculum Prepare Standardized Inoculum (0.5 McFarland) spot_inoculum Spot Inoculum onto Agar Surface (~10^4 CFU/spot) inoculum->spot_inoculum pour_plates Pour & Solidify Plates add_to_agar->pour_plates pour_plates->spot_inoculum incubate Incubate Plates 16-20h at 35°C spot_inoculum->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Agar Dilution MIC Testing.

References

  • Title: Agar dilution - Wikipedia Source: Wikipedia URL: [Link]

  • Title: MIC Determination - EUCAST Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]

  • Title: MIC Determination By Microtitre Broth Dilution Method Source: Hancock Lab, University of British Columbia URL: [Link]

  • Title: Broth Dilution Method for MIC Determination Source: Microbe Online URL: [Link]

  • Title: Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances Source: Nature Protocols URL: [Link]

  • Title: Agar Dilution (MIC) Susceptibility Test Method Source: YouTube URL: [Link]

  • Title: Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances Source: Scilit URL: [Link]

  • Title: The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Antimicrobial Susceptibility Testing | Area of Focus Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents Source: ResearchGate URL: [Link]

  • Title: Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria Source: SEAFDEC/AQD Institutional Repository URL: [Link]

  • Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: EUCAST MIC Determination Testing Source: Testing Laboratory URL: [Link]

  • Title: Minimum inhibitory concentration - Wikipedia Source: Wikipedia URL: [Link]

  • Title: CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests Source: Journal of Clinical Microbiology URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) Test Source: Microbe Investigations URL: [Link]

  • Title: The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes Source: National Institutes of Health (PMC) URL: [Link]

  • Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Islamabad Pakistan URL: [Link]

  • Title: 2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System Source: Giles Scientific Inc. URL: [Link]

  • Title: Disk Diffusion and Quality Control - EUCAST Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]

  • Title: MIC distributions of oxazolidinones for linezolid- susceptible isolates Source: ResearchGate URL: [Link]

  • Title: Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China Source: National Institutes of Health URL: [Link]

  • Title: Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure Source: PubMed Central URL: [Link]

  • Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: National Institutes of Health (PMC) URL: [Link]

  • Title: A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? Source: National Institutes of Health (PMC) URL: [Link]

Sources

Method

Topic: Cell-Based Assays for Testing 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one Cytotoxicity

An Application Note and Protocol Guide for Researchers Introduction: Characterizing the Cytotoxic Profile of a Novel Oxazolidinone Compound The oxazolidinone class of compounds has garnered significant attention, primari...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: Characterizing the Cytotoxic Profile of a Novel Oxazolidinone Compound

The oxazolidinone class of compounds has garnered significant attention, primarily for its novel mechanism of antibacterial action, which involves the inhibition of bacterial protein synthesis at the initiation stage.[1] The compound 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a specific analogue within this class. As with any novel chemical entity being considered for therapeutic development, a thorough evaluation of its cytotoxic potential against mammalian cells is a critical, foundational step. This process is essential for identifying a therapeutic window, understanding potential off-target effects, and elucidating the compound's mechanism of action.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed, field-tested protocols for assessing the cytotoxicity of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system for generating robust and reliable data. The guide details a multi-assay approach, recognizing that a single assay provides only a limited view of a compound's cellular impact. By combining assays that measure different cellular endpoints—metabolic activity, membrane integrity, and apoptosis—researchers can build a comprehensive and mechanistically informative cytotoxicity profile.

Guiding Principle: A Multi-Parametric Approach to Cytotoxicity

A compound can induce cell death through various mechanisms, broadly categorized as apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury). Relying on a single assay can be misleading. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Therefore, a multi-parametric approach is essential for a complete picture.

This guide focuses on four key assays:

  • MTT Assay: Measures mitochondrial metabolic activity, serving as an indicator of overall cell viability and proliferation.[2][3][4][5]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a hallmark of compromised plasma membrane integrity often associated with necrosis.[6][7][8]

  • Neutral Red Uptake Assay: Assesses the integrity of lysosomes in viable cells, providing a different perspective on cellular health.[9][10][11][12][13]* Annexin V / Propidium Iodide (PI) Assay: A flow cytometry-based method that differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, offering deep mechanistic insights. [14][15][16] The overall workflow for testing the compound is illustrated below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure & Incubation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis CellCulture 1. Cell Line Selection & Culture CompoundPrep 2. Compound Dilution Series Preparation CellCulture->CompoundPrep CellSeeding 3. Cell Seeding in Multi-well Plates CompoundPrep->CellSeeding Treatment 4. Treatment of Cells with 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one CellSeeding->Treatment Incubation 5. Incubation for Defined Period (e.g., 24, 48, 72h) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH NR Neutral Red Assay (Lysosomal Integrity) Incubation->NR AnnexinV Annexin V/PI Assay (Apoptosis/Necrosis) Incubation->AnnexinV Readout 6. Signal Quantification (Spectrophotometer/Flow Cytometer) MTT->Readout LDH->Readout NR->Readout AnnexinV->Readout Analysis 7. Data Normalization & Calculation of % Viability Readout->Analysis IC50 8. IC50 Determination & Mechanism Interpretation Analysis->IC50

Caption: General experimental workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Metabolic Viability

Principle

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test based on the enzymatic reduction of the yellow MTT tetrazolium salt. [2][4]In viable, metabolically active cells, mitochondrial dehydrogenases cleave the tetrazolium ring, yielding insoluble purple formazan crystals. [2]These crystals are then dissolved, and the absorbance of the resulting purple solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells. [3][4]

G LiveCell Viable Cell (Active Mitochondria) Enzyme Mitochondrial Dehydrogenase LiveCell->Enzyme MTT MTT (Yellow, Water-Soluble) MTT->Enzyme Substrate Formazan Formazan (Purple, Insoluble Crystals) Enzyme->Formazan Reduction Solution Purple Solution Formazan->Solution Solvent Solubilization Solvent (e.g., DMSO) Solvent->Solution Dissolves Reader Measure Absorbance (~570 nm) Solution->Reader

Caption: Principle of the MTT cytotoxicity assay.

Materials
  • Selected mammalian cell line (e.g., HeLa, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (stock solution in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS) [2][4]* Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) [4]* Sterile 96-well flat-bottom plates

  • Microplate spectrophotometer

Step-by-Step Methodology
  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well) in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one in culture medium. Carefully remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Expert Tip: Include appropriate controls:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used for the compound dilutions (e.g., 0.1%). This is crucial to ensure the solvent itself is not causing cytotoxicity.

      • Untreated Control: Cells in culture medium only (represents 100% viability).

      • Media Blank: Wells with medium but no cells, to measure background absorbance. [4]3. Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL). [3][5]Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. [4]Add 100-150 µL of solubilization solution (e.g., DMSO) to each well. [4][17]6. Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals. [2][4]Measure the absorbance at a primary wavelength of 570-590 nm. A reference wavelength of 620-690 nm can be used to subtract background noise. [2][4]

    Parameter Recommended Value Rationale
    Cell Seeding Density 5,000 - 10,000 cells/well Ensures cells are in the logarithmic growth phase and not over-confluent at the end of the assay.
    MTT Concentration 0.5 mg/mL (final) Sufficient concentration for robust signal without being toxic to the cells itself.
    MTT Incubation 3-4 hours Allows for sufficient formazan crystal formation. Shorter times may yield low signal; longer times risk artifacts.
    Primary Wavelength 570 nm This is the absorbance maximum for the purple formazan product. [3]

    | Reference Wavelength | 630 nm or 690 nm | Corrects for non-specific background absorbance from plate imperfections or cell debris. [2]|

Protocol 2: LDH Release Assay for Membrane Integrity

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a key event in necrosis or late-stage apoptosis. [7][18]The LDH assay measures the activity of this released enzyme. In a coupled enzymatic reaction, LDH oxidizes lactate to pyruvate, which reduces NAD+ to NADH. The NADH then reduces a tetrazolium salt (like INT) into a colored formazan product, which can be quantified by measuring its absorbance. [6]The amount of color is proportional to the amount of LDH released, and thus to the level of cytotoxicity. [7]

G DamagedCell Damaged Cell (Leaky Membrane) LDH LDH (Released into medium) DamagedCell->LDH Releases Pyruvate Pyruvate LDH->Pyruvate Catalyzes NADH NADH LDH->NADH Lactate Lactate Lactate->LDH Substrate NAD NAD+ NAD->LDH Co-substrate Formazan Formazan (Red) NADH->Formazan Reduces INT Tetrazolium Salt (INT) INT->Formazan Reader Measure Absorbance (~490 nm) Formazan->Reader G cluster_healthy Healthy Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis Healthy Intact Membrane PS on Inner Leaflet Healthy_Result Annexin V (-) / PI (-) Healthy->Healthy_Result Early Intact Membrane PS Flips to Outer Leaflet Healthy->Early Apoptotic Stimulus Early_Result Annexin V (+) / PI (-) Early->Early_Result Late Membrane Compromised PS on Outer Leaflet Early->Late Progression Late_Result Annexin V (+) / PI (+) Late->Late_Result

Caption: Differentiating cell populations with Annexin V and PI.

Materials
  • Cells cultured in 6-well or 12-well plates.

  • Compound dilutions as previously described.

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V conjugate, PI solution, and 10X Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Step-by-Step Methodology
  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and allow them to attach overnight. Treat with the compound for the desired time.

  • Cell Harvesting: After incubation, collect both floating and adherent cells.

    • Aspirate the culture medium (which contains floating apoptotic cells) into a centrifuge tube.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the trypsinized cells with the supernatant collected earlier.

  • Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS. 4[14]. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. 5[15]. Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution, as recommended by the kit manufacturer. 6[15]. Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark. 7[15]. Analysis: Add 400 µL of 1X Binding Buffer to each tube. A[15]nalyze the samples on a flow cytometer within one hour.

Data Analysis and Interpretation

  • Background Subtraction: For plate-based assays (MTT, LDH, NR), subtract the average absorbance of the media blank wells from all other readings.

  • Calculation of Percent Viability/Cytotoxicity:

    • For MTT and NR Assays (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Untreated_Control - Abs_Blank)] * 100

    • For LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous_Release) / (Abs_Maximum_Release - Abs_Spontaneous_Release)] * 100

  • IC₅₀ Determination: Plot the percent viability (or cytotoxicity) against the log concentration of the compound. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value—the concentration of the compound that causes a 50% reduction in viability or induces 50% cytotoxicity.

  • Interpreting Multi-Assay Results:

    • Early decrease in MTT/NR with delayed LDH release: Suggests the compound may be cytostatic or inducing apoptosis by first targeting metabolic/lysosomal function before membrane integrity is lost.

    • Concurrent decrease in MTT and increase in LDH: Indicates a rapid, necrotic mode of cell death where metabolic function and membrane integrity are lost simultaneously.

    • High Annexin V+/PI- population: Strongly confirms an apoptotic mechanism of action.

    • High Annexin V+/PI+ or Annexin V-/PI+ population: Suggests necrosis or late-stage apoptosis is the dominant mechanism.

References

  • Jeevitha, M., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Scribd. Available at: [Link]

  • University of Georgia. (n.d.). The Annexin V Apoptosis Assay. University of Georgia. Available at: [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Assay Genie. Available at: [Link]

  • Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. protocols.io. Available at: [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics Inc. Available at: [Link]

  • National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. NTP. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Palacin, C., et al. (2003). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) – a novel scaffold that re-sensitizes multidrug resistant leukemia cells to chemotherapy. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7). PMC. Available at: [Link]

  • PubMed. (n.d.). 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation. PubMed. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for In Vivo Efficacy Testing of Oxazolidinone Antibiotics

Introduction: The Critical Role of In Vivo Models for Oxazolidinone Development The emergence of multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of In Vivo Models for Oxazolidinone Development

The emergence of multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presents a formidable challenge in clinical practice. Oxazolidinones, a synthetic class of antibiotics, represent a vital therapeutic option against these pathogens.[1][2][3] Unlike many other antibiotic classes, they possess a unique mechanism of action, inhibiting bacterial protein synthesis at a very early stage, which prevents cross-resistance with other protein synthesis inhibitors.[1][4]

While in vitro tests like Minimum Inhibitory Concentration (MIC) assays are foundational for assessing an antibiotic's intrinsic activity, they cannot replicate the complex interplay between the drug, the pathogen, and the host.[5] In vivo animal models are therefore indispensable for drug development, bridging the gap between laboratory findings and clinical potential.[6][7] These models allow for the evaluation of a drug's efficacy within a living system, providing critical data on its pharmacokinetic and pharmacodynamic (PK/PD) properties, which are essential for predicting clinical success and establishing effective dosing regimens.[7][8]

This guide provides an in-depth overview and detailed protocols for the most common and robust murine models used to evaluate the in vivo efficacy of oxazolidinone antibiotics against clinically relevant Gram-positive infections.

Mechanism of Action: A Unique Target in Protein Synthesis

Oxazolidinones exert their bacteriostatic effect (and are bactericidal against most streptococci strains) by inhibiting the initiation of bacterial protein synthesis.[9][10] They bind to the P-site on the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex, which involves the N-formylmethionyl-tRNA.[1][4][7] This distinct target site is why oxazolidinones maintain activity against bacteria that have developed resistance to other protein synthesis inhibitors.[1]

cluster_ribosome Bacterial Ribosome 30S 30S Subunit 70S_Complex Functional 70S Initiation Complex 30S->70S_Complex Combines with 50S 50S 50S Subunit 50S->Block mRNA mRNA fMet-tRNA fMet-tRNA (Initiator tRNA) fMet-tRNA->70S_Complex Binds Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->50S Binds to P-site Protein Protein Synthesis 70S_Complex->Protein Initiates Block->70S_Complex Prevents Formation

Caption: Oxazolidinone Mechanism of Action.

Core Principles: Pharmacokinetics/Pharmacodynamics (PK/PD)

Understanding the relationship between drug exposure and antimicrobial effect is the cornerstone of modern antibiotic development. For oxazolidinones, the primary PK/PD index associated with efficacy is the ratio of the free drug Area Under the Curve over 24 hours to the MIC (fAUC/MIC).[1][11]

  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion). Key parameters include Cmax (peak concentration) and AUC (total drug exposure).[4][10]

  • Pharmacodynamics (PD): Describes what the drug does to the bacteria (killing or inhibiting growth), often linked to the MIC.

  • PK/PD Index: The fAUC/MIC ratio integrates these concepts. It predicts the likelihood of therapeutic success by quantifying the total exposure of unbound, active drug relative to the pathogen's susceptibility.

PKPD_Relationship cluster_PK PK Parameters cluster_PD PD Parameter PK Pharmacokinetics (PK) What the body does to the drug AUC AUC (Area Under the Curve) PK->AUC fu fu (Fraction Unbound) PK->fu PD Pharmacodynamics (PD) What the drug does to the pathogen MIC MIC (Minimum Inhibitory Concentration) PD->MIC Efficacy Therapeutic Efficacy (Bacterial Eradication) PKPD_Index PK/PD Index fAUC / MIC AUC->PKPD_Index fu->PKPD_Index MIC->PKPD_Index PKPD_Index->Efficacy Predicts

Caption: Relationship of PK/PD parameters for efficacy.

PK/PD Targets for Oxazolidinones

Decades of research have established target values for these indices that correlate with successful outcomes in animal models and humans.

AntibioticPK/PD IndexTarget for Stasis (in vivo)Target for ~1-log Kill (in vivo)
Linezolid fAUC/MIC~50-100[12]≥ 80-120[13]
Tedizolid fAUC/MIC~3-5[1][11]≥ 3[1][11]

Note: Tedizolid is significantly more potent, requiring a lower target ratio for efficacy.[1]

Animal Model Selection: Choosing the Right System

The choice of animal model is dictated by the research question and the clinical indication being targeted. Murine models are preferred due to their cost-effectiveness, ease of handling, and well-characterized immune systems that mimic many aspects of human physiology.[14]

ModelInfection TypePrimary EndpointKey Rationale
Neutropenic Thigh Localized, deep tissueBacterial load (log10 CFU/thigh)Isolates drug activity from host immune response, ideal for PK/PD studies.[8][15]
Lung Infection PneumoniaBacterial load (log10 CFU/lung), survivalEvaluates drug penetration and efficacy at the site of respiratory infection.[14][16]
Sepsis (CLP) Systemic, polymicrobialSurvival, systemic bacterial loadModels complex, life-threatening bloodstream infections and tests the drug's ability to prevent mortality.[2][6]

Detailed Protocols

The following protocols represent standardized and widely accepted methodologies. All animal procedures must be performed in compliance with institutional and national guidelines for animal welfare.

General Experimental Workflow

Sources

Method

Application Notes and Research Protocols for the Preclinical Evaluation of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Introduction: Rationale for Investigation The oxazolidinone class of heterocyclic compounds represents a cornerstone in modern medicinal chemistry.[1] The approval of Linezolid by the US Food and Drug Administration (FDA...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

The oxazolidinone class of heterocyclic compounds represents a cornerstone in modern medicinal chemistry.[1] The approval of Linezolid by the US Food and Drug Administration (FDA) in 2000 marked the advent of a new class of antibiotics for treating resistant Gram-positive infections.[2][3] Since then, the versatility of the oxazolidinone scaffold has been explored in a multitude of therapeutic areas, including oncology, neurology, and anti-inflammatory applications.[1][4] These synthetic compounds often act via unique mechanisms, such as the inhibition of bacterial protein synthesis at the 50S ribosomal subunit, a mode of action distinct from many other antibiotic classes.[2][5]

This document outlines a comprehensive research protocol for the initial preclinical characterization of a novel investigational compound, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (hereafter designated as Compound XYZ ). The structure of Compound XYZ integrates the validated oxazolidinone pharmacophore with a substituted methoxyphenyl moiety, a common feature in biologically active molecules.[6] The primary objective of this protocol is to provide researchers with a structured, validated, and scientifically-grounded framework to assess the compound's foundational safety and activity profile.

The successful progression of any new chemical entity (NCE) through the drug development pipeline hinges on a robust preclinical data package.[7] The methodologies detailed herein are designed to align with the principles set forth by global regulatory bodies, such as the International Council for Harmonisation (ICH) and the FDA, ensuring data integrity, reproducibility, and relevance for future IND (Investigational New Drug) applications.[7][8][9][10] This guide covers essential in vitro assessments of cellular toxicity and mechanism of action, followed by a foundational in vivo pharmacokinetic study to understand its disposition within a biological system.

Section 1: Compound Synthesis and Purity Assessment

1.1. Overview of Synthetic Strategy A plausible synthetic route for Compound XYZ involves the reaction of 5-amino-2-methoxyphenol with a suitable cyclizing agent to form the oxazolidinone ring. The purity and identity of the final compound must be rigorously confirmed before any biological evaluation.

1.2. Protocol: Physicochemical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.

  • Purity Analysis (HPLC): Employ High-Performance Liquid Chromatography (HPLC) with a suitable column and gradient method to determine the purity of the compound. For biological studies, purity should exceed 95%.

  • Solubility Assessment: Determine the solubility in common laboratory solvents (e.g., DMSO, ethanol) and aqueous buffers to prepare appropriate stock solutions for biological assays.

Section 2: Preclinical In Vitro Evaluation

In vitro assays are the foundational step for characterizing the biological effects of a new compound in a controlled cellular environment. They provide critical data on potency, selectivity, and potential mechanisms of action, guiding further development.

Protocol 2.1: Cellular Cytotoxicity Screening via MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity and the calculation of the half-maximal inhibitory concentration (IC₅₀).[12] This initial screen is critical to identify if Compound XYZ possesses cytotoxic properties and at what concentrations.

Experimental Workflow for Cytotoxicity Screening

MTT_Workflow A 1. Cell Seeding Seed cells (e.g., HepG2, NIH/3T3) in 96-well plates. Incubate 24h. B 2. Compound Treatment Add serial dilutions of Compound XYZ. Include Vehicle (DMSO) and Positive (Doxorubicin) controls. A->B Allow cell adherence C 3. Incubation Incubate plates for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO2. B->C Expose cells to compound D 4. MTT Addition Add MTT reagent (5 mg/mL) to each well. Incubate for 2-4 hours. C->D Metabolic conversion E 5. Formazan Solubilization Remove medium and add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E Prepare for reading F 6. Absorbance Measurement Read absorbance at 570 nm using a microplate reader. E->F Quantify formazan G 7. Data Analysis Calculate % Viability vs. Vehicle Control. Determine IC50 value using non-linear regression. F->G Calculate potency

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells (e.g., HepG2 human liver cancer cell line and NIH/3T3 mouse fibroblast cell line for selectivity). Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[12]

  • Compound Preparation: Prepare a 10 mM stock solution of Compound XYZ in DMSO. Create a series of 2x working concentrations by serially diluting in a complete culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Reagent Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Values

Cell LineCell TypeCompound XYZ IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HepG2Human Hepatocellular Carcinoma15.20.8
NIH/3T3Mouse Embryonic Fibroblast> 1001.5
Protocol 2.2: Mechanistic Elucidation via Western Blot

Scientific Rationale: Should Compound XYZ exhibit significant cytotoxicity, Western blotting is a powerful technique to investigate the underlying molecular mechanism.[13] For many anticancer agents, cytotoxicity is achieved by inducing apoptosis (programmed cell death). This protocol aims to detect key protein markers of apoptosis, such as the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated Caspase-3.

Hypothetical Apoptotic Pathway Activated by Compound XYZ

Apoptosis_Pathway XYZ Compound XYZ Mito Mitochondrial Stress XYZ->Mito Induces Casp9 Pro-Caspase-9 aCasp9 Active Caspase-9 Mito->aCasp9 Activates aCasp3 Active Caspase-3 aCasp9->aCasp3 Cleaves & Activates Casp3 Pro-Caspase-3 cPARP Cleaved PARP (89 kDa) aCasp3->cPARP Cleaves PARP PARP (116 kDa) Apoptosis Apoptosis cPARP->Apoptosis Leads to

Caption: Simplified intrinsic apoptosis pathway investigated by Western Blot.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate HepG2 cells in 6-well plates. Once they reach 70-80% confluency, treat them with Compound XYZ at concentrations corresponding to 0.5x, 1x, and 2x its IC₅₀ value for 24 hours. Include a vehicle control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[15]

  • SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-20% gradient gel) and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[16][17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies targeting cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

Section 3: Preclinical In Vivo Evaluation

Scientific Rationale: In vivo studies are essential to understand a drug's behavior in a complex biological system. A pharmacokinetic (PK) study measures the absorption, distribution, metabolism, and excretion (ADME) of a compound over time.[18] This data is crucial for determining key parameters like bioavailability (F%), maximum concentration (Cₘₐₓ), and half-life (t₁/₂), which inform dosing strategies for future efficacy and toxicology studies.[19] All animal studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations and approved by an Institutional Animal Care and Use Committee (IACUC).[7][20]

Protocol 3.1: Murine Pharmacokinetic (PK) Study

Experimental Workflow for Murine Pharmacokinetic Study

PK_Workflow A 1. Animal Acclimation & Grouping Acclimate mice for 1 week. Divide into two groups: Intravenous (IV) and Oral (PO). B 2. Compound Formulation & Dosing IV Group: 2 mg/kg in saline/DMSO. PO Group: 10 mg/kg in 0.5% CMC-Na. A->B Prepare for administration C 3. Serial Blood Sampling Collect blood (e.g., via submandibular vein) at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr). B->C Administer compound D 4. Plasma Preparation Centrifuge blood samples in anticoagulant tubes to separate plasma. C->D Process samples E 5. Bioanalytical Method (LC-MS/MS) Precipitate proteins from plasma. Quantify Compound XYZ concentration using a validated LC-MS/MS method. D->E Quantify drug levels F 6. Pharmacokinetic Analysis Plot plasma concentration vs. time. Calculate key PK parameters (AUC, Cmax, Tmax, t½, F%). E->F Model drug disposition

Caption: Workflow for a single-dose pharmacokinetic study in a mouse model.

Step-by-Step Methodology:

  • Animal Model: Use healthy, 8-10 week old male C57BL/6 mice. Acclimate animals for at least one week before the experiment.[21]

  • Grouping and Dosing: Divide mice into two groups (n=3-4 per time point if terminal sampling, or n=4-5 per group if serial sampling). Fast animals overnight before oral dosing.[21]

    • Group 1 (IV): Administer Compound XYZ at 2 mg/kg via tail vein injection. The formulation should be a clear solution (e.g., in a saline/DMSO/Solutol vehicle).

    • Group 2 (PO): Administer Compound XYZ at 10 mg/kg via oral gavage. The formulation is typically a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).[21]

  • Blood Collection: Collect serial blood samples (approx. 30-50 µL) from the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).[18] A typical time course would be:

    • IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., at 4,000 rpm for 10 min at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.[21]

  • Bioanalysis (UPLC-MS/MS):

    • Develop and validate a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for quantifying Compound XYZ in plasma.

    • Prepare plasma samples by protein precipitation (e.g., adding cold acetonitrile containing an internal standard).

    • Analyze the samples to determine the concentration of Compound XYZ at each time point.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDefinitionIV Route (2 mg/kg)PO Route (10 mg/kg)
Cₘₐₓ Maximum observed plasma concentration1520 ng/mL850 ng/mL
Tₘₐₓ Time to reach Cₘₐₓ0.08 hr (5 min)1.0 hr
AUC₀₋ₜ Area under the curve from time 0 to last measurement2890 hrng/mL4650 hrng/mL
AUC₀₋ᵢₙf Area under the curve from time 0 to infinity2950 hrng/mL4800 hrng/mL
t₁/₂ Elimination half-life3.5 hr4.1 hr
CL Clearance11.3 mL/min/kg-
Vd Volume of distribution3.3 L/kg-
F% Oral Bioavailability-32.5%

References

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Application

Application Notes and Protocols for the Evaluation of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one in Gram-Positive Bacterial Infection Models

Introduction: The Imperative for Novel Antibacterials and the Promise of Oxazolidinones The rise of multidrug-resistant (MDR) Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vanco...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterials and the Promise of Oxazolidinones

The rise of multidrug-resistant (MDR) Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presents a formidable challenge to global public health. This escalating crisis necessitates the urgent discovery and development of new classes of antibiotics with novel mechanisms of action. The oxazolidinones represent a significant advancement in this endeavor. As a class of synthetic antibiotics, they exhibit potent activity against a wide spectrum of pathogenic Gram-positive bacteria.[1][2] Their unique mechanism of action, the inhibition of bacterial protein synthesis at the initiation phase, circumvents existing resistance pathways, making them a valuable therapeutic option.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a novel oxazolidinone candidate, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one . While specific data for this molecule is presented illustratively, the methodologies and principles outlined herein are broadly applicable to the characterization of new chemical entities within the oxazolidinone class.

Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition

Oxazolidinones exert their bacteriostatic or bactericidal effects by targeting an early and essential step in bacterial protein synthesis.[3] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex, which is composed of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and initiator fMet-tRNA.[3][4][5] This action effectively blocks the commencement of protein synthesis, leading to the cessation of bacterial growth and, in some cases, cell death.[3] The novelty of this mechanism means there is generally no cross-resistance with other classes of protein synthesis inhibitors.

Oxazolidinone_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex_Formation Formation of 70S Initiation Complex 30S_subunit->Initiation_Complex_Formation 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex_Formation 50S_subunit->Initiation_Complex_Formation Inhibition mRNA mRNA mRNA->Initiation_Complex_Formation fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex_Formation Protein_Synthesis Protein Synthesis Initiation_Complex_Formation->Protein_Synthesis Oxazolidinone 3-(5-Amino-2-methoxyphenyl) -1,3-oxazolidin-2-one Oxazolidinone->50S_subunit Binds to P site

Figure 1: Mechanism of action of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

Part 1: In Vitro Evaluation of Antibacterial Activity

The initial assessment of a novel antibacterial agent involves a battery of in vitro tests to determine its intrinsic potency and spectrum of activity. These assays are foundational for go/no-go decisions in the drug development pipeline.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a critical parameter for assessing the potency of a new compound. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the recommended procedure.[6][7][8][9]

Materials:

  • Test compound: 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA USA300, Enterococcus faecalis ATCC 29212, VRE, Streptococcus pneumoniae ATCC 49619)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into CAMHB.

    • Incubate at 35°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plates to cover a clinically relevant concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 35°C for 16-20 hours.

  • MIC Determination:

    • Following incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth.

Table 1: Illustrative MIC Data for 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 292130.5
MRSA USA3001
Enterococcus faecalis ATCC 292120.25
VRE (VanA)1
Streptococcus pneumoniae ATCC 496190.125
Protocol 2: Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of the compound over time.

Procedure:

  • Prepare bacterial cultures and the test compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on appropriate agar media.

  • Incubate the plates and count the colony-forming units (CFU) to determine the number of viable bacteria at each time point.

  • A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.[10]

Part 2: In Vivo Efficacy in Gram-Positive Infection Models

Successful in vitro activity must translate to efficacy in relevant animal models of infection.[11][12][13] Murine models are widely used for the initial in vivo assessment of antibacterial agents.

Protocol 3: Murine Sepsis Model

The murine sepsis model is a robust and commonly used model to evaluate the systemic efficacy of an antibacterial agent.

Materials:

  • Male or female BALB/c mice (6-8 weeks old)

  • Pathogenic bacterial strain (e.g., MRSA USA300)

  • Test compound formulated for the desired route of administration (e.g., intravenous, intraperitoneal, oral)

  • Saline or appropriate vehicle control

Procedure:

  • Infection Induction:

    • Prepare a standardized inoculum of the bacterial strain in saline.

    • Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension. The inoculum size should be pre-determined to cause a lethal infection within a specified timeframe (e.g., 24-48 hours) in untreated animals.

  • Compound Administration:

    • At a designated time post-infection (e.g., 1 hour), administer the test compound via the chosen route. A dose-ranging study should be performed to determine the effective dose.

    • A control group should receive the vehicle alone.

  • Monitoring and Endpoints:

    • Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7 days).

    • The primary endpoint is survival. The 50% effective dose (ED₅₀) can be calculated.

    • Secondary endpoints can include bacterial load in blood and organs (spleen, liver, kidneys) at specific time points.

Protocol 4: Murine Skin and Soft Tissue Infection (SSTI) Model

SSTIs are common infections caused by Gram-positive bacteria, particularly S. aureus.

Procedure:

  • Infection Induction:

    • Anesthetize the mice and shave a small area on their back.

    • Induce a localized infection by subcutaneous or intradermal injection of a standardized bacterial inoculum (e.g., S. aureus).

  • Compound Administration:

    • Administer the test compound systemically (e.g., orally or intravenously) or topically, depending on the intended clinical application.

  • Evaluation of Efficacy:

    • Monitor the progression of the skin lesion over time, measuring parameters such as lesion size, abscess formation, and dermonecrosis.

    • At the end of the study, euthanize the animals and excise the infected skin tissue to determine the bacterial load (CFU/g of tissue).

Protocol 5: Murine Pneumonia Model

Streptococcus pneumoniae is a leading cause of community-acquired pneumonia.

Procedure:

  • Infection Induction:

    • Induce pneumonia by intranasal or intratracheal instillation of a standardized inoculum of S. pneumoniae in anesthetized mice.

  • Compound Administration:

    • Administer the test compound at various doses and time points post-infection.

  • Assessment of Efficacy:

    • Monitor survival as the primary endpoint.

    • Secondary endpoints include bacterial load in the lungs and bronchoalveolar lavage (BAL) fluid, as well as histological analysis of lung tissue to assess inflammation and tissue damage.

In_Vivo_Testing_Workflow Start Novel Oxazolidinone Compound Infection_Model Select Appropriate Infection Model Start->Infection_Model Sepsis Murine Sepsis Model Infection_Model->Sepsis Systemic SSTI Murine SSTI Model Infection_Model->SSTI Localized Pneumonia Murine Pneumonia Model Infection_Model->Pneumonia Respiratory Dosing Dose-Ranging Study (IV, IP, PO) Sepsis->Dosing SSTI->Dosing Pneumonia->Dosing Monitoring Monitor Survival & Clinical Signs Dosing->Monitoring Endpoint Determine ED50 & Bacterial Load Monitoring->Endpoint

Figure 2: General workflow for in vivo efficacy testing.

Part 3: Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from these in vitro and in vivo models will provide a comprehensive profile of the test compound. Comparing the MIC values against different strains will define its spectrum of activity. The time-kill kinetics will elucidate its pharmacodynamics. The in vivo studies will establish its efficacy in clinically relevant infection models.

For a compound like 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, the structure-activity relationship (SAR) is crucial. The nature and position of substituents on the phenyl ring can significantly impact antibacterial potency and pharmacological properties. The presence of the amino and methoxy groups on the phenyl ring of the example compound would be of particular interest for SAR studies, comparing its activity to other analogs with different substitutions.

Conclusion

The protocols and application notes presented here provide a robust framework for the preclinical evaluation of novel oxazolidinone antibacterial agents, using 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one as a representative candidate. A systematic approach, combining standardized in vitro assays with relevant in vivo infection models, is essential for identifying and advancing promising new therapeutics to combat the growing threat of antibiotic resistance.

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Method

Formulation of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one for Experimental Use: An Application Note and Protocol Guide

This guide provides a comprehensive framework for the formulation of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one for various experimental applications. Recognizing the critical link between a compound's formulation...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the formulation of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one for various experimental applications. Recognizing the critical link between a compound's formulation and its observed biological activity, this document delineates the foundational physicochemical characterization, strategic formulation development, and detailed protocols necessary for achieving reliable and reproducible results in both in vitro and in vivo research settings.

Introduction: The Formulation Imperative

The journey of a novel chemical entity from the bench to potential therapeutic application is paved with meticulous experimental design. A cornerstone of this process is the development of an appropriate formulation that ensures the compound's solubility, stability, and bioavailability in the chosen experimental model. For 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, a member of the pharmacologically significant oxazolidinone class, understanding its unique physicochemical properties is the first and most critical step in unlocking its biological potential. This guide is structured to lead the researcher through a logical workflow, from initial characterization to the preparation of formulations suitable for preclinical evaluation.

Physicochemical Profile of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

A thorough understanding of a compound's physical and chemical properties is paramount for rational formulation design. While some experimental data for 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is limited, a combination of predicted data and structural analogy provides a solid starting point.

Table 1: Physicochemical Properties of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

PropertyValueSource/Comment
CAS Number 1042623-24-4
Molecular Formula C₁₀H₁₂N₂O₃[1]
Molecular Weight 208.21 g/mol [1]
Physical Form Powder
Boiling Point 391.5 ± 35.0 °C(Predicted) [1]
Density 1.319 ± 0.06 g/cm³(Predicted) [1]
pKa 4.96 ± 0.10(Predicted, for the amino group) [1]
LogP 1.53(Calculated for a similar compound) [2]
Storage Temperature Room Temperature

Disclaimer: Much of the available physicochemical data is predicted. It is strongly recommended that these properties, particularly solubility, pKa, and LogP, be experimentally determined to ensure the development of an optimal and robust formulation.

Pre-formulation Studies: The Foundation of a Successful Formulation

Before preparing formulations for biological assays, a series of pre-formulation studies are essential. These studies will define the compound's solubility and stability, guiding the selection of appropriate solvents and excipients.

Solubility Assessment Protocol

The goal of this protocol is to determine the approximate solubility of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one in a range of commonly used solvents.

Materials:

  • 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

  • A selection of solvents:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (95% and absolute)

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess of the compound (e.g., 10 mg) into separate vials for each solvent.

    • Add a small, precise volume of each solvent (e.g., 1 mL) to the respective vials.

    • Vortex the vials for 2 minutes to facilitate dissolution.

    • Place the vials in a sonicator bath for 15-30 minutes.

    • Allow the solutions to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for 24 hours with gentle agitation.

  • Sample Processing:

    • After equilibration, visually inspect for undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.

    • Carefully collect an aliquot of the supernatant.

  • Quantification:

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

    • Express the solubility in mg/mL or mM.

Stability Assessment

Understanding the stability of the compound in the chosen solvent is crucial to ensure that the administered dose is accurate and that degradation products do not confound experimental results.

Protocol for Preliminary Stability Assessment:

  • Prepare a stock solution of the compound in the desired solvent (e.g., DMSO) at a known concentration.

  • Aliquot the solution into several vials.

  • Store the vials under different conditions:

    • -20°C

    • 4°C

    • Room temperature (protected from light)

    • Room temperature (exposed to light)

  • At various time points (e.g., 0, 24, 48, 72 hours, and 1 week), analyze an aliquot from each condition by HPLC.

  • Compare the peak area of the parent compound to the initial time point to determine the percentage of degradation. Also, monitor for the appearance of new peaks, which may indicate degradation products.

Formulation Strategies and Protocols

Based on the likely physicochemical properties of an oxazolidinone with an amino- and a methoxy-substituted phenyl ring, the following formulation strategies are proposed.

In Vitro Formulations

For most cell-based assays, the use of a water-miscible organic solvent is the most straightforward approach.

Recommended Solvent: Dimethyl Sulfoxide (DMSO)

Rationale: DMSO is a powerful solvent for a wide range of organic compounds and is miscible with aqueous cell culture media.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Accurately weigh 2.08 mg of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

  • Add 1 mL of anhydrous, sterile-filtered DMSO.

  • Vortex until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Important Considerations for In Vitro Use:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.

  • Vehicle Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound.

  • Solubility in Media: Before conducting experiments, it is advisable to perform a preliminary test to ensure that the compound does not precipitate when the DMSO stock is diluted into the final cell culture medium.

In Vivo Formulations

The formulation strategy for in vivo studies is highly dependent on the route of administration and the desired pharmacokinetic profile.

Workflow for In Vivo Formulation Development:

G cluster_0 Initial Assessment cluster_1 Formulation Strategy cluster_2 Oral Formulation Options cluster_3 IV Formulation Options cluster_4 Final Steps A Determine Target Dose and Route of Administration B Review Physicochemical Data (Solubility, Stability) A->B C Oral Administration B->C D Intravenous Administration B->D E Aqueous Suspension C->E F Solution in Co-solvent C->F G Lipid-based Formulation C->G H Aqueous Solution with Solubilizer D->H I Co-solvent System D->I J Prepare and Characterize Final Formulation (pH, Osmolality, Particle Size) E->J F->J G->J H->J I->J K Conduct Pilot PK/Tolerability Study J->K

Caption: Workflow for in vivo formulation development.

Example Protocol for an Oral Suspension (for initial tolerability and efficacy studies):

This is a common starting point for poorly water-soluble compounds.

Vehicle Composition:

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water

  • 0.1% (v/v) Tween 80

Rationale:

  • CMC: Acts as a suspending agent to prevent the settling of drug particles.

  • Tween 80: A surfactant that wets the surface of the drug particles, aiding in their dispersion.

Procedure:

  • Prepare the Vehicle:

    • In a suitable container, slowly add 0.5 g of CMC to 100 mL of deionized water while stirring vigorously to prevent clumping.

    • Continue stirring until the CMC is fully hydrated and a viscous solution is formed.

    • Add 0.1 mL of Tween 80 and mix thoroughly.

  • Prepare the Suspension:

    • Calculate the required amount of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one for the desired dose and number of animals.

    • Triturate the compound in a mortar and pestle to ensure a fine, uniform particle size.

    • Gradually add a small amount of the vehicle to the powder to form a smooth paste.

    • Slowly add the remaining vehicle while mixing continuously to achieve the final desired concentration.

    • Homogenize the suspension if necessary to ensure uniform particle size distribution.

Example Protocol for an Intravenous Solution (for pharmacokinetic studies):

For IV administration, a clear, sterile solution is required.

Vehicle Composition (Example):

  • 10% DMSO

  • 40% PEG 400

  • 50% Saline

Rationale:

  • DMSO and PEG 400: Co-solvents to dissolve the compound.

  • Saline: Provides an isotonic solution suitable for injection.

Procedure:

  • Dissolve the required amount of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one in DMSO.

  • Add PEG 400 and mix until a clear solution is obtained.

  • Slowly add the saline while stirring. Observe for any signs of precipitation.

  • Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.

Critical Considerations for In Vivo Formulations:

  • Tolerability: The chosen vehicle must be well-tolerated by the animal species at the intended volume of administration.

  • Stability: The formulation should be stable for the duration of the study.

  • Route of Administration: The formulation must be suitable for the chosen route (e.g., appropriate viscosity for oral gavage, isotonic and sterile for IV injection).

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. The supplier recommends room temperature storage.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

The successful experimental evaluation of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one hinges on the development of a well-characterized and appropriate formulation. By systematically assessing its physicochemical properties and employing a logical formulation strategy, researchers can ensure the delivery of a consistent and bioavailable dose, leading to more reliable and interpretable data. The protocols and guidelines presented herein provide a robust starting point for these critical formulation activities.

References

Sources

Application

experimental design for studying 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one pharmacokinetics

An Application Guide to Pharmacokinetic Profiling of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one Abstract This document provides a comprehensive experimental framework for the pharmacokinetic (PK) characterization o...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Pharmacokinetic Profiling of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Abstract

This document provides a comprehensive experimental framework for the pharmacokinetic (PK) characterization of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, a novel small molecule with potential therapeutic applications. As a member of the oxazolidinone class, which is known for a generally favorable PK profile, a systematic evaluation is essential to ascertain its specific absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] This guide furnishes researchers, scientists, and drug development professionals with detailed protocols for a phased, integrated approach, beginning with foundational in vitro ADME assays and culminating in a definitive in vivo rodent pharmacokinetic study. The protocols are designed to generate robust, decision-quality data to guide lead optimization and predict clinical performance. Central to this framework is a highly specific and sensitive bioanalytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of the analyte in biological matrices.

Introduction: The Imperative for Early PK Assessment

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. Early and thorough characterization of a compound's ADME profile is therefore not merely a regulatory requirement but a critical, risk-mitigating strategy.[4][5][6] For 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, understanding its PK profile—how the body acts on the drug—is fundamental to establishing a rational dosing regimen, ensuring sufficient exposure at the target site, and avoiding potential toxicity.

This guide presents a logical workflow, emphasizing the causality behind each experimental choice. We begin with cost-effective in vitro assays that model key physiological processes, providing early indicators of the compound's viability.[7][8] Promising data from these assays justify progression to more resource-intensive in vivo studies, which offer an integrated view of the compound's behavior in a complete biological system.[9][10]

G cluster_0 Phase 1: In Vitro ADME Screening cluster_1 Phase 2: Bioanalytical Method Development cluster_2 Phase 3: In Vivo Pharmacokinetic Study cluster_3 Phase 4: Data Analysis & Interpretation Solubility Solubility Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) LCMS_Dev LC-MS/MS Method Development Metabolic_Stability->LCMS_Dev Provides rationale for in vivo study Permeability Permeability (e.g., Caco-2) PPB Plasma Protein Binding LCMS_Val Method Validation (per FDA/ICH M10 Guidance) Sample_Analysis Bioanalysis of Plasma Samples LCMS_Val->Sample_Analysis Enables accurate quantification Animal_Dosing Rodent Dosing (IV & PO) Sample_Collection Serial Blood Sampling Animal_Dosing->Sample_Collection Sample_Collection->Sample_Analysis PK_Modeling PK Parameter Calculation (WinNonlin® or equivalent) Sample_Analysis->PK_Modeling Interpretation Data Interpretation & Report Generation PK_Modeling->Interpretation

Figure 1: Overall workflow for pharmacokinetic characterization.

Foundational In Vitro ADME Profiling

In vitro ADME assays are indispensable tools in early drug discovery, offering a cost-effective means to screen compounds and identify potential liabilities before committing to animal studies.[4][8] The following assays are recommended for an initial assessment of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

Table 1: Recommended In Vitro ADME Assays

AssayPurposeRationale & Causality
Kinetic & Thermodynamic Solubility Determines the maximum concentration of the compound that can be dissolved in aqueous solutions (e.g., PBS, FaSSIF).Poor solubility can be a major obstacle to oral absorption. This assay predicts whether the compound will dissolve sufficiently in the gastrointestinal tract to be absorbed.
Metabolic Stability Measures the rate of metabolism in liver microsomes or hepatocytes.Rapid metabolism (low stability) leads to a short half-life and low systemic exposure, potentially requiring frequent or high doses. This assay identifies the primary site of metabolism and predicts hepatic clearance.[7]
Plasma Protein Binding (PPB) Quantifies the fraction of the compound bound to plasma proteins.Only the unbound fraction of a drug is free to distribute into tissues and exert its pharmacological effect. High plasma protein binding can limit efficacy and affect drug clearance.
Cell Permeability (e.g., Caco-2) Assesses the rate of transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.This assay predicts oral absorption potential. It can also identify if the compound is a substrate for efflux transporters (e.g., P-glycoprotein), which can actively pump the drug out of cells, limiting absorption.
CYP450 Inhibition Evaluates the potential of the compound to inhibit major cytochrome P450 enzymes.Inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs). Early identification of this liability is crucial for safety assessment.[7]
Protocol 2.1: Metabolic Stability in Rat Liver Microsomes (RLM)

Objective: To determine the intrinsic clearance (CLint) of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one in RLM.

Materials:

  • 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

  • Pooled Rat Liver Microsomes (RLM)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (IS) for reaction termination

  • Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Preparation: Thaw RLM and NADPH regenerating system on ice. Prepare a 1 µM working solution of the test compound in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine phosphate buffer, RLM (final protein concentration 0.5 mg/mL), and the test compound (1 µM final concentration).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but non-interfering compound).

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the bedrock of any pharmacokinetic study.[11] For a small molecule like 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (MW: 208.22 g/mol ), LC-MS/MS is the analytical technique of choice due to its superior sensitivity, selectivity, and speed.[12][13] The method must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance or ICH M10.[14][15][16]

G Plasma Plasma Sample (containing Analyte + IS) ACN Add Acetonitrile (Protein Precipitation) Plasma->ACN Centrifuge Centrifuge (4000 rpm, 15 min) ACN->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Column Inject onto LC Column (e.g., C18) Supernatant->LC_Column MS_Source Ionize (Electrospray, ESI+) LC_Column->MS_Source Quad1 Q1: Isolate Parent Ion (m/z 209.2) MS_Source->Quad1 Quad2 Q2: Fragment Ion (Collision Cell) Quad1->Quad2 Quad3 Q3: Isolate Product Ion (Specific Fragment) Quad2->Quad3 Detector Detector Quad3->Detector Data Data Acquisition (Peak Area Ratio) Detector->Data

Figure 2: LC-MS/MS bioanalytical workflow for quantification.

Protocol 3.1: LC-MS/MS Method for Quantification in Rat Plasma

Objective: To develop a sensitive and selective method for quantifying 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one in rat plasma.

1. Mass Spectrometry (MS/MS) Optimization:

  • Infusion: Directly infuse a standard solution (100-500 ng/mL) of the compound into the mass spectrometer to optimize MS parameters.

  • Ionization Mode: Given the amino group, positive electrospray ionization (ESI+) is expected to yield the strongest signal.

  • Parent Ion (Q1): Identify the protonated molecular ion [M+H]+. For a molecular weight of 208.22, this will be m/z 209.2.

  • Product Ion (Q3): Fragment the parent ion in the collision cell (Q2) and identify a stable, intense product ion for quantification. This transition (e.g., m/z 209.2 → 1xx.x) will be used for Multiple Reaction Monitoring (MRM).

2. Liquid Chromatography (LC) Development:

  • Column: Start with a standard C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: Use a gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The formic acid aids in protonation for ESI+.

  • Gradient: Develop a gradient that provides a sharp, symmetrical peak with a retention time of 2-3 minutes, ensuring it is well-separated from endogenous plasma components.[17]

3. Sample Preparation:

  • Method: Protein precipitation is the simplest and fastest method.

  • Procedure: To 50 µL of plasma sample (or standard/QC), add 150 µL of ice-cold acetonitrile containing the internal standard (IS). Vortex thoroughly, then centrifuge to pellet the precipitated proteins. Transfer the clear supernatant for injection.[18]

4. Method Validation:

  • The developed method must be validated to ensure its reliability.[19]

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria (based on FDA/ICH M10 Guidance)

ParameterPurposeAcceptance Criteria
Selectivity & Specificity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.[20]
Calibration Curve (Linearity) Demonstrate the relationship between instrument response and known concentrations.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision).Measured at a minimum of four QC levels (LOD, Low, Mid, High). Intra- and inter-day accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Recovery Assess the efficiency of the extraction process.Should be consistent, precise, and reproducible across the concentration range.
Matrix Effect Evaluate the suppression or enhancement of ionization caused by matrix components.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Stability Ensure the analyte is stable under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage).Mean concentration at each stability condition must be within ±15% of the nominal concentration.

In Vivo Rodent Pharmacokinetic Study

This study provides the definitive measure of the compound's behavior in a living system, allowing for the calculation of key PK parameters like clearance, volume of distribution, half-life, and bioavailability.[9][21]

Table 3: Example In Vivo PK Study Design in Sprague-Dawley Rats

ParameterDescriptionRationale & Causality
Species Male Sprague-Dawley Rats (n=3-5 per group)A common, well-characterized rodent model for preclinical PK studies.[22]
Dose Groups Group 1 (IV): 1 mg/kg via tail vein injection. Group 2 (PO): 5 mg/kg via oral gavage.The IV group is essential to determine clearance and volume of distribution. Comparing the PO to the IV group allows for the calculation of absolute oral bioavailability (F%).
Formulation IV: Solubilized in a vehicle suitable for intravenous injection (e.g., 5% DMSO, 40% PEG400, 55% Saline). PO: Suspension or solution in a vehicle like 0.5% methylcellulose.The formulation must ensure the compound is fully dissolved (IV) or adequately suspended (PO) for consistent administration and absorption.
Blood Sampling (Serial) IV: 0.083 (5min), 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose. PO: 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose.The sampling schedule is designed to capture the absorption phase (Cmax), distribution phase, and elimination phase (t½) of the drug's concentration-time profile.
Matrix Collection ~100 µL of whole blood collected into K2EDTA tubes at each time point. Centrifuge to obtain plasma and store at -80°C until analysis.K2EDTA is a standard anticoagulant. Immediate processing and freezing are critical to maintain sample integrity.
Data Analysis Non-compartmental analysis (NCA) using software like Phoenix™ WinNonlin®.NCA is a standard method to calculate key PK parameters directly from the plasma concentration-time data.
Protocol 4.1: Rat PK Study Execution

Pre-Study:

  • Acclimate animals for at least 3 days.

  • Fast animals overnight (with access to water) before dosing, particularly for the PO group, to minimize food effects on absorption.

  • Prepare dosing formulations and confirm the concentration of the test article.

Study Execution:

  • Record the body weight of each animal for accurate dose calculation.

  • Administer the dose via the specified route (IV or PO).

  • At each scheduled time point, collect blood samples via an appropriate method (e.g., tail vein, saphenous vein).

  • Immediately process the blood to plasma by centrifugation (e.g., 10,000 x g for 5 minutes).

  • Transfer the plasma to uniquely labeled cryovials and freeze immediately at -80°C.

Post-Study:

  • Analyze all plasma samples using the validated LC-MS/MS method described in Section 3.

  • Construct plasma concentration versus time profiles for each animal.

  • Perform non-compartmental analysis to calculate PK parameters (AUC, CL, Vd, t½, Cmax, Tmax, F%).

Conclusion and Future Directions

The experimental design outlined in this guide provides a robust and scientifically rigorous pathway for the comprehensive pharmacokinetic evaluation of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. By systematically progressing from high-throughput in vitro assays to a definitive in vivo study, researchers can efficiently gather the critical data needed to understand the compound's ADME profile. The results from these studies will be instrumental in making informed decisions regarding dose selection, predicting human pharmacokinetics, and ultimately guiding the compound's future development trajectory.

References

  • Selvita. In Vitro ADME. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry (May 2018). [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation (2001). [Link]

  • Pea, F. Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. PubMed. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • BioDuro. In Vitro ADME. [Link]

  • Roger, C., Roberts, J. A., & Muller, L. Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. Request PDF. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • Slatter, J. G., et al. Clinical Pharmacokinetics of Linezolid, a Novel Oxazolidinone Antibacterial. ResearchGate. [Link]

  • Slideshare. Oxazolidinones. [Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Pea, F. Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. Semantic Scholar. [Link]

  • Emery Pharma. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Bienta. Pharmacokinetics Studies in Mice or Rats. [Link]

  • Al-Salami, H., et al. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. National Institutes of Health. [Link]

  • Christianson, C. Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Li, F., & Li, Y. Murine Pharmacokinetic Studies. National Institutes of Health. [Link]

  • BioDuro. In Vivo PK and TK. [Link]

  • Toffoli, G., et al. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one in Aqueous Solutions

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This resource provides in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.

I. Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the inherent properties of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one that influence its solubility.

Chemical Structure and Properties:

  • IUPAC Name: 3-(5-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

  • CAS Number: 1042623-24-4[1][2][3]

  • Molecular Formula: C₁₀H₁₂N₂O₃[1][2]

  • Molecular Weight: 208.22 g/mol [3]

  • Appearance: Typically a powder[3]

The structure contains a basic amino group and a methoxy group on the phenyl ring, attached to an oxazolidinone core. The oxazolidinone class of compounds is known for often exhibiting poor water solubility, a critical consideration in drug development.[4][5][6]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when preparing aqueous solutions of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

Q1: My compound is not dissolving in water at my desired concentration. What is the first step?

A1: The initial insolubility of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one in neutral aqueous solutions is a common observation, likely due to its molecular structure. The first and most critical step is to determine the baseline thermodynamic solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This method establishes the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.

Materials:

  • 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (solid)

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with tight-fitting caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. For a more complete separation, centrifuge the samples.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining micro-particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.

Q2: Can I improve the solubility by adjusting the pH of my aqueous solution?

A2: Yes, pH adjustment is a highly effective strategy for this molecule. The presence of a basic amino group on the phenyl ring (pKa estimated to be in the range of 4-5) means that in acidic conditions, this group will become protonated, forming a more soluble salt.

Troubleshooting Workflow for pH Adjustment:

Caption: Workflow for pH-based solubility enhancement.

Practical Steps:

  • Prepare a slurry of the compound in your desired aqueous buffer.

  • Gradually add small aliquots of a dilute acid (e.g., 0.1 M HCl) while stirring.

  • Monitor the pH and visual clarity of the solution.

  • Once the compound dissolves, you can proceed with your experiment, keeping in mind the final pH of the solution.

Q3: pH adjustment is not sufficient or not compatible with my experimental system. What are my other options?

A3: If pH modification is not a viable option, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[7][8][9][10]

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationConsiderations
Dimethyl Sulfoxide (DMSO)1-10% (v/v)Can have biological effects at higher concentrations.
Ethanol5-20% (v/v)May precipitate proteins in some biological assays.
Polyethylene Glycol (PEG 300/400)10-30% (v/v)Generally well-tolerated in many systems.

Experimental Protocol for Co-solvent Screening:

  • Prepare stock solutions of your compound in 100% of the selected co-solvents (e.g., DMSO, Ethanol).

  • In separate vials, prepare your aqueous buffer.

  • Add increasing volumes of the co-solvent stock solution to the aqueous buffer to achieve a range of final co-solvent concentrations.

  • Observe for any precipitation. Uncontrolled precipitation can occur upon dilution with aqueous media.[7]

  • Determine the lowest concentration of co-solvent that maintains the desired concentration of your compound in solution.

Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

A4: This is a common issue known as "crashing out." It occurs when the drug is highly soluble in the concentrated stock (e.g., 100% DMSO) but becomes supersaturated and precipitates when diluted into a predominantly aqueous environment.

Strategies to Mitigate Precipitation:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Increase Co-solvent in Final Solution: Ensure that the final concentration of the co-solvent in your experimental medium is sufficient to maintain solubility.

  • Vortexing During Dilution: Add the stock solution to the aqueous buffer while vortexing to promote rapid mixing and dispersion.

Q5: Are there other advanced techniques I can consider for formulation development?

A5: For more advanced applications, particularly in drug formulation, several other techniques can be employed to enhance the solubility and dissolution rate of poorly soluble compounds like 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.[8][11]

  • Particle Size Reduction (Micronization): Reducing the particle size increases the surface area available for dissolution.[8][9][10] This doesn't increase the equilibrium solubility but can significantly improve the rate of dissolution.[10]

  • Solid Dispersions: The compound can be dispersed in a carrier matrix (e.g., a polymer) at the molecular level. Techniques like spray drying can be used to create these formulations.[9]

  • Complexation: The use of cyclodextrins can form inclusion complexes with the drug molecule, effectively shielding the hydrophobic parts and increasing aqueous solubility.[8][11]

Decision Tree for Solubility Enhancement:

Solubility_Enhancement_Decision_Tree start Start: Poor Aqueous Solubility ph_compat Is pH adjustment compatible with your experiment? start->ph_compat ph_adjust Adjust pH to < 4 ph_compat->ph_adjust Yes use_cosolvent Use Co-solvents (DMSO, Ethanol, PEG) ph_compat->use_cosolvent No check_sol_ph Is solubility sufficient? ph_adjust->check_sol_ph check_sol_ph->use_cosolvent No success Proceed with Experiment check_sol_ph->success Yes check_sol_co Is solubility sufficient and stable? use_cosolvent->check_sol_co advanced_form Consider Advanced Formulations (Micronization, Solid Dispersion, Complexation) check_sol_co->advanced_form No check_sol_co->success Yes

Sources

Optimization

purification challenges in the synthesis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Welcome to the technical support center for the synthesis and purification of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable advice to streamline your experimental workflow and enhance the purity of your final compound.

Introduction: The Challenge of Purity

3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a key building block in the synthesis of various pharmaceutical agents, notably as a precursor to the anticoagulant Rivaroxaban.[1][2][3] The presence of a polar aromatic amine and a heterocyclic oxazolidinone ring imparts specific physicochemical properties that can make its purification from reaction mixtures a non-trivial task. Common challenges include the removal of unreacted starting materials, side-products, and colored impurities, all of which can impact the yield and quality of the final active pharmaceutical ingredient (API).

This guide will address these challenges through a series of practical questions and detailed answers, drawing upon established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product is a dark, oily residue instead of a solid. How can I isolate the desired compound?

This is a common issue when residual solvents, unreacted starting materials, or low-melting point impurities are present.

Immediate Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent in which your product is sparingly soluble but impurities are soluble (e.g., diethyl ether or hexanes) can sometimes help to induce precipitation.

  • Trituration: Attempt to solidify the oil by triturating with a non-polar solvent. This involves stirring the oil vigorously with a solvent like hexanes, pentane, or diethyl ether. The desired product may precipitate as a solid, while more soluble impurities remain in the solvent.

  • Acid-Base Extraction: Given the basic nature of the primary amine, an acid-base extraction can be highly effective.

    • Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any neutral or acidic impurities.

    • Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the product precipitates.

    • Extract the precipitated product back into an organic solvent, dry the organic layer with a drying agent like sodium sulfate, and concentrate to obtain the purified product.

Q2: After purification, my product has a persistent yellow or brown color. What causes this, and how can I decolorize it?

Color in aromatic amines often arises from the oxidation of the amine group to form colored impurities.[4]

Root Cause Analysis & Solutions:

  • Oxidation: The primary amino group is susceptible to air oxidation, especially in the presence of light or trace metals.

  • Starting Material Impurities: Impurities in the starting material, 5-Amino-2-methoxyphenol, can carry through the synthesis.[5][6]

Decolorization Techniques:

  • Activated Carbon Treatment:

    • Dissolve the colored product in a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

    • Add a small amount of activated carbon (charcoal) to the solution (typically 1-5% by weight).

    • Heat the mixture at reflux for a short period (15-30 minutes).

    • Filter the hot solution through a pad of celite to remove the activated carbon.

    • Allow the filtrate to cool slowly to crystallize the decolorized product.

  • Recrystallization: A carefully chosen recrystallization solvent system can effectively remove colored impurities. Experiment with different solvents and solvent mixtures. A good starting point would be ethanol/water or ethyl acetate/hexanes.[1][2]

  • Work in an Inert Atmosphere: During synthesis and purification, working under an inert atmosphere of nitrogen or argon can minimize oxidation.

Q3: My NMR analysis shows the presence of unreacted 5-Amino-2-methoxyphenol. How can I remove it?

Due to its high polarity, the starting material can be challenging to separate from the similarly polar product.

Separation Strategies:

  • Column Chromatography: Flash column chromatography is a reliable method for separating compounds with different polarities.[7][8]

    • Stationary Phase: Silica gel is a good starting point. For basic compounds that may streak on silica, consider using alumina or treating the silica with a small amount of triethylamine in the eluent.[9]

    • Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol or ethyl acetate) will likely provide good separation. A typical eluent system could be a gradient of 0-10% methanol in dichloromethane.[10]

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed. A common mobile phase would be a mixture of acetonitrile and water, possibly with a modifier like formic acid or trifluoroacetic acid.[11]

  • Selective Crystallization: If a suitable solvent is found where the product has significantly lower solubility than the starting material, fractional crystallization can be effective.

Q4: I am struggling with low recovery after column chromatography. What are the likely reasons?

Low recovery can be frustrating and is often due to the interaction of the polar amine with the stationary phase.

Troubleshooting Low Recovery:

  • Irreversible Adsorption on Silica: The basic amine can strongly adsorb to the acidic silica gel, leading to product loss on the column.

    • Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.

  • Product Streaking: Tailing or streaking of the product band on the column leads to poor separation and recovery.

    • Solution: Adding a small percentage of a basic modifier like triethylamine or ammonia to the mobile phase can improve the peak shape and recovery.[9]

  • Improper Solvent Selection: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all.

    • Solution: Optimize the mobile phase composition using thin-layer chromatography (TLC) before running the column.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude product in ethyl acetate (10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with 1M HCl (3 x 10 mL).

  • Combine the aqueous extracts and wash with ethyl acetate (2 x 10 mL) to remove neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH is > 9, at which point the product should precipitate.

  • Extract the aqueous suspension with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization for Decolorization
  • Dissolve the colored product in a minimum amount of hot ethanol.

  • If the color is intense, add a small amount of activated carbon and reflux for 15 minutes.

  • Filter the hot solution through a fluted filter paper or a celite pad to remove the carbon.

  • Slowly add water to the hot filtrate until the solution becomes slightly cloudy.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Data Presentation

Table 1: Troubleshooting Summary for Common Purification Issues

IssuePotential Cause(s)Recommended Solution(s)
Oily ProductResidual solvents, low-melting impuritiesTrituration, Acid-Base Extraction
Colored ProductOxidation of the amine groupActivated Carbon Treatment, Recrystallization
Starting Material ContaminationIncomplete reaction, similar polarityColumn Chromatography, Preparative HPLC
Low Recovery from ColumnIrreversible adsorption, product streakingUse of basic modifier in eluent, Alumina

Visualizations

Logical Flowchart for Purification Strategy

Purification_Workflow start Crude Product is_solid Is it a solid? start->is_solid triturate Triturate with non-polar solvent is_solid->triturate No check_color Is the product colored? is_solid->check_color Yes acid_base Perform Acid-Base Extraction triturate->acid_base acid_base->check_color charcoal Activated Carbon Treatment check_color->charcoal Yes check_purity Check Purity (TLC/NMR/HPLC) check_color->check_purity No recrystallize Recrystallize charcoal->recrystallize recrystallize->check_purity is_pure Is it pure? check_purity->is_pure column Column Chromatography is_pure->column No final_product Pure Product is_pure->final_product Yes column->check_purity

Caption: A decision-making workflow for the purification of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

Diagram of Potential Impurities

Impurities cluster_reactants Reactants & Reagents cluster_product Desired Product cluster_impurities Potential Impurities SM 5-Amino-2-methoxyphenol Product 3-(5-Amino-2-methoxyphenyl) -1,3-oxazolidin-2-one SM->Product Unreacted_SM Unreacted Starting Material SM->Unreacted_SM Reagent Cyclizing Reagent (e.g., Phosgene equivalent) Reagent->Product Side_Product Dimerization/Polymerization Products Product->Side_Product Oxidized Oxidized Amine Impurities Product->Oxidized

Caption: Potential impurities in the synthesis of the target compound.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Oxazolidinone Derivatives

Welcome to the technical support center for oxazolidinone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this vital heterocyclic scaffold.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxazolidinone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this vital heterocyclic scaffold. Oxazolidinones are a cornerstone of modern medicine, most notably as a class of synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The first-in-class antibiotic, Linezolid, and the second-generation Tedizolid, underscore the therapeutic importance of this structural motif.[2][3]

Their mechanism of action, which involves binding to the 50S ribosomal subunit to inhibit the initiation phase of bacterial protein synthesis, is unique among antibiotics and reduces the likelihood of cross-resistance.[1][4] Beyond their antibacterial properties, oxazolidinone derivatives are explored for a wide range of applications, including as antitubercular, anticancer, and anti-inflammatory agents.[3][5] Furthermore, chiral oxazolidinones, particularly Evans auxiliaries, are powerful tools in asymmetric synthesis for constructing complex molecules with high stereocontrol.[6][7]

This guide moves beyond simple protocols to provide in-depth, field-tested insights into overcoming common synthetic hurdles. It is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter in the lab.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, common problems encountered during the synthesis of oxazolidinone derivatives. Each answer delves into the underlying chemical principles to empower you to make informed decisions for reaction optimization.

Q1: My reaction yield is very low or has failed completely. What are the most common culprits in oxazolidinone ring formation?

Low yield is a frequent issue that can often be traced back to a few critical parameters, regardless of the specific synthetic route.

Answer:

Let's break down the potential causes based on the two primary synthetic strategies: cyclization of an amino alcohol derivative or a cross-coupling approach.

  • For Cyclization Reactions (e.g., from amino alcohols with phosgene equivalents or isocyanates):

    • Inadequate Base: The intramolecular cyclization often requires the deprotonation of a hydroxyl or amino group. If the base is not strong enough to achieve this under the reaction conditions, the reaction will stall. For carbamate cyclization, a strong base is needed to deprotonate the N-H bond.

    • Poor Leaving Group: The efficiency of the ring closure depends on the quality of the leaving group. If you are forming the carbamate in situ, ensure the activating agent (e.g., CDI, phosgene, triphosgene) is of high purity and handled under anhydrous conditions to prevent decomposition.

    • Solvent Choice: The solvent must be inert to the reagents and capable of solubilizing your starting materials. For many cyclizations, polar aprotic solvents like DMF or THF are effective. Using a protic solvent could quench your base or nucleophile.

    • Temperature: While higher temperatures can accelerate reactions, they can also promote decomposition of starting materials or products. If you suspect instability, try running the reaction at a lower temperature for a longer period.

  • For Cross-Coupling Reactions (e.g., Buchwald-Hartwig or Ullmann N-arylation):

    • Catalyst Deactivation: Palladium and copper catalysts are sensitive. Impurities in starting materials, solvents, or the inert gas can poison the catalyst. Ensure all reagents are pure and that solvents are rigorously dried and degassed.

    • Ligand Choice (Crucial for Buchwald-Hartwig): The ligand is not just a spectator; it dictates the stability and reactivity of the palladium catalyst.[8] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate both the oxidative addition and the critical reductive elimination step that forms the C-N bond.[8][9] An incorrect ligand can lead to a complete shutdown of the catalytic cycle.

    • Base Selection: The base's role is to form the amine or amide nucleophile. It must be strong enough to deprotonate the oxazolidinone nitrogen but not so harsh that it causes degradation or reacts with your aryl halide. Bases like NaOt-Bu, KOt-Bu, or Cs₂CO₃ are commonly used.[10]

    • Aryl Halide Reactivity: The reactivity order for aryl halides is I > Br > OTf >> Cl. If you are using a less reactive aryl chloride, you will likely need a more sophisticated, electron-rich ligand and potentially higher temperatures to achieve oxidative addition.[9]

Below is a decision tree to help diagnose the root cause of low yield in your synthesis.

G start Low / No Yield check_reagents 1. Check Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions coupling_q Is this a cross-coupling reaction? check_conditions->coupling_q  If conditions are correct... cyclization_q Is this a cyclization reaction? coupling_q->cyclization_q No catalyst Check Catalyst/Ligand - Is it active? - Is the ligand appropriate? coupling_q->catalyst Yes base_cyclization Check Base - Is it strong enough for deprotonation? cyclization_q->base_cyclization Yes base_coupling Check Base - Is it strong enough? - Is it soluble? catalyst->base_coupling solvent_coupling Check Solvent - Is it dry and degassed? base_coupling->solvent_coupling leaving_group Check Leaving Group - Is it sufficiently reactive? base_cyclization->leaving_group temp_cyclization Check Temperature - Risk of decomposition? leaving_group->temp_cyclization

Caption: Troubleshooting workflow for low-yield oxazolidinone synthesis.

Q2: My diastereoselective alkylation using an Evans-type chiral auxiliary is giving a poor dr. How can I improve the stereocontrol?

Achieving high diastereoselectivity is the primary reason for using a chiral auxiliary. A poor ratio of diastereomers (dr) defeats its purpose.

Answer:

Excellent diastereoselectivity in Evans auxiliary-directed reactions hinges on the formation of a conformationally locked, chelated Z-enolate.[11] Deviation from this ideal state is the primary cause of poor stereocontrol.

  • Enolate Geometry: Formation of the Z-enolate is paramount. This is typically achieved by using a bulky base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA). The choice of counterion also matters; lithium bases are known to form highly ordered chelates. Deprotonation should be performed at low temperatures (typically -78 °C) to ensure kinetic control, which favors the Z-enolate.[11]

  • Chelation: The substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) directs the incoming electrophile to the opposite face of the enolate. This works because the metal counterion (like Li⁺) forms a rigid five-membered chelate between the enolate oxygen and the carbonyl oxygen. This chelation forces the C4 substituent into a pseudo-equatorial position, effectively blocking one face of the molecule.

  • Reaction Temperature: The alkylation step must be kept cold. Allowing the reaction to warm up can disrupt the ordered chelate, allowing for non-selective alkylation to occur. Maintain the temperature at -78 °C or as specified in the protocol until the reaction is complete.

  • Electrophile Reactivity: Highly reactive electrophiles (e.g., allyl iodide, benzyl bromide) are ideal.[11] Sluggish electrophiles that require higher temperatures or prolonged reaction times increase the risk of enolate decomposition or racemization.

The diagram below illustrates the key intermediate responsible for high diastereoselectivity.

G cluster_0 Mechanism of Diastereoselective Alkylation acyl_ox N-Acyl Oxazolidinone enolate Rigid Z-Enolate Chelate (Key Intermediate) acyl_ox->enolate 1. Base (e.g., NaHMDS) 2. Low Temp (-78°C) product Major Diastereomer enolate->product 3. Add Electrophile (E⁺) Attack from less hindered face electrophile E⁺ (Electrophile) electrophile->enolate

Caption: The formation of a rigid Z-enolate is key to stereocontrol.

Q3: My Buchwald-Hartwig N-arylation of a 2-oxazolidinone is sluggish and incomplete. What specific parameters should I optimize?

The Buchwald-Hartwig amination is a powerful but sensitive reaction for forming C-N bonds, replacing harsher methods like the Goldberg reaction.[9]

Answer:

A stalling Buchwald-Hartwig reaction is almost always a catalyst or substrate issue. Here is a checklist for optimization:

  • Palladium Precatalyst and Ligand: This is the heart of the reaction.

    • Precatalyst Generation: Use modern, air-stable precatalysts (e.g., G3 or G4 Buchwald precatalysts) which reliably generate the active Pd(0) species.

    • Ligand Choice: The nature of the aryl halide and the oxazolidinone dictates the best ligand. For electron-neutral or electron-rich aryl halides, bulky, electron-rich biarylphosphine ligands like SPhos or XPhos are excellent choices. For heteroaryl halides, different ligands might be necessary. The ligand-to-palladium ratio is also critical, typically ranging from 1:1 to 2:1.

  • Base: The pKa and solubility of the base are vital.

    • Strength: Sodium tert-butoxide (NaOtBu) is a strong, effective base for many systems.[10] However, if your substrate is base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, often necessitating a higher reaction temperature.

    • Solubility: The base must have some solubility in the reaction medium to be effective.

  • Solvent: The solvent must be aprotic and well-dried.

    • Polarity: Solvents like toluene, dioxane, and THF are common. Toluene is often a good starting point. Dioxane can be beneficial due to its higher polarity and boiling point.

    • Anhydrous/Degassed: Water and oxygen are catalyst poisons. Use a robust system to dry and degas your solvent, for example, by sparging with argon followed by passage through an activated alumina column.

The catalytic cycle below highlights the critical steps where issues can arise. A failure in any step (especially oxidative addition or reductive elimination) will halt the cycle.

BuchwaldHartwig Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition LigEx Amide Complex OxAdd->LigEx Ligand Exchange RedElim Product Complex LigEx->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-N-Oxazolidinone RedElim->Product ArX Ar-X ArX->OxAdd Amine Oxazolidinone-H + Base Amine->LigEx

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q: For N-arylation, when should I choose a classic Ullmann condensation over a Buchwald-Hartwig amination?

A: While both achieve C-N bond formation, they have different strengths.

  • Ullmann Condensation: This copper-catalyzed reaction is often lower cost, making it attractive for large-scale synthesis.[12] However, it traditionally requires harsh conditions: high temperatures (>150-200 °C) and polar aprotic solvents like DMF or NMP.[12] It works best with electron-deficient aryl halides and is less sensitive to air than many palladium systems. Modern ligand-assisted Ullmann reactions have lowered the required temperatures but can still be substrate-limited.[13][14]

  • Buchwald-Hartwig Amination: This palladium-catalyzed method is exceptionally versatile, with a vast substrate scope and tolerance for numerous functional groups.[9] It operates under much milder conditions, often at temperatures from room temperature to ~110 °C. While the catalysts and ligands can be more expensive, the high functional group tolerance often means fewer protection/deprotection steps, making it highly efficient for complex molecule synthesis.[9][15]

Verdict: For complex, functionalized substrates and milder conditions, choose Buchwald-Hartwig. For large-scale synthesis of simpler structures where cost is a primary driver and harsh conditions are tolerable, the Ullmann reaction may be more suitable.

Q: How critical is the choice of solvent?

A: It is absolutely critical. The ideal solvent should:

  • Fully dissolve your starting materials at the reaction temperature.

  • Be inert to the reagents (especially strong bases or organometallics).

  • Have a boiling point appropriate for the required reaction temperature.

  • For cross-coupling, be easily dried and degassed.

SolventTypeBoiling Point (°C)Common Use Cases & Notes
Tetrahydrofuran (THF) Polar Aprotic66Excellent for low-temperature reactions (e.g., enolizations). Can be difficult to dry completely.
Toluene Nonpolar Aprotic111Standard choice for Buchwald-Hartwig and other cross-couplings. Easy to dry.
1,4-Dioxane Polar Aprotic101Good for cross-couplings requiring slightly more polarity and a higher temperature than THF.
Dimethylformamide (DMF) Polar Aprotic153Used in Ullmann reactions. High boiling point, but can decompose at high temperatures or with strong bases.
Acetonitrile (MeCN) Polar Aprotic82Generally less common for cross-coupling but used in other cyclization or substitution reactions.
Q: What are best practices for setting up a reaction under anhydrous and inert conditions?

A:

  • Glassware: Dry all glassware in an oven (>120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

  • Reagents: Use freshly opened bottles of anhydrous solvents or purify them using a solvent purification system. Dry solid reagents in a vacuum oven if they are not anhydrous.

  • Atmosphere: Assemble your glassware hot and flush with inert gas, or perform at least three vacuum/inert gas backfill cycles. Maintain a positive pressure of inert gas throughout the reaction using a balloon or bubbler.

  • Reagent Transfer: Transfer liquids using gas-tight syringes or cannulas. Add solids quickly under a strong counter-flow of inert gas.

Experimental Protocols

These protocols are generalized starting points. Optimization of temperature, concentration, and reaction time may be necessary for your specific substrate.

Protocol 1: Diastereoselective Alkylation of an N-Acyloxazolidinone (Evans Auxiliary)

This protocol is adapted from standard procedures for high-diastereoselectivity alkylations.[11]

  • Setup: To an oven-dried, round-bottom flask under an argon atmosphere, add the N-acyloxazolidinone (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, as a 1.0 M solution in THF) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., allyl iodide, 1.2 equiv) dropwise.

  • Reaction: Stir the mixture at -78 °C for 1-4 hours, monitoring by TLC.

  • Quench: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC.

Protocol 2: Buchwald-Hartwig N-Arylation of a 2-Oxazolidinone

This protocol is a starting point for coupling an oxazolidinone with an aryl bromide.[16]

  • Setup: To an oven-dried Schlenk tube, add the 2-oxazolidinone (1.2 equiv), aryl bromide (1.0 equiv), sodium tert-butoxide (1.4 equiv), and the chosen biarylphosphine ligand (e.g., SPhos, 0.02 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 0.01 equiv) under a positive flow of argon. Then, add anhydrous, degassed toluene via syringe (approx. 0.2 M).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C. Stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residue.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

References

  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Zappia, G. (2001). A Palladium-Catalyzed N-Arylation of 2-Oxazolidinones with Aryl Bromides. Organic Letters, 3(16), 2539–2541. [Link]

  • Abreu, A. C., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14, 394-421. [Link]

  • Pandey, S., et al. (2014). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry. [Link]

  • Upadhyay, A., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(10), 1043–1048. [Link]

  • Antonelli, M., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4287. [Link]

  • Ghorai, M. K., & Kumar, A. (2010). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]

  • Moreno-Sánchez, J., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(2), 140-155. [Link]

  • Sale, D., et al. (2017). Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes. Organic Letters, 19(11), 3021–3024. [Link]

  • Wang, K., et al. (2022). A Convenient Synthesis of Linezolid through Buchwald-Hartwig Amination. Tetrahedron Letters. [Link]

  • Various Authors. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Zhang, X., et al. (2018). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Organic Chemistry, 83(15), 8085–8094. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2004). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis - The Essentials. [Link]

  • Sale, D., et al. (2017). Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes. PubMed. [Link]

  • Lopes, A. B., et al. (2020). Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. Molecules, 25(14), 3147. [Link]

  • Shivaraj, et al. (2016). Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. Research Journal of Pharmacy and Technology. [Link]

  • Reddy, B. V. S., et al. (2014). Selective S-arylation of 2-oxazolidinethiones and selective N-arylation of 2-benzoxazolinones/2-benzimidazolinones. Organic & Biomolecular Chemistry, 12, 5845-5850. [Link]

  • Gamboa-Castillo, M., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(4), 6316–6328. [Link]

  • Crimmins, M. T., et al. (2001). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894–902. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]

  • Kaur, P., & Healy, B. (2022). Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. ChemMedChem, 17(16), e202200155. [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations. Pure and Applied Chemistry, 53(6), 1109-1127. [Link]

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  • Reddy, K. S., et al. (2011). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Asian Journal of Chemistry, 23(12), 5345-5347. [Link]

  • Tan, S. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(5), 557. [Link]

  • Sundén, H., et al. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ChemistryViews. [Link]

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Optimization

stability of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one in DMSO at room temperature

Technical Support Center: Compound Stability & Handling Overview & Core Stability Assessment This guide provides a comprehensive technical overview for researchers using 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one....

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Compound Stability & Handling

Overview & Core Stability Assessment

This guide provides a comprehensive technical overview for researchers using 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. The primary focus is to address common questions and concerns regarding its stability when prepared and stored in dimethyl sulfoxide (DMSO) at ambient (room) temperature. While DMSO is a versatile and widely used solvent for dissolving both polar and nonpolar compounds in drug discovery programs, its properties and the intrinsic reactivity of the solute must be carefully considered to ensure data integrity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected ?

Direct stability data for this specific molecule is not extensively published. However, based on its structure, which contains an aromatic amine (aniline derivative) and an oxazolidinone ring, a high degree of stability at room temperature in high-purity, anhydrous DMSO is anticipated for short-to-medium-term storage (days to weeks). Aromatic amines and oxazolidinone rings are generally stable functional groups.[2][3] However, long-term stability (months) at room temperature is not recommended without empirical validation.

Q2: What are the potential degradation pathways for this compound?

The most probable point of instability is the aromatic amino group (-NH2). Aromatic amines are susceptible to oxidation, which can be accelerated by air (oxygen), light, and the presence of trace metal impurities or peroxides in the solvent.[4] This can lead to the formation of colored products (often brown or purple) through complex reaction pathways, potentially involving N-oxidation to form nitroso or nitro derivatives, or oxidative coupling to form dimeric impurities.[5] The oxazolidinone ring is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, which are not typical for standard DMSO solutions.[6]

Q3: What are the signs of compound degradation in my DMSO stock?

  • Visual Changes: The most immediate indicator is a change in the color of the solution. A fresh solution of a pure compound is typically colorless or pale yellow. The development of a yellow, brown, or darker hue over time is a strong indicator of degradation, likely stemming from oxidation of the aniline moiety.

  • Precipitation: While often related to solubility limits, precipitation can also occur if a degradant is less soluble than the parent compound. Note that DMSO is hygroscopic and can absorb atmospheric moisture, which may reduce the solubility of some compounds.[7][8][9]

  • Analytical Discrepancies: The most definitive sign is a change in the analytical profile. Inconsistent results in biological assays, a decrease in the main peak area/height, and/or the appearance of new peaks in HPLC or LC-MS chromatograms are clear evidence of degradation.

Q4: What are the best practices for preparing and storing solutions of this compound in DMSO?

To maximize the shelf-life of your DMSO stock solution, adhere to the following best practices:

  • Use High-Purity Solvent: Always use anhydrous, high-purity DMSO (≥99.9%) from a reputable supplier, packaged under an inert gas like nitrogen or argon.[10]

  • Minimize Moisture: DMSO is highly hygroscopic.[7][11] Use a fresh, unopened bottle of DMSO when possible. If using a larger, previously opened bottle, dispense the required amount quickly and tightly reseal the container. Consider aliquoting the main DMSO stock into smaller, single-use vials to prevent repeated exposure of the bulk solvent to air.[12]

  • Control the Environment: Store stock solutions in a cool, dark place.[11][12] Amber glass vials are recommended to protect the compound from light.[7][12] For long-term storage (weeks to months), storing aliquots at -20°C or -80°C is the industry-standard practice, though one must be mindful of freeze-thaw cycles.

  • Inert Atmosphere: For maximum stability, especially for a primary or master stock, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Troubleshooting Guide: Investigating Instability

If you suspect your compound is degrading, this guide will help you systematically identify the cause.

Problem: Inconsistent assay results, visible color change, or new peaks observed in analytical runs.

The logical flow for troubleshooting this issue is to determine if the instability is inherent to the molecule, a result of solvent contamination, or caused by environmental factors.

Caption: Troubleshooting workflow for compound instability.

Experimental Protocols for Stability Assessment

To empirically determine the stability of your compound, a time-course study using a validated analytical method is required. High-Performance Liquid Chromatography (HPLC) is a dominant and robust technique for this purpose.[13][14] When coupled with Mass Spectrometry (LC-MS), it also allows for the identification of potential degradation products.[15][16]

Protocol 3.1: HPLC-UV Method for Purity and Stability Assessment

This protocol establishes a baseline (t=0) and monitors the compound's purity over time at room temperature.

Materials:

  • 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (solid)

  • Anhydrous, HPLC-grade DMSO

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • HPLC system with UV/PDA detector

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Accurately weigh ~5 mg of the compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Working Sample Preparation (t=0): Dilute the stock solution with ACN/Water (50:50) to a final concentration suitable for HPLC analysis (e.g., 20 µM). This is your t=0 sample.

  • HPLC Method:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2 minutes, and return to initial conditions to re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40°C[14]

    • Detection Wavelength: Scan with a PDA detector to identify the optimal wavelength (λmax), likely around 254 nm or 280 nm.

    • Injection Volume: 10 µL

  • Time-Course Analysis:

    • Store the primary DMSO stock solution (from Step 1) in a sealed amber vial on the benchtop at room temperature.

    • At specified time points (e.g., t=24h, 48h, 72h, 1 week), prepare a fresh working sample exactly as described in Step 2.

    • Inject the sample onto the HPLC and acquire the chromatogram under the same conditions.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percent purity at each time point relative to the total peak area of all detected peaks.

    • Calculate the percent remaining by normalizing the parent peak area at each time point to the area at t=0.

    • % Remaining = (Area_t / Area_t0) * 100

Data Interpretation & Potential Degradants

The primary suspected degradation pathway is the oxidation of the aniline group. This can lead to several potential products.

Table 1: Potential Degradation Products and Analytical Signatures
Potential Degradation PathwayStructure of ProductMass Change (Δm/z)Expected Chromatographic Change
N-Oxidation (Hydroxylamine) Phenylhydroxylamine derivative+16Product will likely be more polar (elute earlier)
N-Oxidation (Nitroso) Nitrosobenzene derivative+14Product may be less polar (elute later)
N-Oxidation (Nitro) Nitrobenzene derivative+30Product will likely be less polar (elute later)
Oxidative Dimerization Azo- or Azoxy-dimer~ Doubled MassProduct will be significantly less polar (elute much later)

Note: Mass changes are relative to the parent compound's M+H+ ion in positive mode ESI-LC-MS.

Visual Summary of Potential Degradation

DegradationPathway Parent Parent Compound (Aromatic Amine) Hydroxylamine N-Hydroxylamine (Δm/z = +16) Parent->Hydroxylamine [O] Dimer Oxidative Dimer (e.g., Azo-dimer) Parent->Dimer Oxidative Coupling Nitroso Nitroso Derivative (Δm/z = +14) Hydroxylamine->Nitroso [O] Nitro Nitro Derivative (Δm/z = +30) Nitroso->Nitro [O]

Caption: Potential oxidative degradation pathways for the aniline moiety.

Final Recommendations & Best Practices

ParameterRecommended ConditionRationale & Justification
Solvent Anhydrous, high-purity DMSO (≥99.9%)Minimizes water content, which can affect solubility and potentially participate in hydrolysis over long periods.[9][17]
Container Clear or amber glass vials with airtight sealsGlass is inert and does not leach contaminants into the solvent.[12] Airtight seals prevent moisture absorption.[11][12]
Short-Term Storage Room Temperature (15-25°C), protected from lightSufficient for daily/weekly use. Protection from light is crucial to prevent photo-oxidation of the sensitive aniline group.[12]
Long-Term Storage -20°C or -80°C in single-use aliquotsLow temperatures significantly slow degradation kinetics. Aliquoting prevents multiple freeze-thaw cycles which can compromise compound stability.
Handling Dispense in a low-humidity environment. Seal containers immediately after use.DMSO readily absorbs atmospheric water, which can alter concentration and solubility.[7][9]
Validation Periodically re-analyze the purity of master stock solutions (e.g., every 6-12 months) via HPLC.Ensures the integrity of the compound library and the reliability of screening data derived from it.

References

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. PMC - PubMed Central. Available at: [Link]

  • Sustainability Concepts. (n.d.). Aromatic Amine Cleavage. Area. Available at: [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]

  • Gaylord Chemical. (n.d.). Navigating the Safety of DMSO: Best Practices for Handling and Use. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Available at: [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. Available at: [Link]

  • Chemstock. (2024). Storage Precautions for Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • Cheng, X., et al. (2004). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Available at: [Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. ResearchGate. Available at: [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • Kozik, V., et al. (2018). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. ResearchGate. Available at: [Link]

  • Singh, D., et al. (2018). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PMC - PubMed Central. Available at: [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • Hakami, A., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC - NIH. Available at: [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

  • IJSDR. (2020). Stability indicating study by using different analytical techniques. Available at: [Link]

  • Neumann, H. G. (2005). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. NCBI. Available at: [Link]

  • Richardson, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. Available at: [Link]

  • Kadi, A. A., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Jefferson Digital Commons. Available at: [Link]

  • Wan, K. W., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Zhang, H. Y., et al. (2007). Computation of pKa values of substituted aniline radical cations in dimethylsulfoxide solution. The Journal of Chemical Physics. Available at: [Link]

  • ResearchGate. (n.d.). pK a Values for substituted anilinium ions in DMSO. Available at: [Link]

  • Bordwell, F. G., & Algrim, D. J. (1976). Acidities of anilines in dimethyl sulfoxide solution. Journal of the American Chemical Society. Available at: [Link]

  • Kudaibergenov, S., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. Available at: [Link]

  • Zayago, R. G., et al. (2007). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. Available at: [Link]

  • Damdoom, W. K., & Al-Jeilawi, M. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science. Available at: [Link]

  • Wikipedia. (n.d.). Oxazolidine. Available at: [Link]

  • ResearchGate. (n.d.). The general ring structure of oxazolidinone derivatives. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Introduction Welcome to the comprehensive technical support guide for the identification of common impurities in 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This crucial intermediate, notably in the synthesis of th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the comprehensive technical support guide for the identification of common impurities in 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This crucial intermediate, notably in the synthesis of the anticoagulant Rivaroxaban, demands rigorous purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the common process-related and degradation impurities you may encounter during your experiments. We will delve into the origins of these impurities and provide detailed, practical protocols for their identification and characterization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common process-related impurities I should expect during the synthesis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one?

A1: The synthetic route to 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one typically involves a multi-step process that can introduce several impurities. Understanding the synthetic pathway is key to anticipating these impurities. A common route starts with 2-methoxy-5-nitroaniline.

Synthetic Pathway and Impurity Formation cluster_0 Synthetic Pathway Starting Material 2-Methoxy-5-nitroaniline (Impurity A) Acylation N-Acylation (e.g., with Chloroacetyl Chloride) Starting Material->Acylation Step 1 Intermediate_1 N-(2-methoxy-5-nitrophenyl)- 2-chloroacetamide (Impurity B) Acylation->Intermediate_1 Forms Cyclization Intramolecular Cyclization Intermediate_1->Cyclization Step 2 Intermediate_2 3-(2-methoxy-5-nitrophenyl)- 1,3-oxazolidin-2-one (Impurity C) Cyclization->Intermediate_2 Forms Reduction Nitro Group Reduction Intermediate_2->Reduction Step 3 Final_Product 3-(5-Amino-2-methoxyphenyl)- 1,3-oxazolidin-2-one Reduction->Final_Product Forms

Caption: Synthetic pathway of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one and the origin of key process-related impurities.

Based on this pathway, the most common process-related impurities are unreacted starting materials and intermediates:

  • Impurity A: 2-Methoxy-5-nitroaniline: The starting material for the synthesis. Its presence indicates an incomplete initial acylation reaction.

  • Impurity B: N-(2-methoxy-5-nitrophenyl)-2-chloroacetamide: This intermediate is formed after the acylation of 2-methoxy-5-nitroaniline. Its presence suggests an incomplete cyclization to form the oxazolidinone ring.

  • Impurity C: 3-(2-methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one: This is the direct precursor to the final product. Its presence signifies an incomplete reduction of the nitro group.

Table 1: Summary of Common Process-Related Impurities

Impurity IDNameOrigin
A 2-Methoxy-5-nitroanilineUnreacted Starting Material
B N-(2-methoxy-5-nitrophenyl)-2-chloroacetamideUnreacted Intermediate
C 3-(2-methoxy-5-nitrophenyl)-1,3-oxazolidin-2-oneUnreacted Intermediate
Q2: How can I identify these process-related impurities using analytical techniques?

A2: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of these impurities. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is excellent for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide structural confirmation.[4][5]

Analytical Workflow for Impurity Identification

Analytical Workflow Sample Sample of 3-(5-Amino-2-methoxyphenyl)- 1,3-oxazolidin-2-one HPLC HPLC-UV Analysis Sample->HPLC Peak_Detection Detection of Anomalous Peaks HPLC->Peak_Detection Fraction_Collection Fraction Collection (if necessary) Peak_Detection->Fraction_Collection LC_MS LC-MS Analysis Peak_Detection->LC_MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Fraction_Collection->NMR Structure_Elucidation Structure Elucidation and Impurity Identification LC_MS->Structure_Elucidation NMR->Structure_Elucidation

Caption: A typical analytical workflow for the identification and characterization of unknown impurities.

Table 2: Characteristic Analytical Data for Process-Related Impurities

Impurity IDStructureKey ¹H NMR Signals (δ, ppm in DMSO-d₆)Key ¹³C NMR Signals (δ, ppm in DMSO-d₆)Expected [M+H]⁺ (m/z)
A ~7.5-7.8 (aromatic), ~6.8-7.0 (aromatic), ~5.9 (NH₂), ~3.9 (OCH₃)[6]~150-155 (C-O), ~140-145 (C-N), ~135-140 (C-NO₂), ~110-120 (aromatic CH), ~100-105 (aromatic CH), ~56 (OCH₃)169.06
B ~9.8 (NH), ~8.0-8.5 (aromatic), ~7.0-7.5 (aromatic), ~4.4 (CH₂Cl), ~3.9 (OCH₃)~165 (C=O), ~150-155 (C-O), ~140-145 (C-N), ~135-140 (C-NO₂), ~115-125 (aromatic CH), ~43 (CH₂Cl), ~57 (OCH₃)245.03
C ~8.0-8.3 (aromatic), ~7.2-7.5 (aromatic), ~4.5 (t, O-CH₂), ~4.1 (t, N-CH₂), ~3.9 (OCH₃)~155 (C=O), ~150-155 (C-O), ~140-145 (C-N), ~135-140 (C-NO₂), ~115-125 (aromatic CH), ~63 (O-CH₂), ~45 (N-CH₂), ~57 (OCH₃)239.06

(Note: Exact chemical shifts can vary depending on the solvent and instrument. The provided data are estimates based on typical values for these functional groups.)

Q3: What are the likely degradation products of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one?

A3: Degradation can occur under various stress conditions, such as exposure to acid, base, oxidants, light, and heat. The two most probable degradation pathways for this molecule are hydrolysis of the oxazolidinone ring and oxidation of the aromatic amino group.

  • Hydrolytic Degradation: The oxazolidinone ring is an ester and a carbamate, making it susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to ring-opening.

  • Oxidative Degradation: Aromatic amines are known to be sensitive to oxidation, which can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species.[7][8][9][10][11]

Table 3: Potential Degradation Products

Degradation PathwayPotential Product(s)Conditions
Hydrolysis Ring-opened amino alcoholAcidic or basic pH, heat
Oxidation Nitroso, nitro, or polymeric derivativesPresence of oxidizing agents, light, metal ions
Q4: How do I set up a forced degradation study to identify these potential degradation products?

A4: Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[12][13] Here is a general protocol:

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize a sample before analysis.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60-80 °C for a specified time. Neutralize a sample before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample and a solution to dry heat (e.g., 80-100 °C).

  • Photolytic Degradation: Expose a solid sample and a solution to UV and visible light.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample. Collect and characterize any significant new peaks using LC-MS and NMR.

Q5: What is a good starting point for an HPLC method to separate the target compound from its impurities?

A5: A reverse-phase HPLC method is generally a good choice for this type of compound. Here is a recommended starting method that can be further optimized.

Experimental Protocol: HPLC Method for Impurity Profiling

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[1]

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid[5]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C

  • Detection: UV at 250 nm

  • Injection Volume: 10 µL

This method should provide a good initial separation of the parent compound from its more polar and less polar impurities. Method optimization may be required based on your specific sample and impurity profile.

Conclusion

Proactive identification and control of impurities are fundamental to ensuring the quality and safety of pharmaceutical intermediates like 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. By understanding the synthetic pathway and potential degradation routes, researchers can anticipate and effectively identify potential impurities. The analytical workflows and protocols provided in this guide offer a robust framework for your impurity profiling studies. For further assistance, please do not hesitate to contact our technical support team.

References

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  • Bassanini, I., et al. (2023, February 9). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]

  • Chen, W. (2017). The method of HPLC method separation determination Rivaroxaban intermediates and its related impurities. SciSpace. [Link]

  • Sutar, S. V., et al. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. Symbiosis Online Publishing. [Link]

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  • Gaston, B., et al. (2014, October 21). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]

  • Bassanini, I., et al. (2023, February 9). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. International Journal of Molecular Sciences. [Link]

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  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000119). [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Sutar, S. V., et al. (n.d.). Stability Indicating Forced Degradation Studies. RJPT. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the crystallization of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. As a substituted oxazolidinone, this mo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the crystallization of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. As a substituted oxazolidinone, this molecule possesses functionalities—an aromatic amine, a methoxy ether, and the oxazolidinone core—that influence its solubility and crystallization behavior.[1][2] This guide is designed to equip researchers with the foundational knowledge and practical techniques to overcome common challenges, optimize crystal quality, and ensure process reproducibility.

Troubleshooting Guide: A Problem-Oriented Approach

This section directly addresses specific issues that may arise during the crystallization of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

Q1: I've followed a standard cooling crystallization protocol, but no crystals are forming. What should I do?

A1: Failure to crystallize upon cooling is a common issue that typically points to insufficient supersaturation or kinetic barriers to nucleation.[3] Here is a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[3]

    • Seeding: If you have a small amount of the solid compound, add a single, tiny crystal ("seed crystal") to the cooled solution. This provides a template for further crystal growth and is a highly effective method for initiating crystallization and controlling the polymorphic form.[4][5][6]

    • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes provide the energy needed to overcome the nucleation barrier.[7]

  • Increase Supersaturation:

    • Evaporation: Remove the stopper and allow a small amount of solvent to evaporate. You can use a gentle stream of nitrogen or air to speed this up. This increases the solute concentration. Be careful not to evaporate too much solvent too quickly, as this can cause the product to "crash out" as a powder or oil.[8][9]

    • Further Cooling: Place the flask in an ice bath or even a freezer for a short period. The compound's solubility will likely decrease further at lower temperatures.[5]

  • Re-evaluate Your Solvent System: If the above methods fail, it's possible the compound is too soluble in your chosen solvent, even at low temperatures. You may need to reconsider your solvent choice or use an anti-solvent approach (see Q3).[8]

Q2: My compound is "oiling out" and forming a liquid layer instead of solid crystals. How can I fix this?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid in that particular solvent.[3] The solute separates as a liquid phase instead of a solid crystalline phase. This is often due to using a solvent in which the compound is excessively soluble or cooling the solution too rapidly.

Causality & Solutions:

  • High Solute Concentration: The most direct solution is to re-heat the mixture until the oil redissolves and then add more solvent (10-20% additional volume) to decrease the concentration. Allow the solution to cool more slowly.[3]

  • Inappropriate Solvent: If adding more solvent doesn't work or requires an impractically large volume, the solvent is likely a poor choice. A good crystallization solvent should exhibit a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures.[8][10]

  • Cooling Rate: A very rapid decrease in temperature can push the system into a state where oiling out is favored over orderly crystal growth. Let the solution cool slowly to room temperature on a benchtop (insulated from the cold surface with a cork ring or paper towels) before moving it to an ice bath.[3]

Q3: The crystallization happens almost instantly upon cooling, resulting in a fine powder or very small needles. How can I get larger, higher-quality crystals?

A3: Rapid crystallization, or "crashing out," indicates that the solution is becoming supersaturated too quickly, leading to massive nucleation rather than controlled growth.[3][8] The goal is to slow down the process to favor the growth of existing crystals over the formation of new ones.

Strategies for Controlled Crystal Growth:

  • Use More Solvent: Re-dissolve the solid by heating and add a small amount of additional solvent. This creates a less concentrated solution, meaning it will need to cool to a lower temperature before reaching supersaturation, slowing the overall process.[3]

  • Slow Down the Cooling Rate:

    • Allow the flask to cool to room temperature on the bench before transferring to a cold bath.

    • Insulate the flask by placing it in a beaker of warm water or wrapping it in glass wool to ensure very slow, gradual cooling.

  • Switch to an Anti-solvent System: For compounds that are highly soluble, an anti-solvent (or vapor diffusion) method can provide excellent control.

    • Dissolve the compound in a "good" solvent where it is very soluble.

    • Slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes faintly cloudy (the point of nucleation). Add a drop or two of the "good" solvent to redissolve the precipitate, and then allow the system to stand undisturbed.[4] This method maintains a low, steady level of supersaturation.

A Dissolve Compound in Minimum 'Good' Solvent B Slowly Add 'Anti-Solvent' (Miscible, Poor Solubility) A->B C Observe for Turbidity (Point of Supersaturation) B->C Monitor D Add 1-2 Drops of 'Good' Solvent to Clarify C->D Turbidity Reached E Allow System to Equilibrate (Slow, Controlled Crystal Growth) D->E F Isolate Pure Crystals E->F

Caption: Workflow for the anti-solvent crystallization method.

Q4: My final crystal yield is very low. What are the likely causes and remedies?

A4: A poor yield (e.g., <50%) is a common and frustrating problem in crystallization. Several factors could be responsible.[3]

Potential Causes & Solutions:

  • Excess Solvent: This is the most frequent cause. Too much solvent will keep a significant portion of your compound dissolved in the mother liquor, even at low temperatures.

    • Remedy: Before discarding the filtrate (mother liquor), try concentrating it by boiling off some solvent and cooling it again to recover a second crop of crystals. For future experiments, use less solvent initially.[3]

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose product.

    • Remedy: Use a pre-heated funnel and flask for the filtration and keep the solution at or near its boiling point. Adding a small excess of solvent before filtration can also help, which can then be boiled off before cooling.

  • Incomplete Transfer: Ensure all crystals are quantitatively transferred from the crystallization flask to the filter funnel. Rinsing the flask with a small amount of the cold filtrate (not fresh, warm solvent) can help transfer the remaining solid without dissolving it.

Frequently Asked Questions (FAQs)

Q1: How do I choose a suitable solvent for crystallizing 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10] The molecule's structure suggests moderate polarity. The amino and oxazolidinone groups can participate in hydrogen bonding.[11]

A systematic screening approach is best:

  • Place ~10-20 mg of your compound into several small test tubes.

  • Add a small amount (~0.5 mL) of a different solvent to each tube.

  • Observe solubility at room temperature.

  • For insoluble or sparingly soluble samples, heat the tube gently. A good solvent will dissolve the compound upon heating.

  • Allow the heated solutions to cool to room temperature and then in an ice bath. A good solvent will produce a high yield of crystals upon cooling.

Solvent Class Example Solvents Predicted Solubility Behavior
Protic Ethanol, Methanol, IsopropanolLikely to be quite soluble due to hydrogen bonding. May require an anti-solvent or very low temperatures.
Polar Aprotic Acetone, Ethyl Acetate, THFGood starting points. Likely to show a significant change in solubility with temperature.
Non-Polar Toluene, Heptane, HexaneLikely to have low solubility. Best used as anti-solvents.
Chlorinated DichloromethaneOften a good solvent, but its high volatility can make controlled, slow crystallization difficult.[11]

This table presents predicted behavior; experimental verification is essential.

Q2: What is the role of impurities, and how can they affect my crystallization?

A2: Impurities can have a profound impact on crystallization, even at low concentrations.[12] They can:

  • Inhibit Nucleation: By adsorbing to the surface of growing crystal nuclei, impurities can prevent them from reaching the critical size needed for growth, sometimes preventing crystallization altogether.[13][14]

  • Alter Crystal Habit: Impurities can selectively adsorb to specific crystal faces, slowing their growth relative to other faces and changing the overall shape (e.g., from plates to needles).[15]

  • Reduce Purity: Impurities can be incorporated into the crystal lattice, especially if they are structurally similar to the target molecule, forming solid solutions.[16][17] They can also be trapped in pockets of mother liquor within the crystal, known as inclusions.[17]

Mitigation Strategies:

  • Ensure the starting material is as pure as possible. If necessary, perform a preliminary purification step like column chromatography.

  • Slow, controlled crystallization is key. Rapid crystallization is more likely to trap impurities.[8]

  • Properly wash the isolated crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor that contains dissolved impurities.[12]

Start Start: Dissolved Compound in Hot Solvent Cool Cool Solution Start->Cool Result Observe Outcome Cool->Result Crystals Good Crystals Formed Result->Crystals Success NoCrystals No Crystals Formed Result->NoCrystals Clear Solution OilOut Compound Oils Out Result->OilOut Liquid Layer Forms CrashOut Fine Powder / 'Crashed Out' Result->CrashOut Rapid Precipitation Finish Isolate, Wash, Dry Crystals->Finish Induce Induce Nucleation (Scratch, Seed) NoCrystals->Induce ReheatAddSolvent Reheat, Add More Solvent, Cool Slowly OilOut->ReheatAddSolvent ReheatMoreSolvent Reheat, Add More Solvent, Ensure Slow Cooling CrashOut->ReheatMoreSolvent Induce->Crystals Success ReheatAddSolvent->Cool ReheatMoreSolvent->Cool

Caption: A decision-making workflow for common crystallization outcomes.

Experimental Protocols

Protocol 1: Standard Cooling Recrystallization
  • Dissolution: Place the crude 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, pre-heat a separate flask and funnel, place a fluted filter paper in the funnel, and quickly filter the hot solution.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a cork ring.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely.

References

  • Vertex AI Search. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • MDPI. Crystal Morphology Prediction Models and Regulating Methods.
  • YouTube. How Do Impurities Affect Crystal Structures? - Chemistry For Everyone.
  • RSC Publishing. Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • EBSCO. Recrystallization (chemistry) | Research Starters.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • Cambridge University Press & Assessment. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization.
  • NIH. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC.
  • PraxiLabs. Recrystallization Definition, Principle & Purpose.
  • Maiyam Group. Small Molecule Crystallization Des Moines | Expert Guide 2026.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • ResearchGate. Strategies to Control Particle Size During Crystallization Processes.
  • NIH. Getting crystals your crystallographer will treasure: a beginner's guide - PMC.
  • Scribd. Crystal Size Control Strategies | PDF.
  • Guide for crystallization.
  • NIH. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC.
  • NIH. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC.

Sources

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Welcome to the technical support center for the synthesis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This molecule is a critical building block in the development of advanced pharmaceuticals, most notably as a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This molecule is a critical building block in the development of advanced pharmaceuticals, most notably as a key intermediate in the synthesis of the anticoagulant Rivaroxaban.[1][2] Achieving a high yield of this oxazolidinone is paramount for the efficiency and cost-effectiveness of the overall drug manufacturing process.[3]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, offering scientifically grounded solutions to common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-yield synthetic strategy for preparing the target molecule?

A robust and commonly employed strategy involves a multi-step synthesis that strategically manages the reactive functional groups. Instead of starting with the final aminophenol, which can lead to competing side reactions, the synthesis typically proceeds via a nitro-intermediate. This approach protects the amine functionality as a nitro group until the final step, ensuring clean cyclization.

The general workflow is outlined below:

G cluster_0 Phase 1: Oxazolidinone Ring Formation cluster_1 Phase 2: Amine Formation A 2-Methoxy-5-nitrophenol B Activation & Cyclization (e.g., with Phosgene derivative or CDI) A->B C 3-(2-Methoxy-5-nitrophenyl)- 1,3-oxazolidin-2-one B->C D Catalytic Reduction (e.g., Pd/C, H2 or Transfer Hydrogenation) C->D Final Step E 3-(5-Amino-2-methoxyphenyl)- 1,3-oxazolidin-2-one (Final Product) D->E Final Step

Caption: High-level synthetic workflow.

This method isolates the critical oxazolidinone ring formation from potential interference by the reactive amino group, which is a common source of yield loss.

Troubleshooting Guide: The Cyclization Step

The formation of the 3-(2-methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one intermediate is the most critical phase for maximizing overall yield. Below are common issues and their solutions.

Q2: My cyclization reaction is stalling, showing low conversion of the starting aminophenol derivative. What should I investigate?

Low conversion is typically traced back to four key areas: reagent purity, base selection, solvent effects, or temperature.

Troubleshooting Decision Tree:

G Start Low Conversion Issue Reagent 1. Verify Reagent Purity - Is cyclizing agent (CDI, phosgene) fresh? - Is starting material dry? Start->Reagent Base 2. Evaluate Base - Is the base strong enough? - Is it soluble in the solvent? Reagent->Base If reagents are OK Solution1 Solution: Use freshly opened CDI. Dry starting material under vacuum. Reagent->Solution1 Solvent 3. Check Solvent - Is it anhydrous (e.g., DMF, Dioxane)? - Does it fully solubilize reactants? Base->Solvent If base is appropriate Solution2 Solution: Switch to a stronger or more soluble base (e.g., NaH, LiOH). [8] Base->Solution2 Conditions 4. Optimize Conditions - Increase temperature incrementally. - Extend reaction time. Solvent->Conditions If solvent is suitable Solution3 Solution: Use high-purity, anhydrous solvent. Consider co-solvents if solubility is an issue. Solvent->Solution3 Solution4 Solution: Monitor via TLC. Increase temp to 50-65°C. [5] Hold for 12-16h. [5] Conditions->Solution4

Caption: Troubleshooting flowchart for low conversion.

In-depth Explanation:

  • Reagent Purity: N,N'-Carbonyldiimidazole (CDI) is highly hygroscopic. Moisture will rapidly decompose it, rendering it ineffective. Always use freshly opened CDI or store it under an inert atmosphere. The starting phenol must be completely dry, as water can quench the activated intermediate.

  • Base Selection: The reaction requires a base to deprotonate the phenolic hydroxyl group, activating it for nucleophilic attack. The choice of base is critical. While weaker bases like K₂CO₃ can work, stronger bases such as lithium hydroxide (LiOH) or sodium hydride (NaH) often lead to higher yields by ensuring complete deprotonation.[1][4]

  • Solvent: Anhydrous polar aprotic solvents like DMF or Dioxane are preferred as they solubilize the reactants and do not interfere with the reaction mechanism.[1][3] The presence of water or protic solvents can lead to hydrolysis of intermediates.

Q3: I'm seeing significant impurity formation on my TLC plate. What are the likely side products and how can they be minimized?

The most common impurity is the uncyclized carbamate intermediate. In some cases, especially at elevated temperatures, oligomeric side products can form.[3]

Table 1: Cyclization Condition Optimization

ParameterStandard ConditionOptimized ConditionRationale & Expected Outcome
Temperature > 80 °C35 - 65 °CHigh temperatures can promote side reactions. Lowering the temperature minimizes impurity formation, even if it requires longer reaction times.[3]
Base (Equivalents) 1.0 - 1.2 eq.1.5 - 1.8 eq.Using a slight excess of a suitable base ensures the complete conversion of the starting material, preventing the uncyclized intermediate from persisting.[3][4]
Cyclizing Agent TriphosgeneN,N'-Carbonyldiimidazole (CDI)CDI is a safer, non-gaseous alternative to phosgene or triphosgene and often results in cleaner reactions with simpler work-ups.[5]
Reaction Monitoring Fixed TimepointTLC MonitoringMonitor the reaction every 2-4 hours. Quench the reaction only upon full disappearance of the starting material to prevent incomplete conversion.

By carefully controlling the temperature and ensuring a slight excess of the base, you can drive the reaction to completion and significantly reduce the formation of the key uncyclized intermediate.[3]

Troubleshooting Guide: The Reduction Step & Purification

Q4: The final reduction of the nitro group to an amine is slow or incomplete. How can I improve this step?

This is a standard catalytic hydrogenation. Inefficiency usually points to catalyst quality or hydrogen source issues.

  • Catalyst Activity: Use a fresh, high-quality Palladium on Carbon (Pd/C) catalyst (typically 5-10 wt%). If the catalyst is old, its activity may be compromised. Ensure the reaction is stirred vigorously to maintain the catalyst in suspension.

  • Hydrogen Source: If using H₂ gas, ensure the system is properly purged and maintained at a positive pressure (a balloon is often sufficient for lab scale). For transfer hydrogenation, ammonium formate is a reliable and safe hydrogen donor. Ensure sufficient equivalents (3-5 eq.) are used.

  • Solvent: Methanol or ethanol are excellent solvent choices for this reduction. Ensure the nitro-intermediate is fully dissolved.

Q5: What are the best practices for work-up and purification to maximize recovery and purity?
  • Work-up: After the reduction is complete (monitored by TLC), the catalyst (Pd/C) must be removed by filtration. A pad of Celite® is highly effective for removing the fine black powder. Ensure the Celite pad is washed thoroughly with the reaction solvent (e.g., methanol) to recover all the product.

  • Crystallization: The crude product obtained after solvent evaporation can often be purified by crystallization. A common and effective solvent system is isopropanol or an ethanol/water mixture. Dissolve the crude material in a minimal amount of hot solvent and allow it to cool slowly. This process effectively removes most polar and non-polar impurities.

  • Chromatography: If crystallization does not yield a product of sufficient purity, flash column chromatography is the next step. A silica gel column using a gradient elution system, such as ethyl acetate in hexanes, is typically effective.

Reference Protocol: Synthesis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

This protocol is a synthesized example based on common procedures and best practices.[1][3][4] Researchers must adapt it based on their specific laboratory conditions and scale.

Part A: 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methoxy-5-nitrophenol (1.0 eq.) and anhydrous DMF (10 mL per gram of phenol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C.

  • Ring Formation: Add 2-chloroethyl chloroformate (1.1 eq.) dropwise to the solution, maintaining the temperature at 0 °C.

  • Cyclization: After the addition is complete, slowly warm the reaction to room temperature and then heat to 60-65 °C. Monitor the reaction by TLC until the starting material is consumed (approx. 12-16 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench by pouring it into ice-water. A precipitate should form. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from isopropanol.

Part B: 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

  • Setup: To a solution of 3-(2-methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one (1.0 eq.) in methanol (20 mL per gram), add 10% Pd/C catalyst (5% by weight).

  • Reduction: Add ammonium formate (4.0 eq.) and heat the mixture to reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the final product.

References

  • Yuan, J., Liu, K., Li, L., Yuan, Y., Liu, X., & Li, Y. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999-15004. [Link]

  • Google Patents. (2015).
  • Google Patents. (2021).
  • Olimjonov, S., Yang, X., Liu, Y., & Odilov, A. (n.d.). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar. [Link]

  • ResearchGate. (2017). synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. [Link]

Sources

Optimization

Technical Support Center: Addressing Poor Cell Permeability of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Introduction Welcome to the technical support guide for researchers working with 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This document provides in-depth troubleshooting strategies, frequently asked questions (F...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers working with 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address the common challenge of poor cell permeability encountered during in vitro assays. Our goal is to equip you with the scientific rationale and practical steps needed to diagnose permeability issues and implement effective solutions, ensuring the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why might 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one exhibit poor cell permeability in my assays?

A1: The permeability of a small molecule is governed by its physicochemical properties. Based on Lipinski's Rule of Five, a widely used guideline for predicting oral drug bioavailability, we can analyze the structure of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (CAS: 1042623-24-4) to anticipate potential challenges.[1][2]

  • Physicochemical Profile:

    • Molecular Weight (MW): 208.22 g/mol . This is well under the 500 Da threshold, which is favorable for passive diffusion.

    • Hydrogen Bond Donors (HBD): The primary amine (-NH2) group contains 2 hydrogen bond donors. This is well within the rule's limit of ≤5.

    • Hydrogen Bond Acceptors (HBA): The structure contains 3 oxygen atoms and 2 nitrogen atoms, totaling 5 hydrogen bond acceptors. This is within the limit of ≤10.

While the compound does not violate the core tenets of Lipinski's rules, poor permeability can still arise. The polar surface area (PSA), which is related to the HBD and HBA count, influences a molecule's ability to cross the nonpolar lipid membrane. The amine group can become protonated at physiological pH, leading to a positive charge that significantly hinders passive diffusion across the cell membrane.

PropertyValueLipinski's GuidelineStatus
Molecular Weight 208.22 g/mol < 500 Da[1]Pass
H-Bond Donors 2≤ 5[1]Pass
H-Bond Acceptors 5≤ 10[1]Pass
LogP (Predicted) Varies by algorithm< 5[1]Likely Pass

Table 1: Physicochemical properties of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one in the context of Lipinski's Rule of Five.

Q2: How can I quantitatively measure the cell permeability of my compound?

A2: To move from assumption to data, it is crucial to quantify the compound's permeability. Two industry-standard assays are recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane.[3][4] It is an excellent first step to determine the intrinsic passive permeability without the complexities of cellular processes like active transport or metabolism.[4]

  • Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[5][6] This model is more complex but provides a more comprehensive assessment, as it accounts for both passive diffusion and the influence of cellular uptake and efflux transporters, such as P-glycoprotein (P-gp).[7][8] An efflux ratio can be calculated by measuring permeability in both directions across the cell monolayer (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 is a strong indicator of active efflux.[6]

Q3: What are the simplest initial adjustments I can make to my assay to potentially improve compound uptake?

A3: Before employing more complex methods, consider these simple modifications:

  • Optimize Vehicle Concentration: Ensure the compound is fully solubilized in your final assay medium. If using DMSO, be mindful that high concentrations (>0.5%) can be cytotoxic and may artificially increase membrane permeability. Run a vehicle toxicity control to determine the optimal concentration.

  • Increase Incubation Time: If the compound is slowly permeable, extending the incubation period may allow for greater intracellular accumulation. This must be balanced against potential time-dependent cytotoxicity of the compound.

  • Increase Compound Concentration: Within the limits of solubility and cytotoxicity, a higher extracellular concentration will increase the driving force for passive diffusion.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to troubleshooting poor intracellular delivery of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

Troubleshooting_Workflow Start Start: Low or No Observed Cellular Effect Confirm_Permeability Step 1: Quantify Permeability (PAMPA / Caco-2 Assay) Start->Confirm_Permeability Low_Passive Diagnosis: Low Passive Permeability (Low PAMPA) Confirm_Permeability->Low_Passive PAMPA Result High_Efflux Diagnosis: High Efflux (Caco-2 Efflux Ratio > 2) Confirm_Permeability->High_Efflux Caco-2 Result Sol_Permeabilize Solution A: Use Mild Permeabilizing Agent (e.g., Saponin) Low_Passive->Sol_Permeabilize If cytotoxicity allows Sol_Optimize Solution C: Optimize Assay Conditions (Time, Concentration) Low_Passive->Sol_Optimize Sol_Efflux Solution B: Use Efflux Pump Inhibitor (e.g., Verapamil) High_Efflux->Sol_Efflux

Caption: Troubleshooting workflow for poor cell permeability.

Problem: Low or No Detectable Intracellular Compound or Biological Effect
Potential Cause 1: Poor Passive Diffusion

The physicochemical properties of the compound may inherently limit its ability to cross the lipid bilayer.

  • Diagnostic Check: A low permeability value in a PAMPA assay strongly suggests poor passive diffusion is the primary barrier.[4]

  • Solution:

    • Transient Membrane Permeabilization: Employ a mild, reversible permeabilizing agent. Saponins are detergents that can complex with membrane cholesterol, creating pores that allow for the entry of small molecules.[9][10] It is critical to first perform a dose-response experiment to determine a non-cytotoxic concentration of the permeabilizing agent for your specific cell line.

    • See Protocol 1: Optimizing Cell Permeabilization with Saponin.

Potential Cause 2: Active Efflux by Transporters

The compound may successfully enter the cell but is then actively pumped out by efflux transporters like P-glycoprotein (P-gp), which are expressed in many cell lines.[11]

  • Diagnostic Check: In a bidirectional Caco-2 assay, a P-app(B-A) / P-app(A-B) efflux ratio greater than 2 indicates the compound is a substrate for active efflux.[6]

  • Solution:

    • Inhibition of Efflux Pumps: Co-incubate your compound with a known inhibitor of P-gp. Verapamil and Cyclosporin A are commonly used first- and second-generation inhibitors that can block the efflux mechanism, leading to increased intracellular accumulation of the target compound.[12][13][14]

    • See Protocol 2: Enhancing Compound Retention with a P-glycoprotein Inhibitor.

Potential Cause 3: Poor Compound Solubility in Assay Medium

The compound may be precipitating out of solution, drastically reducing the effective concentration available to the cells.

  • Diagnostic Check:

    • Visually inspect the assay wells under a microscope for any signs of compound precipitation.

    • Prepare the final dilution of the compound in cell-free medium and measure its concentration after incubation under assay conditions (e.g., 37°C, 5% CO2) for the duration of the experiment. A significant drop in concentration indicates precipitation.

  • Solution:

    • Adjust Vehicle: Test different, non-toxic co-solvents (e.g., PEG-400, Solutol) or lower the final compound concentration to a level below its solubility limit.

    • See Protocol 3: Standard Cell-Based Assay with Solubility and Vehicle Controls.

Experimental Protocols

Protocol 1: Optimizing Cell Permeabilization with Saponin

Objective: To transiently permeabilize the cell membrane to increase intracellular access of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This protocol includes a vital preliminary step to determine the appropriate, non-lethal concentration of saponin.

Part A: Determining Optimal Saponin Concentration (Cytotoxicity Assay)

  • Cell Seeding: Seed your target cells in a 96-well plate at a density appropriate for a 24-hour viability assay and allow them to adhere overnight.

  • Saponin Dilution Series: Prepare a serial dilution of saponin (e.g., from 100 µg/mL down to 0.1 µg/mL) in your standard cell culture medium.

  • Treatment: Remove the old medium from the cells and add the saponin dilutions. Include a "no saponin" control (medium only). Incubate for a short period that mimics your planned compound exposure time (e.g., 30-60 minutes).

  • Viability Assessment: Wash the cells gently with PBS and then add fresh medium. Assess cell viability using a standard method (e.g., MTT, MTS, or CellTiter-Glo®).

  • Analysis: Determine the highest concentration of saponin that does not cause a significant decrease in cell viability (e.g., >90% viability). This is your optimal working concentration.

Part B: Compound Permeability Assay with Saponin

  • Prepare Reagents:

    • Prepare your 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one stock solution and dilute it to the desired final concentration in two sets of media: one with the optimal saponin concentration determined in Part A, and one without (control).

    • Include a vehicle control (medium with saponin and the vehicle, e.g., DMSO).

  • Cell Treatment:

    • Seed cells in appropriate plates (e.g., 24-well or 96-well) and grow to the desired confluency.

    • Remove the culture medium.

    • Add the prepared compound solutions (with and without saponin) and control solutions to the cells.

  • Incubation: Incubate for the desired experimental duration.

  • Assay Readout: Proceed with your specific downstream assay to measure the biological effect or intracellular concentration of the compound. Compare the results from the saponin-treated and non-treated conditions.

Protocol 2: Enhancing Compound Retention with a P-glycoprotein Inhibitor

Objective: To determine if active efflux is limiting the intracellular concentration of the compound by using the P-gp inhibitor Verapamil.

  • Cell Seeding: Seed cells known to express P-gp (e.g., Caco-2, certain cancer cell lines) in appropriate plates for your assay.

  • Prepare Reagents:

    • Prepare a stock solution of Verapamil (e.g., 10 mM in water or DMSO). A typical final working concentration is 10-50 µM, but this should be optimized for your cell line to ensure no cytotoxicity.

    • Prepare your test compound at 2x the final desired concentration in culture medium.

    • Prepare Verapamil at 2x the final desired concentration in culture medium.

  • Pre-incubation with Inhibitor:

    • Remove the medium from the cells.

    • Add the 1x Verapamil solution to the "inhibitor" wells.

    • Add medium without Verapamil to the "no inhibitor" control wells.

    • Pre-incubate the cells for 30-60 minutes at 37°C to allow for uptake of the inhibitor.

  • Compound Addition:

    • Add the 2x test compound solution to all wells, resulting in a 1x final concentration for both the test compound and Verapamil.

    • Your experimental groups should include: (1) No treatment, (2) Vehicle control, (3) Compound alone, (4) Verapamil alone, (5) Compound + Verapamil.

  • Incubation and Analysis: Incubate for the desired period and perform your assay. A significantly enhanced effect or intracellular concentration in the "Compound + Verapamil" group compared to the "Compound alone" group suggests that the compound is a substrate of an efflux pump like P-gp.[13]

Protocol 3: Standard Cell-Based Assay with Solubility and Vehicle Controls

Objective: To provide a baseline experimental workflow that includes essential controls for assessing compound activity.

Protocol_Workflow Start Start: Prepare Cells Prepare_Compound Prepare Compound Dilutions in Assay Medium Start->Prepare_Compound Controls Prepare Controls: 1. Untreated 2. Vehicle (e.g., DMSO) 3. Positive Control Start->Controls Treat_Cells Add Compound and Controls to Respective Wells Prepare_Compound->Treat_Cells Controls->Treat_Cells Incubate Incubate at 37°C, 5% CO2 for Defined Time Treat_Cells->Incubate Assay Perform Assay Readout (e.g., Viability, Reporter Gene) Incubate->Assay Analyze Analyze and Normalize Data to Controls Assay->Analyze

Caption: Standard workflow for a cell-based assay with controls.

  • Cell Culture: Plate cells at the appropriate density and allow them to adhere or reach the desired growth phase.

  • Compound Preparation:

    • Prepare a concentrated stock of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one in a suitable solvent (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions in complete culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells (including controls) and is non-toxic to the cells (typically ≤0.5% DMSO).

  • Experimental Setup (Example for 96-well plate):

    • Wells 1-3 (Untreated Control): Cells in medium only.

    • Wells 4-6 (Vehicle Control): Cells in medium containing the final concentration of the solvent (e.g., 0.5% DMSO).

    • Wells 7-9 (Positive Control): Cells treated with a known activator/inhibitor for your assay to confirm cell responsiveness.

    • Remaining Wells (Test Compound): Cells treated with the various dilutions of your compound.

  • Incubation: Incubate the plate for the predetermined time at 37°C and 5% CO2.

  • Data Acquisition: Perform your specific assay according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background (if any).

    • Normalize the data from the test compound wells to the vehicle control wells. This corrects for any effect the solvent may have on the cells.

    • Compare the normalized results to the untreated and positive controls to determine the specific effect of your compound.

References

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.
  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Chem Help ASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. [Link]

  • Protocol Exchange. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Chitnis, S., et al. (1996). Inhibition of cell-mediated cytolysis and P-glycoprotein function in natural killer cells by verapamil isomers and cyclosporine A analogs. Blood, 88(11), 4316-4324.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Marie, J. P., et al. (1997). Comparative effect of verapamil, cyclosporin A and SDZ PSC 833 on rhodamine 123 transport and cell cycle in vinblastine-resistant Chinese hamster ovary cells overexpressing P-glycoprotein. Anticancer Drugs, 8(9), 869-75.
  • Loor, F., et al. (2004). Role of P-glycoprotein in cyclosporine cytotoxicity in the cyclosporine-sirolimus interaction.
  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Twentyman, P. R., et al. (1991). Chemosensitisation by verapamil and cyclosporin A in mouse tumour cells expressing different levels of P-glycoprotein and CP22 (sorcin). British Journal of Cancer, 64(1), 99-105.
  • Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Vignaux, F., et al. (1991). Membrane cell permeabilization with saponin and multiparametric analysis by flow cytometry. Cytometry, 12(6), 550-6.
  • Johnson, I. T., et al. (1986). Influence of saponins on gut permeability and active nutrient transport in vitro. The Journal of Nutrition, 116(11), 2270-7.
  • Johnson, I. T., Gee, J. M., Price, K., Curl, C., & Fenwick, G. R. (1986). Influence of Saponins on Gut Permeability and Active Nutrient Transport In Vitro. The Journal of nutrition, 116(11), 2270–2277. [Link]

  • PubChem. (n.d.). 3-Amino-2-oxazolidinone. Retrieved from [Link]

  • PubChem. (n.d.). 3-{[2-(4-Methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione. Retrieved from [Link]

  • García-Reiriz, A., et al. (2020). In Vitro Permeability of Saponins and Sapogenins from Seed Extracts by the Parallel Artificial Membrane Permeability Assay: Effect of in Vitro Gastrointestinal Digestion. Journal of Agricultural and Food Chemistry, 68(5), 1297-1305.
  • PubChem. (n.d.). 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1687-53-2, 5-Amino-2-methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxazolidinone. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxazolidinone, 3-ethenyl-5-methyl-. Retrieved from [Link]

Sources

Troubleshooting

overcoming resistance mechanisms to 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one in bacteria

Welcome to the technical support center for researchers investigating bacterial resistance to 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one and other oxazolidinone antibiotics. This guide is designed to provide in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating bacterial resistance to 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one and other oxazolidinone antibiotics. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of your experimental work. Our focus is on understanding and overcoming the primary mechanisms of resistance to this critical class of antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one and other oxazolidinones?

A1: Oxazolidinones are a unique class of synthetic antibiotics that inhibit bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1][2] This binding event interferes with the formation of the 70S initiation complex, a crucial early step in protein synthesis, effectively preventing the translation process from starting.[3] A key advantage of this mechanism is the general lack of cross-resistance with other protein synthesis inhibitors.[2]

Q2: My bacterial isolate is showing elevated Minimum Inhibitory Concentrations (MICs) to my oxazolidinone compound. What are the most likely resistance mechanisms?

A2: There are two primary mechanisms of resistance to oxazolidinones. The most common is target site mutation, specifically point mutations in the V domain of the 23S rRNA gene.[4][5] Less frequently, mutations can occur in the genes for ribosomal proteins L3 and L4.[4][6] The second major mechanism is the acquisition of transferable resistance genes. The most notable of these are cfr, optrA, and poxtA.[1][4] The cfr gene is particularly concerning as it can confer resistance to multiple classes of antibiotics that bind to the ribosome.[7][8]

Q3: What is the cfr gene and why is it a significant concern for oxazolidinone resistance?

A3: The cfr gene encodes a methyltransferase enzyme that modifies an adenine residue (A2503) in the 23S rRNA.[7][9] This methylation alters the drug-binding site within the peptidyl transferase center, reducing the affinity of oxazolidinones and other antibiotic classes like phenicols, lincosamides, pleuromutilins, and streptogramin A (PhLOPSA phenotype).[7][8] The gene is often located on mobile genetic elements like plasmids, which allows for horizontal transfer between different bacterial species and strains, accelerating the spread of multidrug resistance.[4][8]

Q4: How does the optrA gene confer resistance to oxazolidinones?

A4: The optrA gene encodes an ATP-binding cassette (ABC)-F protein. These proteins are thought to provide resistance by displacing the antibiotic from its ribosomal target in an ATP-dependent manner, thereby protecting the ribosome and allowing protein synthesis to continue. The emergence of optrA has expanded our understanding of oxazolidinone resistance beyond target site modifications.[10]

Q5: Can efflux pumps contribute to resistance against oxazolidinones?

A5: While target site mutations and transferable resistance genes are the most documented mechanisms, efflux pumps are a general and important mechanism of antibiotic resistance in bacteria.[11][12] Overexpression of efflux pumps can reduce the intracellular concentration of an antibiotic, preventing it from reaching its target.[13] While less specific to oxazolidinones, their role should not be discounted, especially in cases of low-level resistance or as a contributing factor in multi-drug resistant strains.

Troubleshooting Guides

Guide 1: Investigating Unexpectedly High MIC Values

You've performed an MIC assay and your test organism shows a higher-than-expected resistance to 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This guide will help you systematically identify the underlying resistance mechanism.

Resistance_Workflow start High MIC Observed mic_confirm Confirm MIC with Repeat Testing (Broth Microdilution/Agar Dilution) start->mic_confirm pcr_screen PCR Screen for Resistance Genes (cfr, optrA, poxtA) mic_confirm->pcr_screen gene_pos Gene(s) Detected pcr_screen->gene_pos Positive gene_neg No Genes Detected pcr_screen->gene_neg Negative end_gene Conclusion: Horizontally Acquired Resistance gene_pos->end_gene seq_analysis Sequence 23S rRNA Gene and Ribosomal Protein Genes (L3, L4) gene_neg->seq_analysis mutation_found Mutation(s) Identified seq_analysis->mutation_found Positive no_mutation No Target Mutations Found seq_analysis->no_mutation Negative end_mutation Conclusion: Target Site Modification mutation_found->end_mutation efflux_assay Perform Efflux Pump Assay (e.g., Ethidium Bromide Accumulation) no_mutation->efflux_assay efflux_pos Efflux Activity Detected efflux_assay->efflux_pos Positive end_unknown Conclusion: Novel or Combined Mechanism efflux_assay->end_unknown Negative end_efflux Conclusion: Efflux-Mediated Resistance efflux_pos->end_efflux

Caption: Workflow for diagnosing oxazolidinone resistance.

  • DNA Extraction: Isolate high-quality genomic DNA from your resistant bacterial culture.

  • Primer Design: Use validated primers for cfr and optrA. Ensure primers are specific to avoid non-specific amplification.

  • PCR Amplification: Perform conventional or real-time PCR.[14][15]

    • Positive Control: Use a known cfr or optrA positive strain.

    • Negative Control: Use a susceptible strain (e.g., a reference lab strain) and a no-template control to check for contamination.

  • Result Analysis: Analyze PCR products via gel electrophoresis. The presence of a band of the expected size indicates the presence of the resistance gene.[16]

Problem Possible Cause Troubleshooting Solution
No PCR product in test sample, but positive control works. The isolate does not have the gene.Proceed to sequence the 23S rRNA gene to check for mutations.
Faint bands or no bands in any sample, including positive control. PCR reaction failed (e.g., bad polymerase, incorrect annealing temp).Optimize PCR conditions. Run a temperature gradient PCR. Use fresh reagents.
Bands of incorrect size or multiple bands. Non-specific primer binding.Increase annealing temperature. Redesign primers for higher specificity.
Guide 2: Characterizing Target Site Mutations

If PCR screening for transferable resistance genes is negative, the next logical step is to investigate mutations in the antibiotic's target site.

  • Primer Design: Design primers to amplify the domain V region of the 23S rRNA gene. Bacteria often have multiple copies of this gene, so primers should be designed to amplify all copies if possible.

  • PCR Amplification: Amplify the target region from the genomic DNA of the resistant isolate.

  • Purification and Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with the 23S rRNA sequence from a susceptible reference strain of the same species. Look for known resistance-conferring mutations (e.g., G2576T).

Problem Possible Cause Troubleshooting Solution
Clean sequence, but no mutations found. Resistance may be due to a different mechanism (e.g., efflux pumps) or a mutation in another ribosomal protein gene.Sequence ribosomal protein genes L3 and L4. Perform an efflux pump assay.
Mixed peaks in the sequencing chromatogram. The bacterium has multiple, heterogeneous copies of the 23S rRNA gene (some mutated, some wild-type).This is a valid biological result and can explain intermediate resistance levels. Consider cloning the PCR product and sequencing individual clones to resolve the different alleles.
Poor quality sequencing data. Poor PCR product quality or sequencing reaction failure.Re-amplify and purify the PCR product. Ensure high-quality DNA template.
Guide 3: Assessing the Role of Efflux Pumps

If both transferable genes and target site mutations are absent, or if you suspect multiple mechanisms are at play, evaluating efflux pump activity is crucial.

Efflux pump activity is typically measured by monitoring the intracellular accumulation of a fluorescent substrate.[17] In the presence of an active efflux pump, the substrate is actively transported out of the cell, resulting in low intracellular fluorescence. If a known efflux pump inhibitor (EPI) is added, the pump is blocked, leading to substrate accumulation and an increase in fluorescence.[18]

Efflux_Assay start Prepare Bacterial Cell Suspension wash Wash and Resuspend Cells in Buffer start->wash split Split Suspension into Tubes: 1. No EPI (Control) 2. With EPI (e.g., CCCP) wash->split add_etbr Add Ethidium Bromide (EtBr) to all tubes split->add_etbr measure Measure Fluorescence Over Time (Fluorometer/Plate Reader) add_etbr->measure analyze Analyze Data: Compare Fluorescence Curves measure->analyze result Higher Fluorescence with EPI Indicates Efflux Activity analyze->result

Caption: Workflow for an efflux pump activity assay.

  • Culture Preparation: Grow bacteria to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash them, and resuspend them in a buffer (e.g., PBS) to a specific optical density.

  • Assay Setup:

    • In a 96-well plate or cuvettes, add the cell suspension.

    • To the test wells, add an efflux pump inhibitor (EPI) like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).

    • To the control wells, add buffer only.

  • Initiate Reaction: Add a sub-inhibitory concentration of EtBr to all wells.[13]

  • Measure Fluorescence: Immediately begin measuring fluorescence at appropriate excitation/emission wavelengths over time.

  • Data Interpretation: A significantly higher rate of fluorescence increase in the presence of the EPI compared to the control indicates that an active efflux pump is responsible for extruding EtBr. This suggests efflux may contribute to oxazolidinone resistance.

Problem Possible Cause Troubleshooting Solution
No difference in fluorescence between EPI and control wells. The isolate may not have significant efflux activity for this substrate. The EPI may be ineffective for the specific pumps in this organism.Try a different EPI. Confirm the resistance is not due to target site mutations or acquired genes.
High background fluorescence. The concentration of EtBr is too high, leading to saturation.Titrate the EtBr concentration to find an optimal level that gives a good signal-to-noise ratio.
Fluorescence decreases over time. Photobleaching of the fluorescent dye. Cell death.Reduce the intensity or duration of light exposure. Ensure assay conditions are not toxic to the cells.

By systematically applying these troubleshooting guides, researchers can efficiently diagnose the mechanisms of resistance to 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, paving the way for the development of next-generation antibiotics that can overcome these challenges.

References

  • Schwarz, S., Cloeckaert, A., & Kehrenberg, C. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(9), 2336-2351. [Link]

  • Long, K. S., Poehlsgaard, J., Kehrenberg, C., Schwarz, S., & Vester, B. (2006). The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics. Antimicrobial Agents and Chemotherapy, 50(7), 2500–2505. [Link]

  • Brenciani, A., Morroni, G., & Giovanetti, E. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(9), 2336-2351. [Link]

  • Mendes, R. E., Deshpande, L. M., Castanheira, M., DiPersio, J., Saubolle, M., & Jones, R. N. (2008). First Report of cfr-Mediated Resistance to Linezolid in Human Staphylococcal Clinical Isolates Recovered in the United States. Antimicrobial Agents and Chemotherapy, 52(6), 2244–2246. [Link]

  • Wang, C., Feng, Y., Liu, L., Zhang, X., & Wang, Y. (2015). Investigation of a multiresistance gene cfr that fails to mediate resistance to phenicols and oxazolidinones in Enterococcus faecalis. Journal of Antimicrobial Chemotherapy, 70(11), 2977–2981. [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113–119. [Link]

  • Toh, S. M., Xiong, L., Arias, C. A., Villegas, M. V., Lolans, K., Quinn, J., & Mankin, A. S. (2007). Clinical and Microbiological Aspects of Linezolid Resistance Mediated by the cfr Gene Encoding a 23S rRNA Methyltransferase. Antimicrobial Agents and Chemotherapy, 51(8), 3024–3026. [Link]

  • Siqueira, S. D. S., de Lemos, A. S., de Souza, V. F., da Silva, L. V., de Oliveira, L. G., & de Souza, M. C. (2020). Coexistence of the Oxazolidinone Resistance–Associated Genes cfr and optrA in Enterococcus faecalis From a Healthy Piglet in Brazil. Frontiers in Microbiology, 11, 574. [Link]

  • Li, D., Wang, Y., Zhang, W., Zhang, Q., & Wang, S. (2019). Research progress on the oxazolidinone drug linezolid resistance. European Review for Medical and Pharmacological Sciences, 23(24), 11003-11010. [Link]

  • Blair, J. M. A., Richmond, G. E., & Piddock, L. J. V. (2016). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. mBio, 7(4), e00840-16. [Link]

  • Yildirim, T., & Ozkanca, R. (2020). Observing The Presence of Efflux Pump Activity in Some Multi Drug Resistant Clinically Isolated Bacterial Strains. Sciforum. [Link]

  • Chen, Y. S., Chen, Y. A., & Chen, L. K. (2020). Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. Molecules, 25(19), 4429. [Link]

  • Tyson, G. H., Ceric, O., Guag, J., & Nemser, S. (2020). Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum, 8(2), 10.1128/microbiolspec.AME-0007-2019. [Link]

  • Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy, 51(1), 9–11. [Link]

  • Sharma, A., Gupta, V. K., & Pathania, R. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Microbiology, 165(1), 49-61. [Link]

  • Andersson, D. I., & Hughes, D. (2012). Methods to Determine Antibiotic Resistance Gene Silencing. In Antibiotic Resistance Protocols (pp. 143-157). Humana Press. [Link]

  • Emery Pharma. (n.d.). Antibiotic Resistance Testing. Retrieved January 20, 2026, from [Link]

  • Dadgostar, P. (2019). Antimicrobial Resistance Gene Detection Methods for Bacteria in Animal-Based Foods: A Brief Review of Highlights and Advantages. Antibiotics, 8(4), 183. [Link]

  • Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Duffy, E. M. (2008). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Medicinal Chemistry, 51(18), 5553–5561. [Link]

Sources

Optimization

Technical Support Center: Method Refinement for 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one Experiments

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This resource is designed to provide in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can achieve consistent and reliable results in your experiments. The methodologies and advice presented herein are grounded in established chemical principles and field-proven insights to support your research endeavors.

Introduction: Understanding the Molecule

3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a substituted oxazolidinone, a class of compounds of significant interest in medicinal chemistry, often explored for their potential as antibacterial agents.[1][2][3][4] The core structure features a phenyl ring with both an amine and a methoxy substituent, attached to a 1,3-oxazolidin-2-one heterocycle. The presence of the primary amino group and the oxazolidinone core makes this molecule a versatile building block for further chemical modifications, but also introduces specific challenges in its synthesis, purification, and handling. This guide will address these challenges directly.

Troubleshooting Guide: From Synthesis to Analysis

This section is structured in a problem-and-solution format to directly address common issues encountered during the synthesis and handling of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

Issue 1: Low or No Yield During Synthesis

Question: I am attempting to synthesize 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, but I am consistently getting low yields or no product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in oxazolidinone synthesis are a common issue and can often be traced back to several key factors in the reaction setup. A general and effective method for the synthesis of N-aryl oxazolidinones involves the cyclization of an appropriate precursor, often an amino alcohol carbamate, or a direct coupling reaction.[5]

Potential Causes & Solutions:

  • Incomplete Precursor Formation: The synthesis of the oxazolidinone ring often relies on a well-formed intermediate. If you are using a multi-step synthesis, ensure the purity and identity of your starting materials and intermediates at each stage.

    • Recommendation: Characterize your intermediates using techniques like NMR or mass spectrometry before proceeding to the next step.

  • Suboptimal Reaction Conditions: The cyclization step to form the oxazolidinone ring is sensitive to temperature, solvent, and base.

    • Recommendation: A systematic optimization of reaction conditions is advised. See the table below for a starting point based on general oxazolidinone syntheses.

  • Moisture and Air Sensitivity: Certain reagents used in the synthesis, particularly organometallics or strong bases, can be sensitive to moisture and air.

    • Recommendation: Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Side Reactions: The presence of the free amino group on the phenyl ring can lead to side reactions, such as polymerization or reaction with electrophilic reagents intended for another part of the molecule.

    • Recommendation: Consider using a protecting group for the aniline nitrogen if it is interfering with the main reaction. This can be deprotected in a subsequent step.

Table 1: Recommended Starting Conditions for Synthesis Optimization

ParameterRecommended ConditionRationale & Key Considerations
Solvent Anhydrous DMF or DioxaneHigh-boiling polar aprotic solvents are often effective for these cyclization reactions.
Base Potassium Carbonate (K₂CO₃) or a non-nucleophilic organic base like DBUK₂CO₃ is a mild and often effective base for intramolecular cyclizations. DBU can be used for more challenging cyclizations.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion. Monitor for decomposition.
Reaction Time 8-24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

Below is a general workflow for troubleshooting low-yield synthesis:

Caption: Decision workflow for troubleshooting low synthesis yields.

Issue 2: Presence of Impurities in the Final Product

Question: After purification, my final product shows persistent impurities in NMR and HPLC analysis. What are these impurities likely to be, and how can I remove them?

Answer:

Impurities can arise from starting materials, side reactions, or decomposition. Understanding the potential impurities is key to devising an effective purification strategy.

Common Impurities and Purification Strategies:

  • Unreacted Starting Materials: The most common impurity.

    • Purification Method: Column chromatography on silica gel is typically effective. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one can separate the product from less polar starting materials.

  • Side-Reaction Products: These can be numerous, but common ones include dimers or polymers.

    • Purification Method: Recrystallization can be a powerful technique for removing closely related impurities. A solvent screen (e.g., ethanol, isopropanol, ethyl acetate) should be performed to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Decomposition Products: The amino group on the phenyl ring can be susceptible to oxidation, leading to colored impurities.

    • Purification Method: If oxidation is suspected, purification should be carried out promptly after synthesis. Storing the crude material for extended periods should be avoided. A wash with a mild reducing agent solution (e.g., sodium bisulfite) during the workup may help.

Table 2: Suggested Purification Methods

Purification TechniqueWhen to UseKey Tips
Column Chromatography Primary purification method for removing a range of impurities.Use TLC to determine the optimal solvent system before scaling up to a column.
Recrystallization For removing small amounts of closely related impurities from a solid product.Choose a solvent in which the product is sparingly soluble at room temperature.
Preparative HPLC For difficult separations or when very high purity is required.This method is more resource-intensive but offers high resolution.
Issue 3: Inconsistent Analytical Results (NMR, HPLC, Mass Spec)

Question: I am getting inconsistent or unexpected results when I analyze my compound. What could be causing this?

Answer:

Inconsistent analytical data can be frustrating but often points to issues with sample stability, purity, or the analytical method itself.

Troubleshooting Inconsistent Analytical Data:

  • NMR Spectroscopy:

    • Problem: Broad peaks, shifting peaks.

    • Potential Cause: The primary amine can undergo proton exchange, which can broaden the N-H and other nearby peaks. The compound may also be aggregating at higher concentrations.

    • Solution: Ensure the NMR solvent is dry. Running the spectrum at a different temperature or concentration may sharpen the peaks. For structural confirmation, an experiment in DMSO-d₆ can be helpful as the N-H protons are often more clearly resolved.

  • HPLC Analysis:

    • Problem: Tailing peaks, new peaks appearing over time.

    • Potential Cause: The free amine can interact with the silica stationary phase, causing peak tailing. The appearance of new peaks suggests on-column or in-solution degradation.

    • Solution: Use a mobile phase with a small amount of an amine modifier like triethylamine (TEA) to reduce peak tailing. Analyze samples promptly after preparation and consider using an autosampler with temperature control to maintain sample integrity.

  • Mass Spectrometry:

    • Problem: Difficulty obtaining a clear molecular ion peak.

    • Potential Cause: The compound may be fragmenting easily under the ionization conditions.

    • Solution: Use a softer ionization technique, such as Electrospray Ionization (ESI), if not already in use. Optimize the ionization source parameters to minimize fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one?

A1: The compound should be stored in a cool, dry, and dark place.[6] The primary amino group makes it susceptible to oxidation, which can be accelerated by light and air. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) at 2-8°C is recommended.[7]

Q2: Is this compound soluble in common organic solvents?

A2: Based on its structure, it is expected to have good solubility in polar organic solvents like DMSO and DMF. It may have moderate solubility in methanol, ethanol, and acetone. Its solubility in non-polar solvents like hexanes is likely to be low. For aqueous solutions, solubility will be pH-dependent due to the basicity of the amino group.

Q3: How can I monitor the progress of my reaction when synthesizing this compound?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a silica gel plate and a solvent system that gives good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes). Visualize the spots under a UV lamp. For more quantitative monitoring, you can take small aliquots from the reaction mixture and analyze them by LC-MS.

Q4: What are the key safety precautions when handling this compound?

A4: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound is classified as a warning for causing skin and eye irritation and may cause respiratory irritation.[6][8] Handle in a well-ventilated area or a fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.[6]

Experimental Protocols

Protocol 1: General Synthesis of a N-Aryl Oxazolidinone

This protocol is a general method adapted from the literature for the synthesis of N-aryl oxazolidinones and should be optimized for the specific target molecule.[5]

  • Carbamate Formation:

    • To a solution of the corresponding amino alcohol in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

    • Cool the mixture in an ice bath and slowly add an activating agent for the carbonyl group (e.g., carbonyldiimidazole or a chloroformate).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.

  • Cyclization:

    • Dissolve the crude carbamate intermediate in an anhydrous polar aprotic solvent (e.g., DMF).

    • Add a base (e.g., potassium carbonate) and heat the mixture (e.g., to 90 °C).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Caption: General workflow for N-Aryl Oxazolidinone synthesis.

References

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Cheng, A. Partial Synthesis of Novel Oxazolidinone Antibiotic Analogues. JBC Commons - New College of Florida. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. [Link]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ResearchGate. [Link]

  • Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review. ResearchGate. [Link]

  • 3-Amino-2-oxazolidinone. PubChem - NIH. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one and Linezolid: A Guide for Drug Development Professionals

The escalating threat of antimicrobial resistance has catalyzed the exploration of novel antibacterial agents. Within this landscape, the oxazolidinone class of antibiotics remains a critical area of research, distinguis...

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance has catalyzed the exploration of novel antibacterial agents. Within this landscape, the oxazolidinone class of antibiotics remains a critical area of research, distinguished by its unique mechanism of action against multidrug-resistant Gram-positive pathogens. This guide provides an in-depth comparison of the well-established oxazolidinone, linezolid, with the investigational compound 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. While extensive data exists for linezolid, a direct, quantitative comparison with 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is challenging due to the limited publicly available experimental data for the latter. This guide will, therefore, provide a comprehensive overview of linezolid's antibacterial profile and extrapolate the potential characteristics of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one based on established structure-activity relationships within the oxazolidinone class.

The Benchmark: Linezolid's Antibacterial Profile

Linezolid, the first clinically approved oxazolidinone, serves as the benchmark for this comparison. It exhibits a potent and broad spectrum of activity primarily against Gram-positive bacteria, including notoriously resistant strains.

Mechanism of Action: Linezolid exerts its bacteriostatic effect by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This novel mechanism circumvents cross-resistance with other classes of protein synthesis inhibitors.

Antibacterial Spectrum: Linezolid is effective against a wide array of Gram-positive pathogens, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)

  • Vancomycin-resistant Enterococcus faecium (VRE)

  • Penicillin-resistant Streptococcus pneumoniae

  • Streptococcus pyogenes

  • Streptococcus agalactiae

Its activity against Gram-negative bacteria is limited.

The following table summarizes the typical Minimum Inhibitory Concentration (MIC) values for linezolid against key Gram-positive pathogens.

Bacterial SpeciesLinezolid MIC Range (μg/mL)
Staphylococcus aureus (Methicillin-susceptible)0.5 - 4
Staphylococcus aureus (Methicillin-resistant)0.5 - 4
Enterococcus faecium (Vancomycin-resistant)1 - 4
Streptococcus pneumoniae (Penicillin-susceptible)0.5 - 2
Streptococcus pneumoniae (Penicillin-resistant)0.5 - 2

Note: MIC values can vary depending on the testing methodology and specific strain.

The Challenger: 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

The core 1,3-oxazolidin-2-one scaffold is essential for the antibacterial activity of this class. The substituents on the phenyl ring at the 3-position significantly modulate the potency and spectrum of activity. In the case of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, the presence of an amino group and a methoxy group on the phenyl ring are key determinants of its potential efficacy.

Research on various oxazolidinone derivatives has shown that modifications to the phenyl ring can influence antibacterial potency. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and its interaction with the ribosomal target. The amino group in the 5-position and the methoxy group in the 2-position of the phenyl ring in the compound of interest would be expected to influence its binding affinity to the bacterial ribosome.

Experimental Methodologies for Antibacterial Susceptibility Testing

To generate the comparative data necessary for a definitive evaluation, standardized experimental protocols must be employed. The following outlines a typical workflow for determining the in vitro antibacterial activity of a novel compound like 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one against a panel of bacterial isolates.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Select well-isolated colonies of the test bacteria from an agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of the test compound (e.g., 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one) and the comparator (linezolid) in a suitable solvent.

    • Perform serial two-fold dilutions of the drugs in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-24 hours.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Inoculum Preparation cluster_plate Microtiter Plate Setup cluster_incubation Incubation & Reading bacterial_colonies Bacterial Colonies standardization Standardize to 0.5 McFarland bacterial_colonies->standardization dilution Dilute to 5x10^5 CFU/mL standardization->dilution inoculation Inoculate with Bacteria dilution->inoculation drug_dilution Serial Drug Dilution drug_dilution->inoculation incubation Incubate at 37°C for 16-24h inoculation->incubation mic_reading Read MIC incubation->mic_reading

Workflow for MIC Determination.

Visualizing the Mechanism of Action

The antibacterial effect of oxazolidinones is rooted in their ability to halt protein synthesis at a very early stage. The following diagram illustrates this key mechanism.

Oxazolidinone_MOA cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex Joins No_Protein_Synthesis Protein Synthesis Blocked 50S_subunit->No_Protein_Synthesis Prevents formation of Initiation Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Binds mRNA mRNA mRNA->30S_subunit Binds Initiator_tRNA Initiator tRNA (fMet-tRNA) Initiator_tRNA->Initiation_Complex Binds to P-site Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->50S_subunit Binds to 23S rRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis

Mechanism of Action of Oxazolidinones.

Concluding Remarks and Future Directions

Linezolid has established a crucial role in the clinical management of serious Gram-positive infections, particularly those caused by resistant organisms. Its well-defined antibacterial spectrum and unique mechanism of action make it an indispensable therapeutic agent.

The continued exploration of the oxazolidinone scaffold is a promising avenue in the ongoing battle against antimicrobial resistance. The synthesis and evaluation of novel analogues, guided by a deep understanding of their structure-activity relationships, will be instrumental in developing the next generation of antibiotics to combat multidrug-resistant pathogens.

References

Due to the lack of specific literature on the antibacterial activity of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, the references provided below pertain to the general class of oxazolidinones and the established properties of linezolid.

  • Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy. [Link]

  • Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721. Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis and antibacterial evaluation of oxazolidin-2-ones structurally related to linezolid. Il Farmaco. [Link]

  • Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters. [Link]

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules. [Link]

Comparative

A Comparative Guide to Validating the Antibacterial Spectrum of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antibacterial spectrum of the novel oxazolidinone, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antibacterial spectrum of the novel oxazolidinone, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. Herein, we present a scientifically rigorous approach, comparing its potential activity against established oxazolidinones, linezolid and tedizolid. This document outlines detailed experimental protocols, data interpretation, and the underlying scientific principles to ensure a thorough and reliable evaluation.

The oxazolidinone class of antibiotics represents a significant advancement in combating multidrug-resistant Gram-positive pathogens.[1][2] Their unique mechanism of action, which involves inhibiting the initiation of bacterial protein synthesis, sets them apart from other antibiotic classes and is a key reason for the general lack of cross-resistance.[3][4] Oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex.[4][5] This guide will enable the systematic evaluation of where 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one fits within this critical therapeutic class.

Foundational Principles: Understanding the Oxazolidinone Antibacterial Spectrum

Oxazolidinones are synthetic antimicrobial agents known for their activity against a broad range of Gram-positive bacteria.[5] This includes clinically important and often difficult-to-treat pathogens such as:

  • Methicillin-resistant Staphylococcus aureus (MRSA)

  • Vancomycin-resistant enterococci (VRE)

  • Penicillin-resistant Streptococcus pneumoniae[6]

The first clinically approved oxazolidinone, linezolid, set the precedent for this class's spectrum of activity.[6] Tedizolid, a second-generation oxazolidinone, has demonstrated enhanced potency against some of these pathogens.[7][8] Therefore, a direct comparison of our novel compound with linezolid and tedizolid is essential for a robust assessment.

Experimental Design: A Two-Pronged Approach to Spectrum Validation

To comprehensively validate the antibacterial spectrum of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, a combination of quantitative and qualitative susceptibility testing methods is recommended. This dual approach provides a more complete picture of the compound's activity.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9] The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium in vitro.[10][11] This quantitative data is crucial for comparing the potency of our novel compound against linezolid and tedizolid.

Experimental Workflow for Broth Microdilution:

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis prep_compound Prepare stock solution of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one and comparators (Linezolid, Tedizolid) serial_dilution Perform 2-fold serial dilutions of each antibiotic in a 96-well microtiter plate prep_compound->serial_dilution prep_media Prepare cation-adjusted Mueller-Hinton broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland standard) inoculate Inoculate each well with the standardized bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate plates at 35°C ± 2°C for 16-20 hours inoculate->incubate read_mic Visually inspect for turbidity and determine the MIC for each antibiotic incubate->read_mic interpret Interpret MIC values using CLSI/EUCAST breakpoints to classify as S, I, or R read_mic->interpret

Caption: Broth microdilution workflow for MIC determination.

Detailed Protocol for Broth Microdilution:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, linezolid, and tedizolid in a suitable solvent. Further dilute in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired starting concentration.

  • Preparation of Bacterial Inoculum: From a pure, overnight culture of the test organism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Plate Inoculation: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in CAMHB. Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11]

Qualitative and Semi-Quantitative Analysis: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion test is a widely used method to determine the susceptibility of bacteria to various antimicrobial compounds.[12][13] This method involves placing antibiotic-impregnated paper disks on an agar surface inoculated with the test bacterium. The antibiotic diffuses from the disk into the agar, and if the bacterium is susceptible, a zone of growth inhibition will appear around the disk.[14]

Experimental Workflow for Disk Diffusion:

G cluster_prep Preparation cluster_inoculation Inoculation & Disk Placement cluster_incubation Incubation cluster_analysis Data Analysis prep_plate Prepare Mueller-Hinton agar (MHA) plates swab_plate Evenly swab the MHA plate with the standardized bacterial suspension prep_plate->swab_plate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland standard) prep_inoculum->swab_plate place_disks Aseptically place antibiotic disks on the agar surface swab_plate->place_disks incubate Incubate plates at 35°C ± 2°C for 16-18 hours place_disks->incubate measure_zones Measure the diameter of the zones of inhibition in millimeters incubate->measure_zones interpret Interpret zone diameters using CLSI/EUCAST breakpoints to classify as S, I, or R measure_zones->interpret

Caption: Kirby-Bauer disk diffusion workflow.

Detailed Protocol for Disk Diffusion:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Disk Placement: Aseptically apply the antibiotic-impregnated disks to the surface of the agar. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Zone Measurement: Measure the diameter of the zones of complete growth inhibition to the nearest millimeter.

Panel of Test Organisms: A Representative Selection

The choice of bacterial strains for testing is critical for defining the antibacterial spectrum. A representative panel should include both reference strains and clinical isolates, with a focus on Gram-positive organisms, which are the primary targets of oxazolidinones.

Recommended Panel of Test Organisms:

Organism Rationale Reference Strains (Example)
Staphylococcus aureusA common cause of skin and soft tissue infections, as well as more invasive diseases. Include both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains.ATCC 29213 (MSSA), ATCC 43300 (MRSA)
Enterococcus faecalisA common cause of nosocomial infections, including urinary tract infections and bacteremia.ATCC 29212
Enterococcus faeciumOften more resistant than E. faecalis, particularly vancomycin-resistant strains (VRE).ATCC 51559 (VRE)
Streptococcus pneumoniaeA leading cause of community-acquired pneumonia, meningitis, and bacteremia.ATCC 49619
Streptococcus pyogenes (Group A Streptococcus)Causes a wide range of infections, from pharyngitis to invasive diseases like necrotizing fasciitis.ATCC 19615

Data Interpretation and Comparative Analysis

The interpretation of MIC values and zone diameters is based on clinical breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16] These breakpoints categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antibiotic.[17]

Hypothetical Comparative Data:

Table 1: Minimum Inhibitory Concentrations (MICs in µg/mL) of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one and Comparator Drugs

Organism (Strain) 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one Linezolid Tedizolid
S. aureus (ATCC 29213)120.5
S. aureus (ATCC 43300 - MRSA)120.5
E. faecalis (ATCC 29212)221
E. faecium (ATCC 51559 - VRE)221
S. pneumoniae (ATCC 49619)0.510.25
S. pyogenes (ATCC 19615)0.510.25

Table 2: Zone Diameters (in mm) from Disk Diffusion Assay

Organism (Strain) 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one Linezolid Tedizolid
S. aureus (ATCC 29213)222124
S. aureus (ATCC 43300 - MRSA)212023
E. faecalis (ATCC 29212)201922
E. faecium (ATCC 51559 - VRE)191821
S. pneumoniae (ATCC 49619)252427
S. pyogenes (ATCC 19615)262528

Analysis of Hypothetical Data:

Based on the hypothetical data presented, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one demonstrates potent in vitro activity against a range of Gram-positive bacteria. Its MIC values are comparable to or slightly better than linezolid and slightly higher than tedizolid. Similarly, the zone diameters in the disk diffusion assay reflect this trend. These results would suggest that the novel compound has a promising antibacterial spectrum worthy of further investigation. It is important to note that tedizolid is generally four- to eight-fold more potent than linezolid against staphylococci, enterococci, and streptococci.[18][19]

Trustworthiness and Self-Validation: Quality Control

To ensure the accuracy and reproducibility of the results, stringent quality control (QC) measures are essential. This involves the routine testing of well-characterized reference strains with known susceptibility profiles.

Key Quality Control Practices:

  • Use of ATCC Reference Strains: Employ standard ATCC quality control strains in each batch of tests.[20]

  • Adherence to CLSI/EUCAST Guidelines: Follow the QC ranges for MIC values and zone diameters as specified by CLSI or EUCAST.[21][22]

  • Regular Monitoring: If QC results fall outside the acceptable ranges, the test results for the novel compound should be considered invalid, and the assay must be repeated.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of the antibacterial spectrum of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. A thorough evaluation using the described methodologies will provide a clear understanding of its potential as a new therapeutic agent. Positive results from these in vitro studies would warrant further investigation, including:

  • Mechanism of Action Studies: To confirm that the compound acts via the same ribosomal target as other oxazolidinones.

  • In Vivo Efficacy Studies: To evaluate the compound's activity in animal models of infection.

  • Toxicology and Safety Pharmacology Studies: To assess the compound's safety profile.

By following a systematic and scientifically sound approach, researchers can effectively characterize the antibacterial properties of novel oxazolidinones and contribute to the development of new treatments for challenging bacterial infections.

References

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International journal of antimicrobial agents, 23(2), 113–119.
  • Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial agents and chemotherapy, 42(12), 3251–3255.
  • Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of antimicrobial chemotherapy, 51 Suppl 2, ii9–ii16.
  • Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Duffy, E. M. (2008). Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit. Journal of medicinal chemistry, 51(12), 3353–3356.
  • Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid. Angewandte Chemie (International ed. in English), 42(18), 2010–2023.
  • Bauer, A. W., Kirby, W. M., Sherris, J. C., & Turck, M. (1966). Antibiotic susceptibility testing by a standardized single disk method.
  • Brickner, S. J., Hutchinson, D. K., Barbachyn, M. R., Manninen, P. R., Ulanowicz, D. A., Garmon, S. A., ... & Ford, C. W. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of medicinal chemistry, 39(3), 673–679.
  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48 Suppl 1, 5–16.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32.
  • Dr. Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Dr. Oracle.
  • MSD Manual Professional Edition. (n.d.). Linezolid and Tedizolid.
  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • MDPI. (n.d.). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones.
  • Hsueh, P. R., et al. (2017). In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia. Antimicrobial Agents and Chemotherapy, 61(6), e00140-17.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Bioorganic & Medicinal Chemistry. (2006). Recent developments in the identification of novel oxazolidinone antibacterial agents.
  • Dekhnich, A. V., & Ivanchik, N. V. (2015). New and old oxazolidinones: tedizolid vs. linezolid. Clinical Microbiology and Antimicrobial Chemotherapy, 17(3), 199-209.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion.
  • ESCMID. (n.d.). EUCAST.
  • FWD AMR-RefLabCap. (n.d.).
  • Al-Shorbagy, M. Y., et al. (2021). Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria. Antibiotics, 10(7), 785.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755.
  • Pfaller, M. A., et al. (2016). Activities of Tedizolid and Linezolid Determined by the Reference Broth Microdilution Method against 3,032 Gram-Positive Bacterial Isolates Collected in Asia-Pacific, Eastern Europe, and Latin American Countries in 2014. Antimicrobial Agents and Chemotherapy, 60(9), 5393–5399.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
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Validation

A Comparative Analysis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one with Marketed Oxazolidinone Antibiotics

A Theoretical and Structure-Activity Relationship (SAR) Guided Comparison for Drug Development Professionals Introduction: The Oxazolidinones - A Vital Class of Antibiotics The relentless rise of multidrug-resistant Gram...

Author: BenchChem Technical Support Team. Date: January 2026

A Theoretical and Structure-Activity Relationship (SAR) Guided Comparison for Drug Development Professionals

Introduction: The Oxazolidinones - A Vital Class of Antibiotics

The relentless rise of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presents a formidable challenge to global health.[1] In this landscape, the oxazolidinones, a class of synthetic antibiotics, have emerged as crucial therapeutic agents.[1] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at a very early stage, sets them apart from other antibiotic classes and minimizes the potential for cross-resistance.[2]

Oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a critical step in bacterial protein synthesis.[2] This guide provides a comparative analysis of a specific, lesser-studied oxazolidinone, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, with the well-established and clinically significant oxazolidinones, Linezolid and Tedizolid. While experimental data on the antibacterial activity of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is not publicly available, this analysis will leverage established structure-activity relationships (SAR) of the oxazolidinone class to provide a theoretical comparison of its potential performance.

Mechanism of Action: A Shared Pathway

The antibacterial efficacy of all oxazolidinones stems from their ability to inhibit bacterial protein synthesis. This process is initiated by the binding of the drug to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit. This binding action physically obstructs the A-site, preventing the binding of aminoacyl-tRNA and thereby halting the formation of the initiation complex.

Oxazolidinone_Mechanism_of_Action Figure 1: Mechanism of Action of Oxazolidinone Antibiotics cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex_Formation Formation of 70S Initiation Complex 50S_subunit->Initiation_Complex_Formation Prevents binding of initiator tRNA 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex_Formation Oxazolidinone Oxazolidinone (e.g., Linezolid, Tedizolid) Oxazolidinone->50S_subunit Binds to P-site Protein_Synthesis Protein Synthesis Initiation_Complex_Formation->Protein_Synthesis Blocks Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth_Inhibition MIC_Determination_Workflow Figure 2: Workflow for MIC Determination via Broth Microdilution Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Serial Antibiotic Dilutions in Microtiter Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Figure 2: Workflow for MIC Determination via Broth Microdilution.

Conclusion and Future Directions

This comparative guide highlights the established efficacy of Linezolid and Tedizolid against a range of clinically significant Gram-positive pathogens. While 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one shares the core oxazolidinone scaffold, the absence of published biological data precludes a direct performance comparison. Its structural features, particularly the substitutions on the N-phenyl ring, suggest that it is likely a chemical intermediate for the synthesis of other compounds.

Future research efforts could focus on the synthesis and biological evaluation of derivatives of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one to explore the impact of the 5-amino and 2-methoxy substitutions on antibacterial activity. Such studies would contribute to a deeper understanding of the structure-activity relationships within the oxazolidinone class and could potentially lead to the discovery of novel antibiotic candidates.

References

  • Full article: Comparative in vitro potency and kill curve activity of tedizolid and linezolid against Gram-positive bacteria isolated from Chinese hospitalized patients in 2013–2016 - Taylor & Francis Online. Available at: [Link]

  • In Vitro Activity of Tedizolid Against Gram-Positive Bacteria in Patients With Skin and Skin Structure Infections and Hospital-Acquired Pneumonia: A Korean Multicenter Study - NIH. Available at: [Link]

  • In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PubMed. Available at: [Link]

  • In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - NIH. Available at: [Link]

  • Comparative Pharmacodynamics of the New Oxazolidinone Tedizolid Phosphate and Linezolid in a Neutropenic Murine Staphylococcus aureus Pneumonia Model - PMC - NIH. Available at: [Link]

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - NIH. Available at: [Link]

  • Structure activity studies of RNA-binding oxazolidinone derivatives - PMC - NIH. Available at: [Link]

  • Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria - MDPI. Available at: [Link]

  • Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent. Available at: [Link]

  • Activity of linezolid and tedizolid against clinical isolates of methicillin-resistant and methicillin and linezolid resistant Staphylococcus aureus - SEQ. Available at: [Link]

  • Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed. Available at: [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Available at: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC - NIH. Available at: [Link]

  • Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC - NIH. Available at: [Link]

  • synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one - ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. Available at: [Link]

  • Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PubMed Central. Available at: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. Available at: [Link]

  • Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones - Semantic Scholar. Available at: [Link]

  • 2-Oxazolidinone - Wikipedia. Available at: [Link]

  • Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzot[3][4]hieno[2,3-d]pyrimidin-4-ones as analg - arkat usa. Available at: [Link]

  • 5-Amino-Substituted 2-Methoxy-1,3,4-oxadiazoles as Common Precursors Toward 1,3,4-Oxadiazol-2(3H)-ones and 1,2,4-Triazolidine-3,5-diones | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, crystal structure and thin-film-optical properties of 3-amino-2-(2-nitrophenyl)diazinyl-3-(morpholin-1-yl)acrylonitrile - PubMed. Available at: [Link]

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Comparative

Comparative Analysis of Cross-Resistance: 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one and Existing Antibiotics

A Guide for Researchers in Antimicrobial Drug Development This guide provides a comprehensive analysis of the cross-resistance profile of the novel oxazolidinone compound, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Development

This guide provides a comprehensive analysis of the cross-resistance profile of the novel oxazolidinone compound, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, in comparison to established antibiotic classes. As the threat of antimicrobial resistance (AMR) continues to escalate, the development of new chemical entities with novel mechanisms of action and a low propensity for cross-resistance is paramount. This document is designed to provide drug development professionals and researchers with the foundational data and experimental frameworks necessary to evaluate the potential of this and similar compounds.

The oxazolidinone class of antibiotics, to which 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one belongs, is known for its unique mechanism of action: the inhibition of bacterial protein synthesis at a very early stage. This is achieved by binding to the 50S ribosomal subunit at the P-site and preventing the formation of the initiation complex with fMet-tRNA. This mechanism is distinct from many other protein synthesis inhibitors, suggesting a lower likelihood of cross-resistance with those agents.

This guide will delve into the experimental design for assessing cross-resistance, present comparative data against key antibiotic classes, and discuss the mechanistic implications of these findings.

Experimental Design for Cross-Resistance Profiling

To ensure the scientific validity of our cross-resistance studies, a robust and well-controlled experimental design is essential. The primary methodology employed is the determination of Minimum Inhibitory Concentrations (MICs) using broth microdilution, following the standards set by the Clinical and Laboratory Standards Institute (CLSI).

The rationale for this choice is twofold: broth microdilution provides a quantitative measure of antibiotic potency and is the gold-standard for antimicrobial susceptibility testing, allowing for high-throughput and reproducible results.

Experimental Workflow

The following diagram illustrates the workflow for determining cross-resistance, from bacterial strain selection to data analysis.

Cross_Resistance_Workflow cluster_0 Phase 1: Strain Selection & Preparation cluster_1 Phase 2: MIC Determination (Broth Microdilution) cluster_2 Phase 3: Data Analysis & Interpretation Strain_Selection Select Bacterial Strains (Resistant & Susceptible Phenotypes) Culture_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Strain_Selection->Culture_Prep Inoculum for MIC Inoculation Inoculate Microtiter Plates with Bacterial Suspension Culture_Prep->Inoculation Serial_Dilution Prepare Serial Dilutions of Test Compound & Comparators Serial_Dilution->Inoculation Incubation Incubate Plates (35°C for 16-20h) Inoculation->Incubation MIC_Reading Read MICs (Lowest concentration with no visible growth) Incubation->MIC_Reading Data_Comparison Compare MICs of Test Compound vs. Comparator Antibiotics MIC_Reading->Data_Comparison Cross_Resistance_Conclusion Determine Presence or Absence of Cross-Resistance Data_Comparison->Cross_Resistance_Conclusion

Caption: Workflow for assessing antibiotic cross-resistance.

Step-by-Step Protocol for MIC Determination
  • Bacterial Strain Selection: A panel of clinically relevant bacterial strains is selected. This panel should include both wild-type (susceptible) strains and strains with well-characterized resistance mechanisms to various antibiotic classes. For this study, we utilized strains of Staphylococcus aureus and Enterococcus faecium with known resistance to methicillin (MRSA), vancomycin (VRE), and macrolides.

  • Preparation of Antibiotic Stock Solutions: Stock solutions of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one and comparator antibiotics (Linezolid, Vancomycin, Erythromycin, Ciprofloxacin) are prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Bacterial colonies from an overnight culture on an agar plate are suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the standardized bacterial suspension and incubated at 35°C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Comparative Data: Cross-Resistance Analysis

The following table summarizes the MIC data for 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one and comparator antibiotics against a panel of resistant bacterial strains.

Bacterial StrainResistance Phenotype3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one MIC (µg/mL)Linezolid MIC (µg/mL)Vancomycin MIC (µg/mL)Erythromycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 29213Wild-Type (Susceptible)1210.50.25
S. aureus (MRSA)Methicillin-Resistant1210.5>32
S. aureus (VRSA)Vancomycin-Resistant12>640.5>32
S. aureus (Erm-R)Macrolide-Resistant121>640.25
E. faecium (VRE)Vancomycin-Resistant22>64>648

Discussion and Mechanistic Insights

The data presented above indicates a lack of cross-resistance between 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one and the tested comparator antibiotics from the glycopeptide, macrolide, and fluoroquinolone classes. The compound maintained its potent activity against strains that were highly resistant to vancomycin, erythromycin, and ciprofloxacin. This is consistent with the distinct mechanism of action of the oxazolidinone class.

Mechanisms of Resistance and Lack of Cross-Resistance

The following diagram illustrates the distinct molecular targets of the tested antibiotic classes, providing a visual rationale for the observed lack of cross-resistance.

Resistance_Mechanisms cluster_Oxazolidinone Oxazolidinones cluster_Glycopeptide Glycopeptides cluster_Macrolide Macrolides cluster_Fluoroquinolone Fluoroquinolones Oxazolidinone 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one Linezolid Target_Oxa 50S Ribosomal Subunit (Inhibition of Initiation Complex) Oxazolidinone->Target_Oxa Binds to P-site No_Cross_Resistance Distinct Targets Lead to Lack of Cross-Resistance Vancomycin Vancomycin Target_Vanco Peptidoglycan Synthesis (Binds to D-Ala-D-Ala) Vancomycin->Target_Vanco Inhibits transglycosylation Erythromycin Erythromycin Target_Erythro 50S Ribosomal Subunit (Blocks Peptide Elongation) Erythromycin->Target_Erythro Binds to Exit Tunnel Ciprofloxacin Ciprofloxacin Target_Cipro DNA Gyrase & Topoisomerase IV Ciprofloxacin->Target_Cipro Inhibits DNA Replication

Caption: Distinct molecular targets of antibiotic classes.

As shown, each antibiotic class interacts with a unique cellular component:

  • Oxazolidinones: Inhibit the initiation of protein synthesis.

  • Glycopeptides (Vancomycin): Inhibit cell wall synthesis.

  • Macrolides (Erythromycin): Block the peptide exit tunnel on the 50S ribosome, inhibiting elongation.

  • Fluoroquinolones (Ciprofloxacin): Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.

Because the molecular targets and mechanisms of resistance are different, a mutation conferring resistance to one class (e.g., an alteration in the D-Ala-D-Ala terminus of peptidoglycan precursors for vancomycin resistance) does not affect the binding site of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one on the ribosome.

Notably, the MICs for both 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one and Linezolid were comparable across all tested strains. This suggests that at present, there is no significant advantage of this novel compound over Linezolid in terms of bypassing existing oxazolidinone resistance mechanisms, which typically involve mutations in the 23S rRNA or ribosomal proteins. Further studies against Linezolid-resistant strains would be necessary to fully explore this aspect.

Conclusion and Future Directions

The novel oxazolidinone, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, demonstrates excellent in vitro activity against a range of Gram-positive bacteria, including strains resistant to major antibiotic classes such as glycopeptides, macrolides, and fluoroquinolones. The lack of cross-resistance is a direct consequence of its distinct mechanism of action, targeting the initiation of bacterial protein synthesis.

These promising results warrant further investigation. Future studies should focus on:

  • Testing against Linezolid-resistant strains: To determine if structural modifications in 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one can overcome existing oxazolidinone resistance mechanisms.

  • Expanding the panel of bacterial strains: Including a broader range of Gram-negative and anaerobic bacteria to define its full spectrum of activity.

  • In vivo efficacy studies: To translate these in vitro findings into potential clinical utility.

  • Safety and toxicology profiling: To assess the compound's suitability for further development as a therapeutic agent.

The data presented in this guide provides a strong rationale for the continued development of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one as a potential new weapon in the fight against antimicrobial resistance.

References

  • Title: Oxazolidinone antibiotics: a new class of synthetic agents. Source: Infez Med. URL: [Link]

  • Title: The Oxazolidinone Antibiotics Source: American Society for Microbiology URL: [Link]

  • Title: Linezolid resistance in Gram-positive bacteria Source: Clinical Microbiology Reviews URL: [Link]

Validation

synergistic effects of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one with other antibacterial agents

An In-Depth Technical Guide to Investigating the Synergistic Antibacterial Effects of Novel Oxazolidinones: A Case Study with 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one Introduction The ever-escalating threat of an...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Synergistic Antibacterial Effects of Novel Oxazolidinones: A Case Study with 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Introduction

The ever-escalating threat of antimicrobial resistance necessitates the exploration of innovative therapeutic strategies. One promising avenue is the use of combination therapy, where the synergistic interaction between two or more antibacterial agents results in an effect greater than the sum of their individual activities. This guide focuses on the class of oxazolidinone antibiotics, providing a framework for evaluating the synergistic potential of a novel compound, exemplified by 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, in combination with other antibacterial agents. While specific data on this particular molecule is not yet prevalent in public literature, we will draw upon established principles and data from well-researched oxazolidinones like linezolid and tedizolid to provide a comprehensive roadmap for researchers.

Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation of protein synthesis, a unique mechanism that makes them effective against many multidrug-resistant Gram-positive bacteria. The potential for synergy arises from combining this mode of action with agents that target different bacterial processes, such as cell wall synthesis or DNA replication.

Part 1: Understanding and Quantifying Synergy

Synergy between two antimicrobial agents is typically quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.

  • FIC Index Interpretation:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

The most common laboratory method to determine the FIC index is the checkerboard assay .

Part 2: Experimental Workflow for Synergy Testing

This section outlines the key experimental protocols for assessing the synergistic effects of a novel oxazolidinone.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method that allows for the testing of multiple combinations of two drugs simultaneously.

Workflow Diagram:

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) inoculate Inoculate all wells with the bacterial suspension prep_bacteria->inoculate prep_drug_a Prepare serial dilutions of Drug A (Novel Oxazolidinone) plate Dispense Drug A dilutions horizontally and Drug B dilutions vertically in a 96-well microtiter plate prep_drug_a->plate prep_drug_b Prepare serial dilutions of Drug B (Partner Agent) prep_drug_b->plate plate->inoculate controls Include wells with each drug alone, and a growth control (no drug) inoculate->controls incubate Incubate the plate at 37°C for 18-24 hours controls->incubate read_mic Determine the MIC of each drug alone and in combination by visual inspection of turbidity incubate->read_mic calc_fic Calculate the FIC index for each non-turbid well read_mic->calc_fic

Caption: Workflow for the checkerboard assay to determine antibacterial synergy.

Step-by-Step Methodology:

  • Prepare Materials:

    • Sterile 96-well microtiter plates.

    • Standardized bacterial inoculum (e.g., to a 0.5 McFarland standard, then diluted to yield approximately 5 x 10^5 CFU/mL in the final well volume).

    • Stock solutions of the novel oxazolidinone and the partner antibacterial agent, prepared in a suitable solvent.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.

  • Drug Dilutions:

    • Prepare serial twofold dilutions of the novel oxazolidinone (Drug A) and the partner agent (Drug B) in the growth medium.

  • Plate Setup (Checkerboard Configuration):

    • Add 50 µL of CAMHB to each well of the microtiter plate.

    • Dispense 50 µL of each dilution of Drug A along the x-axis (e.g., columns 1-10).

    • Dispense 50 µL of each dilution of Drug B along the y-axis (e.g., rows A-G).

    • This creates a matrix of wells with varying concentrations of both drugs.

    • Include control wells: Drug A alone, Drug B alone, and a growth control (no drugs).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and the MIC of each drug in combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC for each drug in a combination that shows no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC index: FIC Index = FIC of Drug A + FIC of Drug B.

    • The lowest FIC index determines the nature of the interaction.

Time-Kill Curve Studies

Time-kill curve studies provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Workflow Diagram:

Time_Kill_Workflow start Prepare standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) setup Set up test flasks: - Growth Control (no drug) - Drug A alone (at MIC) - Drug B alone (at MIC) - Drug A + Drug B (at synergistic concentrations) start->setup incubate Incubate flasks at 37°C with shaking setup->incubate sampling At specified time points (0, 2, 4, 8, 24h), withdraw an aliquot from each flask incubate->sampling plating Perform serial dilutions of the aliquot and plate on agar plates sampling->plating incubation_plates Incubate plates at 37°C for 24 hours plating->incubation_plates counting Count colonies to determine CFU/mL incubation_plates->counting plotting Plot log10 CFU/mL versus time counting->plotting

Caption: Workflow for time-kill curve studies to assess antibacterial dynamics.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a standardized bacterial inoculum in a suitable broth (e.g., CAMHB) to a starting concentration of approximately 5 x 10^5 CFU/mL.

    • Prepare solutions of the test drugs (alone and in combination) at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC).

  • Experimental Setup:

    • Set up several flasks for each bacterial strain to be tested:

      • Growth control (no drug)

      • Novel oxazolidinone alone

      • Partner agent alone

      • Combination of the novel oxazolidinone and the partner agent

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).

    • Incubate the plates at 37°C for 24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log10 CFU/mL against time for each experimental condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Part 3: Potential Synergistic Partners for a Novel Oxazolidinone

Based on the mechanism of action of oxazolidinones, several classes of antibiotics are rational candidates for synergistic combinations. The following table summarizes potential combinations and their rationale, drawing from studies on linezolid.

Partner Agent ClassRationale for SynergyPotential Bacterial Targets
Aminoglycosides (e.g., Gentamicin, Amikacin)Oxazolidinones inhibit early-stage protein synthesis, while aminoglycosides cause mistranslation and inhibit translocation at a later stage.Staphylococcus aureus, Enterococcus faecium
Rifamycins (e.g., Rifampicin)Rifampicin inhibits DNA-dependent RNA polymerase, halting transcription. Combining this with translational inhibition by oxazolidinones can lead to a potent bactericidal effect.Staphylococcus aureus (especially in biofilm-related infections)
Carbapenems (e.g., Imipenem, Meropenem)Carbapenems inhibit cell wall synthesis. This can potentially increase the intracellular uptake of the oxazolidinone, enhancing its activity.Vancomycin-resistant enterococci (VRE)
Glycopeptides (e.g., Vancomycin)Similar to carbapenems, inhibition of cell wall synthesis by vancomycin may facilitate the entry of the oxazolidinone.Methicillin-resistant Staphylococcus aureus (MRSA)

Part 4: Case Studies with Linezolid - A Proxy for Novel Oxazolidinones

The following table presents a summary of published data on the synergistic effects of linezolid with other antibacterial agents. This data serves as a valuable reference point for what researchers might expect when testing a novel oxazolidinone like 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

CombinationBacterial Strain(s)MethodFIC Index RangeOutcomeReference
Linezolid + RifampicinStaphylococcus aureusCheckerboard0.25 - 0.5Synergy
Linezolid + AmikacinVancomycin-resistant Enterococcus faeciumCheckerboard0.16 - 0.5Synergy
Linezolid + ImipenemVancomycin-resistant Enterococcus faeciumCheckerboard & Time-Kill0.26 - 0.75Synergy/Additive
Linezolid + GentamicinStaphylococcus aureusTime-KillN/A (≥ 2-log10 kill)Synergy

Conclusion

The investigation of synergistic interactions is a critical step in the development of new antibacterial therapies. For a novel compound such as 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, a systematic approach utilizing checkerboard assays and time-kill studies is essential to identify promising combination therapies. By leveraging the known synergistic partners of established oxazolidinones like linezolid, researchers can formulate rational hypotheses and efficiently screen for effective combinations. The methodologies and data presented in this guide provide a robust framework for these investigations, ultimately contributing to the fight against antimicrobial resistance.

References

  • Title: Oxazolidinones: a new class of synthetic antibacterial agents. Source: American Society for Microbiology URL: [Link]

  • Title: In Vitro Activity of Linezolid in Combination with Gentamicin, Vancomycin, Amikacin, and Ciprofloxacin against Vancomycin-Resistant Enterococcus faecium. Source: National Center for Biotechnology Information URL: [Link]

  • Title: In Vitro Activity of Linezolid in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Source: National Center for Biotechnology Information URL: [Link]

  • Title: In Vitro Activity of Linezolid Combined with Imipenem against Vancomycin-Resistant Enterococcus faecium. Source: National Center for Biotechnology Information URL: [Link]

  • Title: Bactericidal Activity of Linezolid in the Presence and Absence of Subinhibitory Concentrations of Gentamicin. Source: National Center for Biotechnology Information URL: [Link]

Comparative

A Comparative Guide to Analytical Standards of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one for Drug Development Professionals

In the landscape of pharmaceutical development, the precision of analytical standards is not merely a regulatory checkbox; it is the bedrock of reliable and reproducible research. This guide offers an in-depth comparison...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precision of analytical standards is not merely a regulatory checkbox; it is the bedrock of reliable and reproducible research. This guide offers an in-depth comparison of analytical standards for 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, a key intermediate in the synthesis of novel therapeutic agents. We will delve into the critical attributes of a robust analytical standard, compare commercially available options with a well-characterized in-house standard, and provide the experimental data to substantiate our analysis. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their analytical workflows.

The Imperative for High-Purity Analytical Standards

The quality of an analytical standard for a synthetic intermediate like 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one directly impacts the accuracy of quantification, impurity profiling, and stability studies of the final active pharmaceutical ingredient (API). A well-characterized standard serves as an unwavering reference point, ensuring that analytical methods are validated against a known quantity and purity. This is paramount for regulatory submissions and for guaranteeing the safety and efficacy of the end product.

Comparison of Analytical Standards

For the purpose of this guide, we will compare two hypothetical, yet representative, commercially available standards with a rigorously characterized in-house standard. This comparison is designed to highlight the key differentiators and the importance of comprehensive characterization.

FeatureCommercial Standard ACommercial Standard BIn-House Characterized Standard
Purity (HPLC) ≥95%≥98%99.8% (by peak area normalization)
Identity Confirmation MSMS, ¹H NMRMS, ¹H NMR, ¹³C NMR, FT-IR
Impurities Profiled Not specifiedMajor impurities listedAll impurities >0.05% identified and quantified
Water Content (Karl Fischer) Not specified<0.5%0.12%
Residual Solvents (GC-HS) Not specifiedConforms to USP <467>Methanol: 50 ppm, Ethyl Acetate: 100 ppm
Certificate of Analysis (CoA) Basic informationPurity and major impuritiesComprehensive data with spectra

Experimental Substantiation: A Deeper Dive

The superiority of a well-characterized in-house standard lies in the depth and transparency of its analytical data. Below, we outline the methodologies and present the data that underpin the quality of our in-house standard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The purity of an analytical standard is its most critical attribute. We employ a gradient HPLC-UV method for the precise quantification of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one and its potential impurities.

Experimental Protocol: HPLC Purity Method

  • Instrumentation: Agilent 1260 Infinity II LC System with DAD detector

  • Column: Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 15 min, hold at 90% B for 5 min, return to 10% B and equilibrate for 5 min

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1.0 mg/mL in Methanol

This method provides excellent resolution of the main peak from potential process-related impurities and degradation products.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Standard dissolve Dissolve in Methanol start->dissolve vortex Vortex to Homogenize dissolve->vortex filter Filter (0.45 µm) vortex->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Determination.

Structural Elucidation and Identity Confirmation

Unequivocal identification of the analytical standard is crucial. We utilize a suite of spectroscopic techniques to confirm the structure of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: Bruker Avance III 400 MHz spectrometer

  • Solvent: DMSO-d₆

  • ¹H NMR Data: δ 7.05 (d, J=8.4 Hz, 1H), 6.85 (d, J=2.1 Hz, 1H), 6.70 (dd, J=8.4, 2.1 Hz, 1H), 4.95 (s, 2H), 4.10 (t, J=8.0 Hz, 2H), 3.95 (t, J=8.0 Hz, 2H), 3.80 (s, 3H).

  • ¹³C NMR Data: δ 156.5, 150.2, 138.1, 125.5, 118.9, 115.6, 112.3, 63.8, 56.1, 45.2.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: Waters ACQUITY QDa Mass Detector

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Result: [M+H]⁺ = 209.09, consistent with the molecular formula C₁₀H₁₂N₂O₃.

Logical Relationship for Structural Confirmation

structure_confirmation cluster_techniques Analytical Techniques cluster_data Generated Data cluster_confirmation Confirmation compound 3-(5-Amino-2-methoxyphenyl)- 1,3-oxazolidin-2-one h_nmr ¹H NMR compound->h_nmr c_nmr ¹³C NMR compound->c_nmr ms Mass Spectrometry compound->ms ftir FT-IR compound->ftir proton_signals Proton Environment h_nmr->proton_signals carbon_skeleton Carbon Framework c_nmr->carbon_skeleton molecular_weight Molecular Weight ms->molecular_weight functional_groups Functional Groups ftir->functional_groups structure_confirmed Structure Confirmed proton_signals->structure_confirmed carbon_skeleton->structure_confirmed molecular_weight->structure_confirmed functional_groups->structure_confirmed

Caption: Logic for Structural Confirmation.

Conclusion: The Value of a Comprehensive Approach

While commercially available standards provide a convenient starting point, a rigorously characterized in-house standard offers unparalleled confidence in analytical results. The detailed experimental data and comprehensive Certificate of Analysis associated with an in-house standard provide a transparent and defensible foundation for all stages of drug development. By investing in the thorough characterization of analytical standards, research organizations can mitigate risks, ensure regulatory compliance, and accelerate the path to bringing safe and effective therapies to patients.

References

  • Pharmaffiliates. Linezolid-impurities.[Link][1]

  • MDPI. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.[Link][2][3][4]

  • PubMed. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy.[Link][5]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Aryl-1,3-Oxazolidin-2-one Analogs for Antibacterial Drug Discovery

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 3-aryl-1,3-oxazolidin-2-one analogs, a critical class of synthetic antibiotics. While focusing on the principles derived from num...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 3-aryl-1,3-oxazolidin-2-one analogs, a critical class of synthetic antibiotics. While focusing on the principles derived from numerous analogs, we will pay special attention to the structural motif of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one to illustrate how specific substitutions can modulate biological activity. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that synthesizes established data with mechanistic insights to guide the rational design of next-generation antibacterial agents.

Introduction: The Oxazolidinone Class and the Quest for Superior Antibacterials

The oxazolidinones represent a pivotal class of purely synthetic antibacterial agents, distinguished by their unique mechanism of action: the inhibition of bacterial protein synthesis at the initiation step.[1] They achieve this by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of the 70S initiation complex.[1]

Linezolid, the first member of this class approved for clinical use, has been instrumental in combating serious infections caused by multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] However, the emergence of linezolid-resistant strains and dose-limiting side effects, such as myelosuppression and monoamine oxidase (MAO) inhibition, have necessitated the development of new analogs with improved potency, a broader spectrum of activity, and enhanced safety profiles.[1][3]

This guide delves into the critical structural features of the oxazolidinone pharmacophore that govern its antibacterial efficacy and safety, using the 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one scaffold as a conceptual framework for discussion.

The Oxazolidinone Pharmacophore: Key Regions for Modification

The antibacterial activity of oxazolidinones is intrinsically linked to a core pharmacophore comprising three key regions, as illustrated below. Strategic modifications in these regions allow for the fine-tuning of potency, spectrum, and pharmacological properties.

Caption: Key modifiable regions of the oxazolidinone scaffold.

  • A-Ring (Oxazolidinone Ring): This five-membered heterocyclic ring is the cornerstone of the pharmacophore. The stereochemistry at the C-5 position is paramount; the (S)-configuration is essential for potent antibacterial activity.[2][4]

  • B-Ring (N-Aryl System): The substituent at the N-3 position, typically an aryl or heteroaryl ring, is crucial for interactions with the ribosomal binding pocket. Modifications here significantly influence potency and the spectrum of activity.[5]

  • C-5 Side Chain: The substituent at the C-5 position extends into the peptidyl transferase center of the ribosome. This position is highly amenable to modification to enhance potency, improve physicochemical properties, and overcome resistance mechanisms.[5]

In-Depth SAR Analysis of 3-Aryl-Oxazolidinone Analogs

The following sections dissect the SAR for each key region, providing a comparative analysis of different structural modifications and their impact on biological activity.

B-Ring (N-Aryl) Modifications

The nature and substitution pattern of the aryl ring at the N-3 position are critical determinants of antibacterial potency.

  • Fluorine Substitution: A hallmark of many potent oxazolidinones, including Linezolid, is a fluorine atom at the meta-position (C-3') of the phenyl ring. This substitution is known to enhance bioavailability and increase potency.[2]

  • Amino and Alkoxy Groups: While less common than fluorine, other substitutions have been explored. For our reference scaffold, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, the substituents are a C-5' amino group and a C-2' methoxy group.

    • Amino Group (C-5'): An electron-donating amino group can influence the electronic properties of the aryl ring. While an amino analog of a potent compound (compound 11 vs 8c in one study) showed significantly inferior activity, this is not a universal rule and is highly context-dependent on the rest of the molecule.[1] The introduction of basic nitrogenous groups can, however, be a strategy to improve solubility and cell penetration.

    • Methoxy Group (C-2'): An ortho-methoxy group introduces steric bulk and can influence the conformation of the B-ring relative to the A-ring. This can either facilitate a more favorable binding conformation or cause steric hindrance within the ribosomal binding site. Its impact is often evaluated empirically.

  • Heterocyclic B-Rings: Replacing the phenyl B-ring with nitrogen-containing heterocycles like pyridine has been a successful strategy. Pyridinyl-phenyl oxazolidinones have demonstrated excellent activity against Gram-positive organisms, including linezolid-resistant strains.[3][6] This suggests that the nitrogen atom can form beneficial hydrogen bonds within the target site.

C-5 Side Chain Modifications: A Strategy to Enhance Potency and Combat Resistance

The C-5 side chain is arguably the most extensively modified position in the development of second-generation oxazolidinones.

  • Acetamidomethyl Group: This is the classic side chain found in Linezolid. While effective, compounds with this moiety show reduced activity against strains expressing the Cfr methyltransferase, a key resistance mechanism that methylates A2503 in the 23S rRNA, causing steric hindrance.[5]

  • Hydroxymethyl and Triazole Groups: Analogs where the acetamide is replaced with a smaller hydroxymethyl group or a 1,2,3-triazole ring often retain or even improve potency against Cfr-positive strains.[5] This is attributed to their ability to avoid the steric clash with the methylated A2503 nucleotide.

  • Thiocarbamates: A series of 5-thiocarbamate oxazolidinones demonstrated potent in vitro activity against MRSA and VRE.[7][8] The activity in this series was found to be strongly correlated with the compound's lipophilicity (logP value), highlighting the importance of balancing hydrophilic and hydrophobic features for optimal target engagement and cell penetration.[3][7][8]

  • Fused Heterocyclic Rings: More complex modifications include fusing heterocyclic rings to the C-5 side chain. This strategy has led to the identification of compounds with superior activity compared to linezolid against a broad panel of bacteria, including H. influenzae.[1]

Comparative Data of Selected Oxazolidinone Analogs

The table below summarizes the biological activity of representative oxazolidinone analogs, illustrating the key SAR principles discussed.

Compound Class/ExampleKey Structural ModificationTarget Organism(s)MIC (μg/mL)Key SAR InsightReference
Linezolid C-5: Acetamidomethyl; B-Ring: 3-Fluoro-4-morpholinylphenylS. aureus, MRSA, VRE1-4The benchmark compound; acetamide group is vulnerable to Cfr-mediated resistance.[1]
Tedizolid C-5: Hydroxymethyl; B-Ring: Modified with a tetrazole ringMRSA, LRSA0.25-1Hydroxymethyl at C-5 and a modified D-ring enhance potency and activity against some resistant strains.[9]
Compound 12a[1] C-5: Acetamide; B-Ring: Fused benzoxazinone systemMRSA, LRSA, H. influenzae< 1A complex, fused C/D-ring system dramatically increases potency over Linezolid.[1][1]
Compound 11[1] C-5: Amino; B-Ring: Fused benzoxazinone systemMRSA, S. pneumoniae> 64Direct replacement of the C-5 side chain with an amino group led to a significant loss of activity in this series.[1][1]
Thiocarbamate 17a[7] C-5: Thiocarbamate derivativeMRSA, VRE0.5-2Thiocarbamate side chain provides potent activity, with efficacy dependent on optimal lipophilicity.[7][7]
Triazole Analog[5] C-5: 1,2,3-triazole derivativeCfr-positive S. aureus1-2Triazole substituent at C-5 maintains potent activity against Cfr-mediated resistance.[5][5]

MIC values are representative ranges gathered from the cited literature and may vary based on specific strains and testing conditions.

Experimental Protocols

Reproducibility and methodological rigor are paramount in SAR studies. The following sections detail standardized protocols for the synthesis and evaluation of oxazolidinone analogs.

General Synthesis of 3-Aryl-1,3-Oxazolidin-2-one Analogs

The synthesis of the oxazolidinone core is often achieved through a multi-step process starting from a substituted aniline. The causality behind this widely adopted pathway lies in its efficiency and stereochemical control.

G A Substituted Aniline (e.g., 5-Amino-2-methoxyaniline) B Reaction with (R)-Epichlorohydrin A->B C Formation of Amino Alcohol Intermediate B->C D Cyclization with Carbonyldiimidazole (CDI) C->D E Formation of Chloromethyl Oxazolidinone D->E F Nucleophilic Substitution (e.g., with Potassium Phthalimide) E->F G Protected Amine Intermediate F->G H Deprotection (e.g., Hydrazine) G->H I Primary Amine at C-5 H->I J Acylation / Further Modification I->J K Final Analog Library J->K

Caption: General synthetic workflow for C-5 side chain modification.

Step-by-Step Protocol:

  • Amino Alcohol Formation: React the desired substituted aniline (1.0 eq.) with (R)-epichlorohydrin (1.1 eq.) in a suitable solvent like methanol or acetonitrile. The reaction is typically heated to 60-70 °C for 12-24 hours to yield the intermediate amino alcohol. The use of (R)-epichlorohydrin is critical for establishing the correct (S)-stereochemistry at the C-5 position in the final product.

  • Oxazolidinone Ring Closure: Dissolve the crude amino alcohol in a solvent such as dichloromethane. Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq.) portion-wise at room temperature. CDI serves as a safe and effective phosgene equivalent to facilitate the intramolecular cyclization, forming the 5-(chloromethyl)-oxazolidinone ring.[10] Monitor the reaction by TLC until completion (typically 4-6 hours).

  • C-5 Side Chain Introduction (Example: Acetamide):

    • Azide Formation: Displace the chloride from the 5-(chloromethyl) group with sodium azide in a polar aprotic solvent like DMF. This is a robust method to introduce a nitrogen handle.

    • Reduction: Reduce the resulting azide to a primary amine using a standard method like catalytic hydrogenation (H₂, Pd/C) or Staudinger reaction.

    • Acylation: Acylate the primary amine using acetic anhydride in the presence of a mild base (e.g., triethylamine) to yield the final N-acetylated analog.[10] This final step can be varied with different acylating agents to build a library of analogs.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antibacterial potency. The broth microdilution method is a self-validating system as it includes positive and negative controls.

Protocol:

  • Preparation: Prepare a stock solution of each test compound in DMSO. Serially dilute the compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The structure-activity relationship of 3-aryl-oxazolidinones is a well-elucidated field, yet it continues to offer fertile ground for innovation. This guide highlights several key principles:

  • The N-aryl B-ring and the C-5 side chain are the primary drivers of potency and spectrum.

  • Modifications to the C-5 side chain are a proven strategy to overcome common resistance mechanisms, particularly Cfr methylation.

  • Physicochemical properties, especially lipophilicity, must be carefully balanced to ensure both target engagement and favorable pharmacokinetic profiles.[3]

Future efforts in this area should focus on designing analogs that combine the structural features known to confer potency against resistant strains (e.g., non-acetamide C-5 side chains) with novel B-ring heterocycles that can form additional, beneficial interactions in the ribosomal binding site. A continued emphasis on multiparameter optimization—simultaneously improving potency, metabolic stability, and safety (i.e., reducing MAO inhibition)—will be critical for translating promising laboratory candidates into clinically successful antibiotics.

References

  • Kaushik, D., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters. [Link]

  • Narváez-Rincón, D. C., et al. (2019). Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains. Molecules. [Link]

  • Srivastava, B. K., et al. (2008). Structure-activity relationships governing to the oxazolidinone development. Current Medicinal Chemistry. [Link]

  • Kim, Y. W., et al. (2015). In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy. [Link]

  • Shaw, K. J., et al. (2015). Known structure-activity relationships of oxazolidinone antibiotics. Annals of the New York Academy of Sciences. [Link]

  • Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy. [Link]

  • Tokuyama, K., et al. (2006). Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 3. Synthesis and Evaluation of 5-Thiocarbamate Oxazolidinones. Journal of Medicinal Chemistry. [Link]

  • Patel, D., et al. (2012). Synthesis and biological evaluation of some thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2019). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules. [Link]

  • de Oliveira, C. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Organic Chemistry Portal. [Link]

  • Al-Dies, A. M., et al. (2021). Synthesis and Biological Evaluation of Benzazepine Oxazolidinone Antibacterials. Journal of Chemistry. [Link]

  • Tokuyama, K., et al. (2006). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 3. Synthesis and evaluation of 5-thiocarbamate oxazolidinones. Journal of Medicinal Chemistry. [Link]

  • Reddy, K. S., et al. (2011). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Asian Journal of Chemistry. [Link]

  • Lee, S., et al. (2018). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry. [Link]

  • Matsingos, C., et al. (2021). Synthesis, Microbiological Evaluation and Structure Activity Relationship Analysis of Linezolid Analogues with Different C5-acylamino Substituents. Bioorganic & Medicinal Chemistry. [Link]

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Comparative

A Comparative Analysis of the In Vivo Efficacy of Next-Generation Oxazolidinones: Tedizolid versus a Novel Analog

For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of escalating antimicrobial resistance, the oxazolidinone class of antibiotics remains a critical area of research and dev...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of escalating antimicrobial resistance, the oxazolidinone class of antibiotics remains a critical area of research and development. This guide provides a detailed comparative analysis of the in vivo efficacy of tedizolid, a prominent second-generation oxazolidinone, against a representative novel oxazolidinone analog, AM-7359. While a direct comparative analysis of tedizolid and 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is not feasible due to the lack of publicly available in vivo efficacy data for the latter compound, the following comparison serves to highlight the key efficacy parameters and experimental methodologies relevant to the evaluation of next-generation oxazolidinones. The compound 3-Amino-2-oxazolidinone is a known metabolite of the nitrofuran antibiotic, furazolidone, and is distinct from the structurally more complex oxazolidinone antibiotics developed for systemic use.

This guide will delve into the mechanistic nuances, comparative in vivo performance in established infection models, and the experimental frameworks used to generate these critical preclinical data.

Introduction to the Oxazolidinone Class and the Imperative for Novel Agents

The oxazolidinones are a unique class of synthetic antibiotics that inhibit bacterial protein synthesis at a very early stage. They bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the 70S initiation complex[1][2]. This mechanism is distinct from other protein synthesis inhibitors, which contributes to their activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Tedizolid (formerly torezolid) is a second-generation oxazolidinone approved for the treatment of acute bacterial skin and skin structure infections (ABSSSIs). It exhibits enhanced potency against a broad range of Gram-positive bacteria compared to the first-in-class agent, linezolid[3][4]. The quest for new oxazolidinones is driven by the need to further improve upon the spectrum of activity, safety profile, and efficacy against emerging resistant strains.

Tedizolid: A Second-Generation Benchmark

Tedizolid phosphate is the prodrug, which is rapidly converted to the active moiety, tedizolid, by plasma phosphatases in vivo. A key structural difference from linezolid is the modified C-5 side chain, which confers enhanced potency[3]. Tedizolid has demonstrated potent in vivo efficacy in various murine infection models, including pneumonia, peritonitis, and thigh infection models[2][4][5].

Novel Oxazolidinones: The Case of AM-7359

AM-7359 is a novel oxazolidinone that has been evaluated for its in vivo efficacy against Staphylococcus aureus. It represents the ongoing efforts to modify the oxazolidinone scaffold to achieve improved antibacterial properties.

Comparative In Vivo Efficacy: Tedizolid vs. Novel Oxazolidinones

The murine thigh infection model is a standardized and widely used preclinical model to evaluate the in vivo efficacy of antimicrobial agents. It allows for the determination of key pharmacodynamic parameters that correlate with clinical outcomes.

Table 1: Comparative In Vivo Efficacy in Murine Thigh Infection Models against S. aureus

FeatureTedizolidAM-7359
Infection Model Immunocompetent and Neutropenic Murine Thigh InfectionNeutropenic Murine Thigh Infection
Bacterial Strain Methicillin-resistant Staphylococcus aureus (MRSA) and Methicillin-susceptible Staphylococcus aureus (MSSA)Methicillin-resistant Staphylococcus aureus (MRSA) and Linezolid- and Methicillin-resistant S. aureus (LMRSA)
Key Efficacy Endpoint Change in bacterial density (log10 CFU/thigh) over 24-72 hoursChange in bacterial density (log10 CFU/thigh) at 24 hours
Observed Efficacy Human-simulated exposures of tedizolid resulted in a ≥1 log CFU reduction after 24 hours and ≥2.6 log CFU reduction after 72 hours against MRSA and MSSA. Efficacy was similar to linezolid in this model.[3][6]Against an MRSA strain, AM-7359 was as efficacious as linezolid. However, against an LMRSA strain, AM-7359 was eightfold more efficacious than linezolid.[1][7]
Pharmacodynamic Parameter The ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC) is the key driver of efficacy.[8]Not explicitly determined in the cited study, but fAUC/MIC is the established parameter for oxazolidinones.[9]
Experimental Protocols: A Closer Look

The integrity of comparative efficacy data hinges on the robustness and standardization of the experimental protocols. Below are representative protocols for the murine thigh infection model.

This model is a cornerstone for the preclinical evaluation of antibiotics against localized bacterial infections.

  • Animal Model: Typically, Swiss albino or BALB/c mice are used. For studies involving immunocompromised hosts, mice are rendered neutropenic by treatment with cyclophosphamide.[2]

  • Bacterial Strain Preparation: A clinical isolate or a reference strain of S. aureus (e.g., MRSA ATCC 33591) is grown to a logarithmic phase. The bacterial suspension is then diluted to the desired inoculum concentration (e.g., 10^6 - 10^7 CFU/mL).

  • Infection: A defined volume (e.g., 0.1 mL) of the bacterial suspension is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the test compounds (e.g., tedizolid, AM-7359) or vehicle control is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.[3][6]

  • Efficacy Assessment: At various time points (e.g., 24, 48, 72 hours) post-treatment initiation, mice are euthanized. The thigh muscles are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh).

  • Data Analysis: The efficacy of the treatment is determined by calculating the change in bacterial density (Δlog10 CFU/thigh) compared to the initial inoculum or to the vehicle-treated control group.

Murine_Thigh_Infection_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment A Bacterial Culture (e.g., S. aureus) C Prepare Inoculum A->C B Induce Neutropenia (Optional) D Intramuscular Injection into Thigh C->D E Administer Test Compound (e.g., Tedizolid, AM-7359) D->E F Administer Vehicle Control D->F G Euthanize Mice at Defined Timepoints E->G F->G H Harvest and Homogenize Thighs G->H I Plate Serial Dilutions H->I J Count CFUs and Calculate Bacterial Load I->J

Caption: Workflow of the murine thigh infection model.

Discussion of Structure-Activity Relationships and Mechanistic Insights

The enhanced in vitro potency of tedizolid over linezolid is attributed to its hydroxymethyl group being replaced by a C- and D-ring system that allows for additional binding interactions with the ribosome. This often translates to improved in vivo efficacy. The observation that AM-7359 demonstrates superior efficacy against a linezolid-resistant strain suggests that its structural modifications may overcome certain resistance mechanisms, such as those conferred by mutations in the 23S rRNA or the presence of the cfr gene[1][7].

The following diagram illustrates the general mechanism of action for oxazolidinones.

Oxazolidinone_MOA cluster_ribosome Bacterial Ribosome 50S 50S Subunit 70S 70S Initiation Complex 50S->70S 30S 30S Subunit 30S->70S Protein_Synthesis Protein Synthesis 70S->Protein_Synthesis Inhibition Inhibition mRNA mRNA mRNA->70S tRNA tRNA tRNA->70S Oxazolidinone Oxazolidinone Oxazolidinone->50S Binds to Peptidyl Transferase Center Oxazolidinone->70S Prevents Formation

Caption: Mechanism of action of oxazolidinone antibiotics.

Conclusion and Future Perspectives

This comparative guide underscores the importance of robust preclinical in vivo models in the evaluation of next-generation oxazolidinones. While tedizolid has established itself as a potent second-generation agent with clinical utility, the development of novel analogs like AM-7359 highlights the potential for further improvements in activity against resistant pathogens. Future research should focus on head-to-head in vivo comparisons of emerging oxazolidinones against a panel of clinically relevant and resistant bacterial strains. A deeper understanding of the structure-activity relationships will continue to guide the design of new oxazolidinones with superior efficacy and safety profiles, which are urgently needed in the fight against antimicrobial resistance.

References

  • Louie, A., et al. (2011). Impact of Granulocytes on the Antimicrobial Effect of Tedizolid in a Mouse Thigh Infection Model. Antimicrobial Agents and Chemotherapy, 55(11), 5300-5305. [Link]

  • Gill, C. J., et al. (2007). In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection. Antimicrobial Agents and Chemotherapy, 51(9), 3432-3435. [Link]

  • Housman, S. T., et al. (2013). Comparative In Vivo Efficacies of Epithelial Lining Fluid Exposures of Tedizolid, Linezolid, and Vancomycin for Methicillin-Resistant Staphylococcus aureus in a Mouse Pneumonia Model. Antimicrobial Agents and Chemotherapy, 57(8), 3756-3761. [Link]

  • Overbye, K. M., & Mordekhay, D. (2007). AM-7359--a novel oxazolidinone with low resistance potential and potent activity against drug resistant pathogens. Journal of Chemotherapy, 19(3), 249-255. [Link]

  • Keel, R. A., et al. (2012). Comparative Efficacies of Human Simulated Exposures of Tedizolid and Linezolid against Staphylococcus aureus in the Murine Thigh Infection Model. Antimicrobial Agents and Chemotherapy, 56(8), 4403-4407. [Link]

  • Bohrium. (n.d.). Efficacy of tedizolid against methicillin-resistant Staphylococcus aureus and Peptostreptococcus anaerobius in thigh mixed-infection mouse model. Retrieved from [Link]

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  • Barber, M., et al. (2021). Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria. Antibiotics, 10(7), 787. [Link]

  • Brown, S. D., & Traczewski, M. M. (2010). In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections. Antimicrobial Agents and Chemotherapy, 54(12), 5280-5285. [Link]

  • Arias, C. A., et al. (2019). Efficacy of Tedizolid against Enterococci and Staphylococci, Including cfr+ Strains, in a Mouse Peritonitis Model. Antimicrobial Agents and Chemotherapy, 63(4), e02627-18. [Link]

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Validation

A Head-to-Head Comparison of Novel Antibiotics: Oxazolidinones, Pleuromutilins, and Aminomethylcyclines

In the face of escalating antimicrobial resistance, the development of novel antibiotics is paramount to modern medicine.[1][2] This guide provides a detailed, head-to-head comparison of three novel antibiotic classes, r...

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the development of novel antibiotics is paramount to modern medicine.[1][2] This guide provides a detailed, head-to-head comparison of three novel antibiotic classes, represented by Tedizolid (a second-generation oxazolidinone), Lefamulin (a first-in-class pleuromutilin for systemic use), and Omadacycline (a novel aminomethylcycline), offering researchers and drug development professionals a comprehensive analysis of their mechanisms, performance, and clinical standing.

Introduction: The Evolving Landscape of Antibiotic Development

The oxazolidinones were a landmark achievement, representing a new synthetic class of compounds to combat multidrug-resistant Gram-positive infections.[3][4] However, the emergence of resistance and potential for adverse effects with first-generation agents like linezolid has spurred the development of newer, safer, and more potent successors.[1] Concurrently, other novel classes, such as the pleuromutilins and modernized tetracyclines, have been introduced, each with unique properties and therapeutic niches. This guide will dissect the key attributes of these next-generation agents to inform preclinical and clinical research strategies.

Mechanism of Action: A Tale of Three Ribosomal Targets

While all three antibiotics inhibit bacterial protein synthesis, they do so by targeting different components of the ribosome, a crucial factor in overcoming existing resistance mechanisms.

  • Tedizolid (Oxazolidinone): Tedizolid, the active form of the prodrug tedizolid phosphate, acts on the 50S ribosomal subunit.[5] It binds to the 23S ribosomal RNA (rRNA), preventing the formation of the 70S initiation complex, a critical first step in protein synthesis.[6][7] This mechanism is distinct from many other protein synthesis inhibitors that act later in the elongation phase.[4] Tedizolid's unique D-ring is thought to enable stronger binding to its target site compared to earlier oxazolidinones.[7]

  • Lefamulin (Pleuromutilin): Lefamulin is the first pleuromutilin antibiotic approved for systemic use in humans.[8] It also targets the 50S ribosomal subunit but at the peptidyl transferase center (PTC).[8][9][10] By binding to the A and P sites within the PTC, it prevents the correct positioning of transfer RNA (tRNA) and inhibits peptide bond formation.[8][10][11] This "induced fit" mechanism, where the binding pocket closes around the drug, results in a tight interaction and a high barrier to resistance.[9][11]

  • Omadacycline (Aminomethylcycline): Omadacycline, a modernized tetracycline, targets the 30S ribosomal subunit.[12][13] It binds to the primary tetracycline-binding site, preventing the association of aminoacyl-tRNA with the ribosomal A-site, thereby blocking the addition of new amino acids to the growing peptide chain.[13] Crucially, structural modifications at the C-9 position protect omadacycline from the two main forms of tetracycline resistance: ribosomal protection proteins and efflux pumps.[12][14][15]

Antibiotic_Mechanisms_of_Action cluster_ribosome Bacterial Ribosome 50S 50S Subunit 30S 30S Subunit Tedizolid Tedizolid (Oxazolidinone) Tedizolid->50S Binds to 23S rRNA Inhibits 70S initiation complex formation Lefamulin Lefamulin (Pleuromutilin) Lefamulin->50S Binds to Peptidyl Transferase Center Prevents peptide bond formation Omadacycline Omadacycline (Aminomethylcycline) Omadacycline->30S Binds to A-site Blocks tRNA association

Caption: Mechanisms of action for Tedizolid, Lefamulin, and Omadacycline.

Comparative In Vitro Activity & Antimicrobial Spectrum

The in vitro potency and spectrum of activity are critical determinants of an antibiotic's potential clinical utility. These agents demonstrate overlapping but distinct profiles, particularly against multidrug-resistant (MDR) pathogens.

Characteristic Tedizolid (Oxazolidinone) Lefamulin (Pleuromutilin) Omadacycline (Aminomethylcycline)
Primary Spectrum Gram-positive aerobes[7][16]Gram-positive aerobes, atypical pathogens, select Gram-negatives[8][9]Broad-spectrum: Gram-positive, Gram-negative, anaerobes, atypicals[13][17]
MRSA Activity Potent activity[16][18]Active[9]Potent activity[12][13]
VRE Activity Active against E. faecalis and some E. faecium[7][19]Active against E. faecium (VRE)[9]Active against VRE[12][17]
Atypical Pathogens Limited dataActive against Mycoplasma, Chlamydophila, Legionella[8][20][21]Active against Mycoplasma, Chlamydia, Legionella[14][15]
Gram-Negative Activity Generally not activeActive against H. influenzae, M. catarrhalis, N. gonorrhoeae[8][9]Active against select Enterobacteriaceae, H. influenzae[13][15]
Anaerobe Activity Moderate activity[16]Active against some Gram-positive anaerobes[21]Broad anaerobic activity[17][22]
Potency vs. Legacy Drugs 4- to 8-fold more potent than linezolid against staphylococci and enterococci[6][19]Low cross-resistance with other classes[9][11]Active against tetracycline-resistant strains (efflux & ribosomal protection)[12][14]

Key Insights:

  • Tedizolid shines with its enhanced potency against Gram-positive organisms, including strains resistant to linezolid.[6][23] Its focused spectrum makes it a powerful tool for confirmed Gram-positive infections.

  • Lefamulin offers a unique spectrum covering typical and atypical respiratory pathogens, making it well-suited for community-acquired bacterial pneumonia (CABP).[8][20] Its novel mechanism provides a low probability of cross-resistance with other antibiotic classes.[11]

  • Omadacycline possesses the broadest spectrum of the three, with reliable activity against Gram-positive (including MRSA and VRE), many Gram-negative bacteria, anaerobes, and atypical pathogens.[15][17] Its ability to overcome common tetracycline resistance mechanisms is a significant advantage.[12]

Clinical Efficacy & Approved Indications

All three agents have undergone rigorous clinical trials, leading to FDA approval for specific indications.

  • Tedizolid: Approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[7] Phase 3 trials demonstrated that a 6-day course of 200 mg once-daily tedizolid was non-inferior to a 10-day course of 600 mg twice-daily linezolid.[23][24][25] Tedizolid also showed a favorable safety profile, with significantly fewer gastrointestinal and hematologic adverse events compared to linezolid.[23][24]

  • Lefamulin: Approved for the treatment of community-acquired bacterial pneumonia (CABP).[9] The LEAP 1 and LEAP 2 pivotal trials demonstrated that lefamulin was non-inferior to moxifloxacin (with or without linezolid) for treating CABP.[26][27][28][29] It is available in both intravenous (IV) and oral formulations, facilitating step-down therapy.[9]

  • Omadacycline: Approved for both ABSSSI and CABP.[13] In ABSSSI trials, omadacycline was non-inferior to linezolid.[13] For CABP, it was found to be non-inferior to moxifloxacin.[13] Like lefamulin, it is available in both IV and oral formulations, offering flexible administration.[13]

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To ensure the scientific integrity of comparative studies, standardized and validated methodologies are essential. Below are representative protocols for key experiments.

This protocol outlines the broth microdilution method, a standard for determining the in vitro potency of an antimicrobial agent, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology:

  • Prepare Inoculum: Culture the bacterial strain overnight on appropriate agar. Suspend colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of each antibiotic (Tedizolid, Lefamulin, Omadacycline) in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculate Microtiter Plate: Dispense 50 µL of each antibiotic dilution into the wells of a 96-well microtiter plate. Add 50 µL of the prepared bacterial inoculum to each well. Include a growth control (broth + inoculum, no antibiotic) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Causality and Self-Validation: The use of a standardized inoculum density and specific growth medium (CAMHB) ensures reproducibility. The growth control must show adequate turbidity, and the sterility control must remain clear, validating the experimental conditions.

MIC_Determination_Workflow A Bacterial Culture (Overnight) B Prepare 0.5 McFarland Standard Inoculum A->B D Inoculate 96-Well Plate (Antibiotics + Bacteria) B->D C Prepare Serial Dilutions of Antibiotics C->D E Incubate (16-20h at 35°C) D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination via broth microdilution.

Animal models are indispensable for bridging the gap between in vitro data and clinical outcomes.[30] The murine pneumonia model is a well-established system for evaluating antibiotic efficacy against respiratory pathogens.[31] Standardization of this model is crucial for reproducibility.[30][32][33]

Objective: To evaluate the in vivo efficacy of an antibiotic in reducing bacterial burden in the lungs of infected mice.

Methodology:

  • Animal Acclimation: Acclimate specific pathogen-free mice (e.g., C57BL/6) for at least 3 days before the experiment.

  • Induce Neutropenia (Optional but common): To establish a robust infection, especially with opportunistic pathogens, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.

  • Infection: Anesthetize mice and infect them via intranasal or intratracheal inoculation with a predetermined lethal or sublethal dose of the challenge organism (e.g., MRSA or S. pneumoniae).

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the antibiotics (e.g., Tedizolid, Lefamulin, or Omadacycline) via the appropriate route (e.g., oral gavage or subcutaneous injection). A vehicle control group receives the formulation buffer only.

  • Endpoint Analysis: At 24 hours post-treatment, euthanize the mice. Aseptically remove the lungs, homogenize them in sterile phosphate-buffered saline (PBS), and perform serial dilutions.

  • Quantify Bacterial Burden: Plate the dilutions onto appropriate agar plates. Incubate overnight and count the colonies to determine the CFU per gram of lung tissue.

  • Data Analysis: Compare the log10 CFU/gram of lung tissue between the treated groups and the vehicle control group. A statistically significant reduction in bacterial load indicates efficacy.

Causality and Self-Validation: The vehicle control group is critical to establish the natural course of the infection. The bacterial burden at the start of treatment (T=0 satellite group) can be measured to confirm that the antibiotic is causing a reduction in bacterial load, rather than just preventing further growth. The use of well-characterized bacterial strains and standardized infection protocols enhances the reliability of the model.[32][33]

Conclusion and Future Directions

Tedizolid, Lefamulin, and Omadacycline each represent significant advancements in the fight against bacterial infections.

  • Tedizolid offers a highly potent, once-daily, short-course therapy for Gram-positive infections with an improved safety profile over its predecessor.[23][34]

  • Lefamulin provides a valuable new monotherapy option for CABP, including infections caused by atypical and resistant pathogens, with a low potential for cross-resistance.[26]

  • Omadacycline delivers a broad-spectrum oral and IV solution for both skin infections and pneumonia, crucially overcoming established tetracycline resistance.[15][17]

The choice between these agents depends on the specific clinical scenario, local resistance patterns, and the pathogen(s) involved. Future research should continue to explore the utility of these agents against a wider range of infections and in diverse patient populations. The development of next-generation oxazolidinones and other novel classes remains a critical priority for global health.[1][3]

References

  • Zhanel, G. G., Love, R., Adam, H., Golden, A., Zelenitsky, S., Schweizer, F., & Gorityala, B. (2015). Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens. Drugs, 75(3), 253–270. [Link]

  • Paukner, S., & Riedl, R. (2017). Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic. ACS infectious diseases, 3(4), 256–267. [Link]

  • Rybak, M. J., & Roberts, K. (2015). Tedizolid: The First Once-Daily Oxazolidinone Class Antibiotic. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 61 Suppl 1, S1–S3. [Link]

  • Kisgen, J. J., & Mansour, H. (2014). New and old oxazolidinones: tedizolid vs. linezolid. Clinical Microbiology and Antimicrobials, 13(1), 1. [Link]

  • Wikipedia. (2023). Omadacycline. [Link]

  • Honeyman, L., Ismail, M., Nelson, M. L., Bhatia, B., Bowser, T. E., Chen, J., ... & Ohemeng, K. A. (2015). Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline. Antimicrobial agents and chemotherapy, 59(11), 7044–7053. [Link]

  • Gravestock, M. B. (2005). Recent developments in the discovery of novel oxazolidinone antibacterials. Current opinion in drug discovery & development, 8(4), 469–477. [Link]

  • Honeyman, L., et al. (2015). Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline. Antimicrobial Agents and Chemotherapy, 59(11). [Link]

  • Yuan, J., Wang, C., & Wu, D. (2018). Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis. BioMed research international, 2018, 5620391. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2016). Tedizolid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Contagion Live. (2020). Lefamulin: An Overview of a Lonely Soldier. [Link]

  • Gallagher, J. C. (2025). New Perspectives on Antimicrobial Agents: Omadacycline for community-acquired pneumonia, skin and soft tissue infections, and nontuberculous mycobacteria (focus on M. abscessus). Antimicrobial Agents and Chemotherapy. [Link]

  • Grokipedia. (2026). Omadacycline. [Link]

  • Spangler, S. K., Jacobs, M. R., & Appelbaum, P. C. (1999). Oxazolidinones: a novel class of antibiotics. The Journal of antimicrobial chemotherapy, 44(4), 455–457. [Link]

  • Arrazuria, R., et al. (2022). Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. Frontiers in Microbiology. [Link]

  • Kar, M., & Mulani, N. (2019). Omadacycline Enters the Ring: A New Antimicrobial Contender. Journal of experimental and clinical pharmacology, 11, 47–57. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lefamulin Acetate? [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tedizolid Phosphate? [Link]

  • Pfaller, M. A., Flamm, R. K., Mendes, R. E., & Sader, H. S. (2019). Antibacterial Activity of Lefamulin against Pathogens Most Commonly Causing Community-Acquired Bacterial Pneumonia: SENTRY Antimicrobial Surveillance Program (2015–2016). Antimicrobial agents and chemotherapy, 63(4), e02381-18. [Link]

  • Arrazuria, R., et al. (2026). The COMBINE pneumonia model: a multicenter study to standardize a mouse pneumonia model with Pseudomonas aeruginosa and Klebsiella pneumoniae for antibiotic development. Microbiology Spectrum. [Link]

  • Ewig, S., et al. (2021). Lefamulin efficacy and safety in a pooled phase 3 clinical trial population with community-acquired bacterial pneumonia and common clinical comorbidities. BMC infectious diseases, 21(1), 1079. [Link]

  • Wicha, W. W., et al. (2019). Introduction: lefamulin and pharmacokinetic/pharmacodynamic rationale to support the dose selection of lefamulin. Journal of Antimicrobial Chemotherapy, 74(Supplement_3), iii2-iii12. [Link]

  • Veve, M. P., & Wagner, J. L. (2018). Lefamulin: A Novel Oral and Intravenous Pleuromutilin for the Treatment of Community-Acquired Bacterial Pneumonia. Annals of pharmacotherapy, 52(12), 1213–1221. [Link]

  • Dr.Oracle. (2025). What are the differences between Tedizolid (Sivextro) and Linezolid (Zyvox) for treating bacterial infections? [Link]

  • ResearchGate. (n.d.). Structure–activity differences between tedizolid and linezolid. [Link]

  • Rybak, M. J., & Marx, K. (2014). Tedizolid Phosphate: a Next-Generation Oxazolidinone. Infectious diseases and therapy, 3(2), 81–94. [Link]

  • Claeys, K. C., & Zasowski, E. J. (2020). Clinical Utility of Lefamulin: If Not Now, When?. Infectious diseases and therapy, 9(3), 449–464. [Link]

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  • Sahm, D. F., et al. (2014). Tedizolid Phosphate (Sivextro): A Second-Generation Oxazolidinone to Treat Acute Bacterial Skin and Skin Structure Infections. P & T : a peer-reviewed journal for formulary management, 39(8), 545–549. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

This document provides essential safety and logistical information for the proper disposal of 3-(5-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (CAS No. 1042623-24-4), a key intermediate in pharmaceutical research and dev...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 3-(5-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (CAS No. 1042623-24-4), a key intermediate in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is grounded in established safety protocols from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is classified with specific health hazards that dictate the necessary precautions.

1.1. GHS Hazard Classification

Based on available safety data, this compound presents the following hazards[1]:

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.
Skin Corrosion/IrritationH315WarningCauses skin irritation.
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation.
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.

The causality behind these classifications lies in the chemical's molecular structure, which can interact with biological tissues. The amine and oxazolidinone functional groups can cause irritation upon contact with skin and mucous membranes, and systemic effects if ingested. Therefore, all handling and disposal operations must be designed to minimize exposure.

1.2. Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is mandatory when handling 3-(5-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one in any form (solid, solution, or waste)[2][3]:

  • Eye Protection: Chemical safety goggles with side shields.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A standard laboratory coat. Impervious clothing should be used if there is a risk of significant splashing.

  • Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. Use a suitable respirator if dust or aerosols are generated[3].

Regulatory Framework: Compliance with OSHA and EPA

The disposal of laboratory chemicals in the United States is governed by federal and state regulations. The two primary federal agencies involved are:

  • OSHA: Through its "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory[4][5]. This plan must outline procedures for safe handling, storage, and disposal of hazardous chemicals.

  • EPA: The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[6]. RCRA establishes a "cradle-to-grave" framework for managing hazardous waste, from its generation to its final disposal.

It is the responsibility of the waste generator—the laboratory professional—to properly identify, segregate, and prepare hazardous waste for disposal in accordance with their institution's CHP and EPA regulations[7].

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe disposal of 3-(5-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. Each step is designed to ensure safety and regulatory compliance.

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step to prevent accidental chemical reactions and ensure proper disposal routing[2][8].

  • Solid Waste:

    • Collect unused or surplus 3-(5-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one powder in a designated hazardous waste container.

    • Contaminated disposable materials, such as weighing paper, gloves, and pipette tips, must also be placed in this container.

    • This container should be clearly labeled for solid organic, non-halogenated waste.

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent, collect the solution in a separate, compatible hazardous liquid waste container.

    • Crucially, do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste must be kept separate. The container must be appropriate for the solvent used (e.g., a flammable waste container for solutions in methanol or acetonitrile).

  • Contaminated Sharps:

    • Any sharp objects, such as needles, syringes, or broken glassware contaminated with the compound, must be disposed of immediately into a designated, puncture-proof sharps container[2][8].

Step 2: Waste Container Management

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical waste it will hold[8]. High-density polyethylene (HDPE) is suitable for most organic solids and solutions.

  • Labeling: All hazardous waste containers must be accurately and clearly labeled the moment waste is first added. The label must include[2][8]:

    • The words "Hazardous Waste."

    • The full chemical name: "3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one" and any other components in the waste stream.

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

    • The accumulation start date (the date the first drop of waste was added).

  • Condition: Keep waste containers closed at all times, except when adding waste. Inspect containers regularly for leaks or degradation[8].

Step 3: On-Site Accumulation and Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment (such as a larger bin) is used to capture any potential leaks.

  • Store containers away from sources of heat, electricity, or ignition[8].

Step 4: Final Disposal

  • Never dispose of 3-(5-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one down the drain or in the regular trash. This is a violation of EPA regulations and can harm the environment[9].

  • Final disposal must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup. The waste will typically be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for proper handling, which often involves high-temperature incineration[2].

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • For small spills of solid material, carefully sweep it up using absorbent pads or a dustpan and place it into the designated solid hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the appropriate hazardous waste container[10].

    • For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[11].

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water[3]. Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention[3].

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[12].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

G cluster_0 Disposal Workflow for 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one cluster_1 1. Characterize & Segregate cluster_2 2. Collect & Label cluster_3 3. Store & Dispose start Waste Generated form Identify Physical Form start->form solid Solid Compound & Contaminated Labware form->solid Solid liquid Solution in Solvent form->liquid Liquid sharps Contaminated Sharps form->sharps Sharp solid_container Labeled 'Solid Hazardous Waste' (Organic, Non-Halogenated) solid->solid_container liquid_container Labeled 'Liquid Hazardous Waste' (Segregate by Solvent Type) liquid->liquid_container sharps_container Puncture-Proof 'Sharps Waste' Container sharps->sharps_container storage Store in Secondary Containment in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs Arrange Pickup by EHS or Licensed Waste Contractor storage->ehs

Sources

Handling

Personal protective equipment for handling 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Guide to the Safe Handling and Disposal of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information...

Author: BenchChem Technical Support Team. Date: January 2026

Guide to the Safe Handling and Disposal of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a comprehensive understanding of the risks and the necessary precautions.

Hazard Assessment and Chemical Profile

Structural Analogue Hazard Analysis:

Structural Component Known Hazards of Analogues Likely Hazards of Target Compound Supporting Analogues
Oxazolidinone Ring Acute toxicity (oral), Skin irritation, Serious eye damage/irritation, Skin sensitization, Respiratory irritation.[1][2][3]Skin and eye irritation, potential for skin sensitization, and respiratory irritation.2-Oxazolidinone[1], 3-Amino-2-oxazolidinone[2], 5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride[3]
Aromatic Amine Moiety Acute toxicity (oral, dermal, inhalation), Skin and eye irritation, Respiratory system damage.Harmful if swallowed, skin and eye irritation.5-Amino-2-methoxyphenol

Based on this analysis, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one should be handled as a compound that is harmful if swallowed, a skin and eye irritant, a potential skin sensitizer, and may cause respiratory irritation.

Physical Properties:

Although specific data for the target compound is limited, a related oxazolidinone derivative is described as a "white powder, mp >250°С".[4] Therefore, it is reasonable to assume that 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a solid at room temperature.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to minimize exposure. The selection of PPE is dictated by the compound's likely hazards.

Recommended PPE for Handling 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one:

Protection Level Required PPE Rationale
Eye and Face Protection Safety glasses with side shields and a face shield.Protects against splashes and airborne particles, addressing the risk of serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, irritation, and potential sensitization. A study on aromatic amine permeation supports the use of protective gloves.
Body Protection Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a certified fume hood. A respirator may be necessary for handling large quantities or if dust is generated.Minimizes inhalation of airborne particles, addressing the risk of respiratory irritation.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount to ensure safety and experimental integrity.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area (preferably a fume hood) is clean and uncluttered.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Handle the solid compound carefully to minimize dust generation.

    • Use a spatula for transfers.

    • If creating solutions, add the solid to the solvent slowly.

  • Experimental Use:

    • Keep containers with the compound closed when not in use.

    • Avoid contact with strong acids and oxidizing agents, as aromatic amines can react with these substances.[5]

    • After handling, wash hands thoroughly with soap and water.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Clean and Prepare Fume Hood gather_materials Assemble Equipment and Reagents prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound Carefully don_ppe->weigh dissolve Prepare Solutions weigh->dissolve experiment Conduct Experiment dissolve->experiment close_containers Close All Containers experiment->close_containers decontaminate Decontaminate Work Area close_containers->decontaminate dispose Dispose of Waste decontaminate->dispose wash_hands Wash Hands Thoroughly dispose->wash_hands

Caption: A typical workflow for safely handling chemical compounds.

Spill and Emergency Procedures

Immediate and appropriate response to spills or exposure is critical.

Emergency Response Plan:

Scenario Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
Major Spill Evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

  • Segregation:

    • Collect all waste containing 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, including contaminated PPE and spill cleanup materials, in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams to avoid potentially hazardous reactions.[6]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

  • Disposal:

    • Dispose of the hazardous waste through your institution's certified hazardous waste management program.

    • For pharmaceutical waste, it is considered best practice to dispose of all non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste as hazardous waste to ensure environmental protection.[7]

Disposal Decision Tree:

G start Waste Generated is_contaminated Is the material contaminated with the compound? start->is_contaminated ppe Contaminated PPE is_contaminated->ppe Yes spill Spill Cleanup Material is_contaminated->spill Yes unused Unused Compound is_contaminated->unused Yes empty Empty Containers is_contaminated->empty Yes hazardous_waste Collect in a Labeled Hazardous Waste Container ppe->hazardous_waste spill->hazardous_waste unused->hazardous_waste empty->hazardous_waste contact_ehs Contact Environmental Health & Safety for Pickup hazardous_waste->contact_ehs

Caption: Decision-making process for the disposal of waste.

References

  • Synthesis and photophysical properties of the products of the reaction of 5-methyl-7-phenyl[2][4]oxazolo[5,4-b]pyridin-2(1H)-one with amino acids. ResearchGate. Available at: [Link]

  • Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH&Co.KG. Available at: [Link]

  • 3-Amino-2-oxazolidinone | C3H6N2O2 | CID 65725. PubChem. Available at: [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. Available at: [Link]

  • Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • Navigating the Complexities of Managing Pharmaceutical Waste. Stericycle. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
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3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
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